molecular formula C28H22O6 B1206123 delta-viniferin

delta-viniferin

货号: B1206123
分子量: 454.5 g/mol
InChI 键: LILPTCHQLRKZNG-CKKRXTSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3R)-trans-delta-viniferin is a stilbenoid that is the (2R,3R)-trans-stereoisomer of delta-viniferin, obtained by cyclodimerisation of trans-resveratrol. It is a member of 1-benzofurans, a polyphenol and a stilbenoid. It derives from a trans-resveratrol. It is an enantiomer of a (2S,3S)-trans-delta-viniferin.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C28H22O6

分子量

454.5 g/mol

IUPAC 名称

5-[(E)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+/t27-,28+/m1/s1

InChI 键

LILPTCHQLRKZNG-CKKRXTSSSA-N

SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

手性 SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

规范 SMILES

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

产品来源

United States

Foundational & Exploratory

δ-Viniferin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Viniferin, a resveratrol dehydrodimer, is a stilbenoid of significant interest due to its potential therapeutic properties. This document provides a comprehensive overview of the natural sources of δ-viniferin and detailed methodologies for its isolation and production. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering a compilation of extraction techniques, purification protocols, and bioconversion methods. The information is presented to facilitate the efficient procurement of δ-viniferin for further research and development.

Natural Sources of δ-Viniferin

δ-Viniferin is primarily found in plants of the Vitis genus, particularly in response to stress factors. It is a phytoalexin, meaning its production is induced by stimuli such as fungal infections, UV radiation, or ozone treatment.[1] Key natural sources include:

  • Grapevine (Vitis vinifera) : Stressed grapevine leaves, stems, and canes are significant sources of δ-viniferin.[1][2] The concentration of stilbenoids, including δ-viniferin, can vary depending on the grape variety and the specific environmental stressors.

  • Rheum maximowiczii : This plant has also been identified as a natural source of δ-viniferin.[1]

  • Grapevine Cell Cultures : In vitro plant cell cultures of Vitis vinifera and Vitis labruscana can be stimulated to produce δ-viniferin, offering a controlled and potentially high-yielding source.[1] Elicitors like methyl jasmonate and jasmonic acid can be used to enhance its biosynthesis in these cultures.[1]

Isolation and Production Methodologies

The procurement of δ-viniferin can be achieved through direct extraction from plant materials or through bioconversion from its precursor, trans-resveratrol.

Extraction from Plant Material

The extraction of δ-viniferin from grapevine biomass typically involves solid-liquid extraction followed by purification steps.

This protocol is adapted from methodologies optimized for stilbenoid extraction from grape stems.

  • Sample Preparation : Dry grapevine stems and grind them into a fine powder to increase the surface area for extraction.

  • Extraction :

    • Solvent : 80% ethanol in water.

    • Solid-to-Solvent Ratio : Mix the powdered grape stems with the solvent. While a specific ratio for δ-viniferin is not provided, a common starting point is 1:10 (w/v).

    • Ultrasonication : Submerge the vessel containing the mixture in an ultrasonic bath.

    • Temperature : Maintain the extraction temperature at 75°C.

    • Duration : Apply ultrasonication for 15 minutes.

  • Filtration : After extraction, separate the solid plant material from the liquid extract by filtration.

  • Concentration : Evaporate the solvent from the extract, for instance, using a rotary evaporator, to obtain a crude extract enriched in stilbenoids.

  • Purification : The crude extract can then be subjected to chromatographic techniques for the purification of δ-viniferin (see section 2.3).

This protocol is based on a method for extracting resveratrol and ε-viniferin, which would also be applicable for δ-viniferin.

  • Sample Preparation : Use dried vine shoots (e.g., air-dried for several months) with a low humidity content (e.g., 4%). Grind the shoots to a particle size of less than 4 mm.

  • Extraction :

    • Solvent : Ethanol.

    • Solid-to-Solvent Ratio : Mix 1 kg of the ground vine shoots with 7 liters of ethanol.

    • Temperature : Maintain the extraction temperature at 30°C.

    • Duration : Conduct the extraction for 20 hours with moderate agitation.

  • Filtration : Separate the solid material from the supernatant by filtration.

  • Primary Purification :

    • Evaporate the solvent from the filtrate to obtain a crude solid extract.

    • Resuspend the crude extract in a 50% ethanol-water mixture (e.g., 150 ml).

    • Stir the mixture for 1 hour at 25°C.

    • Separate the undissolved solid by centrifugation.

    • The supernatant contains the enriched stilbenoid fraction.

  • Concentration : Evaporate the solvent from the supernatant to yield a purified solid extract containing δ-viniferin.

Bioconversion of trans-Resveratrol

An efficient method for producing δ-viniferin is the bioconversion of trans-resveratrol using a conditioned medium from grapevine callus suspension cultures.[3] This method leverages the peroxidases secreted by the plant cells.

  • Preparation of Conditioned Medium (CM) :

    • Establish and maintain grapevine (Vitis labruscana) callus suspension cultures.

    • The CM is the supernatant separated from the cell cultures, which contains the necessary extracellular enzymes.

  • Optimization of Bioconversion Reaction :

    • Reaction Mixture : Combine the grapevine CM with trans-resveratrol.

    • Initiation : Add hydrogen peroxide (H₂O₂) to the mixture to initiate the enzymatic reaction.

    • Optimized Conditions :

      • pH : 6.0

      • Temperature : 60°C

      • Incubation Time : 30 minutes

      • H₂O₂ Concentration : 6.8 mM

  • Extraction of δ-Viniferin :

    • Perform a liquid-liquid extraction of the reaction solution with ethyl acetate.

    • Separate and air-dry the ethyl acetate layer.

  • Sample Preparation for Analysis :

    • Dilute the dried extract with 80% methanol.

    • Filter the solution using a 0.2-μm hydrophilic PTFE membrane filter before analysis.

Purification by Counter-Current Chromatography

Counter-current chromatography (CCC) is an effective technique for the purification of δ-viniferin from crude extracts.

  • Crude Sample Preparation : Dissolve the crude extract obtained from the extraction of grapevine stems in the two-phase solvent system.

  • Two-Phase Solvent System : A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 2:5:4:5.

  • Chromatographic Separation :

    • Apply the prepared sample to the CCC instrument.

    • Perform the separation in a single step.

  • Fraction Collection and Analysis : Collect the fractions and analyze them for the presence and purity of δ-viniferin, for example, by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following tables summarize the quantitative data related to the isolation and production of δ-viniferin and related stilbenoids.

Table 1: Yields of Stilbenoids from Grape Cane Extraction

Extraction MethodSolventCompoundYield (µg/g dry weight)Reference
Accelerated Solvent ExtractionMethanoltrans-Resveratrol6030 ± 680[4]
Extraction at 50°CNot specifiedtrans-ε-viniferin2260 ± 90[4]
Fluidized-bed ExtractionMethanolr2-viniferin510 ± 40[4]

Table 2: Purity and Yield from Counter-Current Chromatography

CompoundPurityReference
trans-ε-viniferin93.2%[3]
trans-δ-viniferin97.5%[3]

Table 3: Optimized Conditions for Bioconversion of trans-Resveratrol

ParameterOptimal ValueBioconversion EfficiencyReference
pH6.0\multirow{4}{}{64%}\multirow{4}{}{[3]}
Temperature60°C
Incubation Time30 minutes
H₂O₂ Concentration6.8 mM

Visualization of Methodologies and Pathways

Experimental Workflow for δ-Viniferin Isolation

The following diagram illustrates the general workflow for the extraction and purification of δ-viniferin from grapevine material.

G Workflow for δ-Viniferin Isolation from Grapevine A Grapevine Material (Stems, Leaves) B Drying and Grinding A->B C Solid-Liquid Extraction (e.g., Ultrasonication, Maceration) B->C D Crude Extract C->D E Purification (Counter-Current Chromatography) D->E F Pure δ-Viniferin E->F

Caption: General workflow for δ-viniferin isolation.

Bioconversion of trans-Resveratrol to δ-Viniferin

This diagram outlines the bioconversion process to produce δ-viniferin.

G Bioconversion of trans-Resveratrol to δ-Viniferin A Grapevine Callus Suspension Culture B Conditioned Medium (CM) (contains peroxidases) A->B D Bioconversion Reaction (CM + trans-Resveratrol + H₂O₂) B->D C trans-Resveratrol C->D E δ-Viniferin D->E

Caption: Bioconversion of trans-Resveratrol.

Signaling Pathway Modulated by δ-Viniferin

δ-Viniferin has been shown to exert protective effects on vascular endothelial cells. This involves the activation of a signaling pathway that enhances the production of nitric oxide (NO), a key molecule in vasodilation and vascular health.

G Signaling Pathway of δ-Viniferin in Endothelial Cells cluster_0 Signaling Pathway of δ-Viniferin in Endothelial Cells A δ-Viniferin B SIRT1 (Sirtuin 1) A->B activates D HO-1 (Heme Oxygenase-1) A->D induces expression C eNOS (Endothelial Nitric Oxide Synthase) B->C activates E Nitric Oxide (NO) Production C->E F Vascular Protection D->F contributes to E->F

Caption: δ-Viniferin signaling in endothelial cells.

Conclusion

This technical guide provides a consolidated resource for the procurement of δ-viniferin from natural sources. The detailed experimental protocols for extraction, bioconversion, and purification are intended to be directly applicable in a laboratory setting. The quantitative data presented allows for an estimation of expected yields and purities. The visualization of the isolation workflows and a key signaling pathway offers a clear conceptual understanding of the processes involved. This information is critical for advancing the research and development of δ-viniferin as a potential therapeutic agent.

References

An In-depth Technical Guide to the Chemical Structure and Properties of δ-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-viniferin (δ-viniferin), a resveratrol dehydrodimer, is a naturally occurring stilbenoid found in various plants, notably in grapevine (Vitis vinifera). As a phytoalexin, its production is stimulated in response to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of δ-viniferin. Detailed experimental protocols for its synthesis, extraction, and analysis are provided, alongside an exploration of its biosynthetic pathway and its modulatory effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a polyphenolic compound belonging to the class of 2-arylbenzofuran flavonoids. It is an isomer of ε-viniferin, another resveratrol dimer. The chemical structure of δ-viniferin is characterized by a dihydrobenzofuran ring system formed through the oxidative coupling of two resveratrol units.

Table 1: Chemical Identification of δ-Viniferin

IdentifierValueReference(s)
IUPAC Name 5-[(2R,3R)-5-[(1E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[1]
Chemical Formula C₂₈H₂₂O₆[1]
Molecular Weight 454.47 g/mol [1]
CAS Number 204076-78-8[1]
Stereochemistry The most commonly discussed stereoisomer is trans-δ-viniferin, which exists as a pair of enantiomers: (2S,3S)-trans-δ-viniferin and (2R,3R)-trans-δ-viniferin.[2]

Physicochemical Properties

The physicochemical properties of δ-viniferin are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of δ-Viniferin

PropertyValueReference(s)
Melting Point Data not available in the searched literature.
Solubility Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. Quantitative data is limited in the searched literature, but resveratrol, a related compound, is soluble in ethanol (50 mg/mL) and DMSO (16 mg/mL).[3],[4]
Appearance Amorphous powder.[5]

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and identification of δ-viniferin.

Table 3: Spectroscopic Data for δ-Viniferin

Spectroscopic TechniqueKey DataReference(s)
¹H-NMR (500 MHz, CD₃OD) δ 7.56 (d, J = 1.6 Hz, 1H), 7.54 (d, J = 8.8 Hz, 2H), 7.52–7.49 (m, 1H), 7.48 (d, J = 8.5 Hz, 1H), 7.13 (d, J = 16.2 Hz, 1H), 6.95 (d, J = 16.2 Hz, 1H), 6.77 (d, J = 8.7 Hz, 2H), 6.49 (d, J = 2.2 Hz, 2H), 6.43 (d, J = 2.2 Hz, 2H), 6.35 (t, J = 2.2 Hz, 1H), 6.18 (t, J = 2.2 Hz, 1H).[6]
¹³C-NMR (125 MHz, CD₃OD) δ 160.3 (2 C), 159.7 (2 C), 159.6, 154.8, 152.9, 141.0, 136.0, 134.1, 132.1, 129.8, 129.7 (2 C), 128.8, 123.9, 123.0, 118.6, 116.8, 116.4 (2 C), 111.8, 109.2 (2 C), 106.0 (2 C), 103.0 (2 C).[6]
Mass Spectrometry HRESIMS: m/z 453.1336 [M + H]⁺ (calculated for C₂₈H₂₁O₆, 453.13).[6]

Biosynthesis

This compound is synthesized in plants from its precursor, trans-resveratrol, through an oxidative dimerization process. This reaction is catalyzed by various enzymes, including peroxidases and laccases.[7]

Biosynthesis of this compound resveratrol1 trans-Resveratrol radical Resveratrol Radical resveratrol1->radical Oxidation resveratrol2 trans-Resveratrol resveratrol2->radical Oxidation dimer δ-Viniferin radical->dimer Dimerization enzyme Peroxidase / Laccase + H₂O₂ enzyme->radical

Biosynthesis of δ-Viniferin from Resveratrol.

Signaling Pathways and Biological Activities

This compound exhibits a range of biological activities, including antioxidant and cytoprotective effects. One of the key signaling pathways modulated by δ-viniferin is the SIRT1 pathway, which is involved in cellular stress resistance and longevity.

This compound Signaling Pathway delta_viniferin δ-Viniferin sirt1 SIRT1 delta_viniferin->sirt1 Activates acetyl_foxo Acetylated FOXO sirt1->acetyl_foxo Deacetylates acetyl_pgc1a Acetylated PGC-1α sirt1->acetyl_pgc1a Deacetylates foxo FOXO antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) foxo->antioxidant_enzymes Upregulates acetyl_foxo->foxo pgc1a PGC-1α nrf2 Nrf2 pgc1a->nrf2 Coactivates acetyl_pgc1a->pgc1a are Antioxidant Response Element nrf2->are Binds to are->antioxidant_enzymes Induces Transcription cellular_protection Cellular Protection & Stress Resistance antioxidant_enzymes->cellular_protection

Modulation of the SIRT1 Signaling Pathway by δ-Viniferin.

Experimental Protocols

Enzymatic Synthesis of δ-Viniferin from trans-Resveratrol

This protocol describes the bioconversion of trans-resveratrol to δ-viniferin using a peroxidase-containing conditioned medium from grapevine cell cultures.[8]

Materials:

  • trans-Resveratrol

  • Conditioned medium (CM) from grapevine callus suspension cultures

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 6.0

  • Water bath or incubator at 60°C

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of trans-resveratrol in a suitable organic solvent (e.g., ethanol).

  • In a reaction vessel, combine the grapevine conditioned medium with the trans-resveratrol solution.

  • Initiate the reaction by adding hydrogen peroxide to a final concentration of 6.8 mM.

  • Incubate the reaction mixture at 60°C for 30 minutes in a pH 6.0 PBS buffer.

  • Stop the reaction by adding a quenching agent or by heat inactivation of the enzymes.

  • Extract the δ-viniferin from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the product by HPLC to determine the yield and purity of δ-viniferin.

HPLC-DAD Analysis of δ-Viniferin

This protocol provides a general method for the quantification of δ-viniferin in plant extracts.[9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 5-μm particle size, 150 mm x 4.6 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • δ-Viniferin standard

Procedure:

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., ethanol or methanol). Filter the extract through a 0.45 µm syringe filter before injection.

  • Mobile Phase: Prepare a binary mobile phase consisting of acidified water (Solvent A) and acetonitrile (Solvent B). A typical acidifier is 0.1% formic acid.

  • Gradient Elution: A typical gradient program might be: 0-10 min, 10-30% B; 10-25 min, 30-50% B; 25-30 min, 50-10% B. The flow rate is typically set at 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 320 nm, which is a characteristic absorption maximum for stilbenoids.

  • Quantification: Prepare a calibration curve using a series of δ-viniferin standards of known concentrations. Quantify the amount of δ-viniferin in the samples by comparing their peak areas to the calibration curve.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of δ-viniferin.[11][12][13]

Materials:

  • δ-Viniferin

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare a series of dilutions of δ-viniferin in methanol.

  • In a 96-well plate, add a specific volume of each δ-viniferin dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of δ-viniferin using the following formula:

    • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value, which is the concentration of δ-viniferin required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and interesting biological activities. Its potential as a therapeutic agent warrants further investigation. This technical guide provides a solid foundation for researchers and professionals to understand and work with this fascinating molecule. The provided experimental protocols can serve as a starting point for the synthesis, analysis, and biological evaluation of δ-viniferin, paving the way for future discoveries and applications.

References

Delta-Viniferin: A Technical Guide to its Discovery, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-viniferin, a resveratrol dehydrodimer, is a significant phytoalexin found in grapevines (Vitis vinifera) and other plants, produced in response to biotic and abiotic stresses.[1][2] As an isomer of the more commonly studied epsilon-viniferin, this compound has garnered interest for its own unique and potent biological activities, including strong antioxidant properties.[3][4] This document provides a comprehensive technical overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its isolation, synthesis, and biological evaluation. It is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound is a stilbenoid, a class of natural phenols characterized by a C6-C2-C6 backbone. Its discovery is intrinsically linked to the extensive research on resveratrol, its monomeric precursor. Initially identified as an in vitro product of the oxidative dimerization of resveratrol by enzymes like plant peroxidases or fungal laccases, it was later confirmed to be a major phytoalexin synthesized by grapevine leaves under stress.[2][5][6] Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens and environmental stressors such as fungal infections (e.g., Plasmopara viticola and Botrytis cinerea), UV radiation, and ozone treatment.[1][2][7]

Subsequent studies revealed that the concentration of this compound in stressed grapevine leaves can even exceed that of its well-known isomer, epsilon-viniferin, highlighting its importance in the plant's defense response.[2][8] this compound has also been identified in grape cell cultures and wine, contributing to the complex phenolic profile of these products.[1][9] Its biosynthesis is thought to occur through the oxidative coupling of resveratrol radicals, a common pathway for the formation of resveratrol oligomers.[10] The presence and concentration of this compound can be stimulated in plant cell cultures through the application of elicitors like methyl jasmonate and jasmonic acid.[1][11]

Physicochemical Properties

PropertyValueReference
IUPAC Name 5-[(2R,3R)-5-[(1E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[1]
Chemical Formula C₂₈H₂₂O₆[1]
Molar Mass 454.47 g/mol [1]
Class Stilbenoid, Resveratrol Dimer[3]

Quantitative Biological Data

While much of the quantitative research has focused on resveratrol and epsilon-viniferin, several studies have quantified the biological activities of various viniferins. The data presented below is a summary of available information. It is important to note that some studies evaluate mixtures or other isomers, which are included for comparative purposes.

Table 3.1: Antioxidant Activity of Viniferin Isomers

CompoundAssayIC₅₀ (µM)Source
ε-ViniferinDPPH~80[2]
ε-ViniferinDPPH80.12 ± 13.79[7][9]
ε-ViniferinFRAP28.81 ± 4.15[7][9]
ε-ViniferinNO Scavenging350.84[12]
trans-δ-ViniferinDPPHHigher activity than trans-ε-viniferin[13]

Table 3.2: Anticancer Activity of Viniferin Isomers

CompoundCell LineIC₅₀ (µM) at 72hSource
R2-Viniferin (tetramer)HepG2 (Hepatocellular Carcinoma)9.7 ± 0.4[2][14]
Hopeaphenol (tetramer)Hep3B (Hepatocellular Carcinoma)13.1 ± 4.1[14]
Isohopeaphenol (tetramer)Hep3B (Hepatocellular Carcinoma)26.0 ± 3.0[14]
trans-ε-ViniferinHep3B (Hepatocellular Carcinoma)63[14]
Ampelopsin A (dimer)HepG2 (Hepatocellular Carcinoma)76[14]

Experimental Protocols

Isolation of trans-δ-Viniferin from Grapevine Canes by Counter-Current Chromatography

This method is adapted from a procedure for isolating resveratrol dimers from wine grape stems.[13]

  • Sample Preparation:

    • Dry grapevine canes at room temperature in the dark for three months or lyophilise them.[10]

    • Grind the dried canes to a fine powder.

  • Extraction:

    • Extract the powdered canes (0.5 g) with 100% methanol (6 mL) at 50°C for 165 minutes.[10]

    • Centrifuge the mixture at 3500 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Counter-Current Chromatography (CCC) Purification:

    • Two-Phase Solvent System: Prepare a mixture of n-hexane/ethyl acetate/methanol/water at a volume ratio of 2:5:4:5.[13]

    • Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

    • CCC Operation:

      • Fill the CCC column with the stationary phase (upper phase).

      • Dissolve the crude extract in a small volume of the mobile phase and inject it into the system.

      • Pump the mobile phase through the column at a suitable flow rate while rotating the column at a set speed (e.g., 800-900 rpm).

    • Fraction Collection: Collect fractions of the eluent and monitor by HPLC to identify those containing trans-δ-viniferin and trans-ε-viniferin.

  • Purity Analysis:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent and confirm purity (e.g., >97%) using HPLC with UV detection.[13]

    • Confirm the structure using ¹H and ¹³C NMR spectroscopy.[13]

Total Synthesis of Dehydro-δ-viniferin

A recent efficient total synthesis of dehydro-δ-viniferin was achieved in eight steps with a 27% overall yield. The key step involves a metal-halogen exchange cyclization.[15] A previously reported nine-step synthesis utilizes an Amberlyst 15-mediated cyclodehydration of an α-aryloxyketone as the key feature, starting from methyl 4-hydroxybenzoate and 3,5-dihydroxyacetophenone.[16] These multi-step syntheses are complex and require expertise in organic chemistry. Researchers should refer to the primary literature for detailed reaction conditions and characterization data.[15][16]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a standard method for assessing in vitro antioxidant capacity.[13][17]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound dilutions (or methanol as a blank control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction & Isolation cluster_2 Analysis & Characterization cluster_3 Biological Evaluation plant_material Grapevine Canes drying Drying (Lyophilization or Air-Drying) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction purification Purification (e.g., Counter-Current Chromatography) extraction->purification pure_compound Pure δ-Viniferin purification->pure_compound hplc HPLC-UV (Purity & Quantification) pure_compound->hplc nmr_ms NMR & Mass Spectrometry (Structural Elucidation) pure_compound->nmr_ms antioxidant Antioxidant Assays (e.g., DPPH, FRAP) pure_compound->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_compound->cytotoxicity signaling Signaling Pathway Studies pure_compound->signaling

Caption: Experimental workflow for this compound extraction and analysis.

Postulated Signaling Pathway

Resveratrol and its derivatives are known to modulate pathways associated with oxidative stress and cellular health, such as those involving SIRT1 and endothelial Nitric Oxide Synthase (eNOS).[18][19] While direct evidence for this compound is still emerging, it is hypothesized to act on similar pathways.

G cluster_0 Cellular Stress Response delta_viniferin δ-Viniferin sirt1 SIRT1 delta_viniferin->sirt1 Activates enose eNOS delta_viniferin->enose Activates ros Reactive Oxygen Species (ROS) delta_viniferin->ros Scavenges antioxidant_response Antioxidant Response (▲ MnSOD, Catalase) sirt1->antioxidant_response Promotes no Nitric Oxide (NO) enose->no Produces vasodilation Vasodilation no->vasodilation Induces ros->sirt1 Inhibits ros->enose Inhibits

Caption: Postulated antioxidant and vascular effects of this compound.

Conclusion

This compound represents a promising yet under-explored natural product with significant biological potential, particularly as an antioxidant. Its discovery as a major phytoalexin in grapevines underscores its ecological importance and hints at its potent bioactivity. While robust methods for its isolation and synthesis are available, further research is required to fully elucidate its mechanisms of action, particularly its specific interactions with cellular signaling pathways like SIRT1 and eNOS. The quantitative data, while still limited compared to its parent compound resveratrol, suggests that this compound is a valuable lead compound for the development of new therapeutics. This guide provides a foundational resource for scientists to advance the study of this intriguing resveratrol dimer.

References

A Comprehensive Review of Delta-Viniferin Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin), a resveratrol dehydrodimer, is a naturally occurring stilbenoid found in grapevines and other plants, often as a phytoalexin produced in response to stress.[1] As an isomer of the more extensively studied epsilon-viniferin, δ-viniferin is gaining increasing attention for its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing research on δ-viniferin, with a focus on its pharmacological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Pharmacological Activities of δ-Viniferin

Current research has highlighted several key pharmacological activities of δ-viniferin, including anticancer, antioxidant, and vasoprotective effects. The following sections summarize the quantitative data from these studies and provide detailed experimental protocols for the key assays employed.

Anticancer Activity

δ-Viniferin has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, its efficacy can be more potent than its precursor, resveratrol.

Data Presentation: Anticancer Activity of δ-Viniferin

CompoundCell LineAssayIC50 ValueReference
trans-δ-viniferinA549 (Lung Carcinoma)MTT27.36 µM[2][3]
(±)-trans-δ-viniferinA375 (Melanoma)MTS69 µM[4]
(±)-trans-δ-viniferinH460 (Non-small cell lung)MTS95 µM[4]
(±)-trans-δ-viniferinPC3 (Prostate Cancer)MTS81 µM[4]
(±)-trans-δ-viniferinWS1 (Normal Fibroblasts)MTS120 µM[4]

Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cell Viability in A549 Cells

This protocol is adapted from studies investigating the cytotoxic effects of trans-δ-viniferin on the A549 human lung carcinoma cell line.[2]

  • Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of trans-δ-viniferin (typically in the range of 5-40 µM). A vehicle control (e.g., 0.1% DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Antioxidant Activity

δ-Viniferin exhibits moderate antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.[5]

Experimental Protocols: Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common method to assess the free radical scavenging capacity of a compound.[6]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: δ-viniferin is dissolved in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a test tube or 96-well plate, a specific volume of the δ-viniferin solution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of δ-viniferin.

Vasoprotective Effects

δ-Viniferin plays a role in protecting vascular endothelial cells, which is crucial for preventing atherosclerosis. This effect is mediated through the activation of specific signaling pathways.

Data Presentation: Vasoprotective Effects of δ-Viniferin

ActivityCell TypeConcentrationEffectReference
Wound Repair StimulationVascular Endothelial Cells (VECs)5 µMSignificant stimulation of wound repair[3]
Protection from Oxidative StressHuman Umbilical Vein Endothelial Cells (HUVECs)Not specifiedAttenuation of high glucose-induced ROS production[7]

Mechanisms of Action: Signaling Pathways

The biological activities of δ-viniferin are underpinned by its modulation of key cellular signaling pathways.

Anticancer Mechanism in A549 Lung Cancer Cells

In A549 lung cancer cells, trans-δ-viniferin induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent modulation of the PI3K/Akt signaling pathway.[1][3]

Experimental Workflow: Investigating Anticancer Mechanism in A549 Cells

G A549 A549 Cells TVN trans-δ-viniferin Treatment A549->TVN ROS Increased Intracellular ROS TVN->ROS PI3K_Akt Inhibition of PI3K/Akt Pathway ROS->PI3K_Akt Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis

Caption: Workflow of δ-viniferin's anticancer action in A549 cells.

Experimental Protocols: Mechanistic Studies

Measurement of Reactive Oxygen Species (ROS)

This protocol is based on the use of the fluorescent probe DCFH-DA to detect intracellular ROS levels in A549 cells treated with trans-δ-viniferin.[2][7]

  • Cell Treatment: A549 cells are seeded in appropriate culture vessels and treated with trans-δ-viniferin as described in the MTT assay protocol.

  • Probe Loading: After treatment, the cells are washed with a suitable buffer (e.g., PBS) and then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10 µM) for a specified time (e.g., 30 minutes) at 37°C in the dark.

  • Fluorescence Measurement: Following incubation, the cells are washed again to remove excess probe. The fluorescence of the oxidized product, dichlorofluorescein (DCF), is measured using a fluorescence microscope, flow cytometer, or fluorescence plate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot Analysis of the PI3K/Akt Pathway

This protocol provides a general framework for assessing the protein expression levels of key components of the PI3K/Akt pathway.[8][9]

  • Protein Extraction: A549 cells are treated with trans-δ-viniferin and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Vasoprotective Mechanism

The protective effect of δ-viniferin on vascular endothelial cells is mediated by the activation of Sirtuin 1 (SIRT1) and endothelial nitric oxide synthase (eNOS), and the induction of heme oxygenase-1 (HO-1).[2][3]

Signaling Pathway: Vasoprotective Effects of δ-Viniferin

G delta_viniferin δ-viniferin SIRT1 SIRT1 Activation delta_viniferin->SIRT1 HO1 HO-1 Induction delta_viniferin->HO1 eNOS eNOS Activation SIRT1->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vascular_Protection Vascular Protection HO1->Vascular_Protection NO->Vascular_Protection

Caption: δ-viniferin's vasoprotective signaling pathway.

Experimental Protocols: Vasoprotective Mechanism Studies

Western Blot Analysis of SIRT1 and eNOS

This protocol is used to determine the effect of δ-viniferin on the expression and phosphorylation of SIRT1 and eNOS in vascular endothelial cells.[10][11][12]

  • Cell Culture and Treatment: Vascular endothelial cells (e.g., VECs or HUVECs) are cultured and treated with δ-viniferin (e.g., 5 µM) for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction and Quantification: Similar to the protocol for the PI3K/Akt pathway, total protein is extracted and quantified.

  • SDS-PAGE and Protein Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

  • Blocking: The membrane is blocked to prevent non-specific binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against SIRT1, phospho-eNOS (at the relevant phosphorylation site, e.g., Ser1177), and total eNOS.

  • Secondary Antibody Incubation: An appropriate HRP-conjugated secondary antibody is used.

  • Detection and Analysis: Protein bands are visualized and quantified, with expression levels normalized to a loading control.

Conclusion

This compound is a promising natural compound with a range of pharmacological activities that warrant further investigation. Its demonstrated anticancer and vasoprotective effects, coupled with its antioxidant properties, make it a strong candidate for development as a therapeutic agent or nutraceutical. This technical guide has summarized the current state of δ-viniferin research, providing quantitative data and detailed experimental protocols to facilitate future studies. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as PI3K/Akt and SIRT1/eNOS, opens new avenues for targeted drug discovery and development. Further research is encouraged to explore the full therapeutic potential of this intriguing resveratrol dimer.

References

The Multifaceted Biological Activities of Stilbenoids: An In-depth Technical Guide to δ-Viniferin and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, δ-viniferin, a resveratrol dimer, has emerged as a promising candidate for therapeutic development due to its wide-ranging pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of stilbenoids, with a particular focus on δ-viniferin. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways.

Stilbenoids, including the well-known resveratrol and its derivatives like δ-viniferin, are synthesized by plants in response to stress, such as microbial infections or UV radiation.[1][2][3] Their chemical structures, characterized by a C6-C2-C6 backbone, contribute to their broad spectrum of biological properties, which include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide will delve into these activities, presenting comparative data and methodologies to facilitate further research and development in this exciting field.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of δ-viniferin and other relevant stilbenoids, providing a comparative analysis of their potency in various experimental models.

Table 1: Antioxidant Activity of Stilbenoids

StilbenoidAssayIC50 Value (µM)Reference
ε-ViniferinDPPH Radical Scavenging~80[4]
ResveratrolDPPH Radical Scavenging81.92 ± 9.17[5]
ε-ViniferinDPPH Radical Scavenging80.12 ± 13.79[5]
Vitisin BDPPH Radical Scavenging129.14 ± 26.13[5]
ResveratrolFRAP13.36 ± 0.91[5]
ε-ViniferinFRAP28.81 ± 4.15[5]
ResveratrolNO Scavenging200.68 ± 15.40[5]
ε-ViniferinNO Scavenging338.35 ± 89.47[5]
Vitisin BNO Scavenging368.80 ± 14.20[5]

Table 2: Anticancer Activity of Stilbenoids

StilbenoidCell LineAssayIC50 Value (µM)Incubation Time (h)Reference
R2-ViniferinHepG2 (Hepatocellular Carcinoma)Crystal Violet9.7 ± 0.472[6]
ResveratrolHepG2 (Hepatocellular Carcinoma)Crystal Violet3072[6]
Ampelopsin AHepG2 (Hepatocellular Carcinoma)Crystal Violet7672[6]
trans-ε-ViniferinHep3B (Hepatocellular Carcinoma)Crystal Violet6372[6]
HopeaphenolHep3B (Hepatocellular Carcinoma)Crystal Violet13.1 ± 4.172[6]
IsohopeaphenolHep3B (Hepatocellular Carcinoma)Crystal Violet26.0 ± 3.072[6]
R2-ViniferinHep3B (Hepatocellular Carcinoma)Crystal Violet47.8 ± 2.872[6]

Table 3: Enzyme Inhibition by Stilbenoids

StilbenoidEnzymeInhibition TypeKi (µM)IC50 (µM)Reference
ε-ViniferinCYP1A1Mixed0.5 - 20-[7]
ε-ViniferinCYP1B1Mixed0.5 - 20-[7]
ε-ViniferinCYP2B6Mixed0.5 - 20-[7]
ε-ViniferinCYP2E1Non-competitive0.5 - 20-[7]
ResveratrolVarious CYPs-10 - 100-[7]
AstringinVEGFR-2--2.90 ± 0.27[1][8][9]
PallidolVEGFR-2--4.42 ± 0.67[1][8][9]
ω-ViniferinVEGFR-2--6.10 ± 1.29[1][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of stilbenoid biological activities.

Antioxidant Activity Assays

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compound (stilbenoid) at various concentrations

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare a stock solution of the test compound in methanol.

    • In a 96-well microplate, add 100 µL of the test compound solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP reagent:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

      • Mix in a 10:1:1 ratio (v/v/v) and warm to 37°C before use.

    • Test compound at various concentrations

    • Standard (e.g., FeSO₄·7H₂O)

  • Procedure:

    • Prepare a standard curve using the FeSO₄·7H₂O standard.

    • In a 96-well microplate, add 10 µL of the test compound solution or standard.

    • Add 200 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is expressed as FRAP values (in µM Fe²⁺ equivalents) calculated from the standard curve.

This assay evaluates the ability of a compound to scavenge nitric oxide radicals, often using the Griess reagent.

  • Reagents:

    • Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS)

    • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • Test compound at various concentrations

  • Procedure:

    • Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of the test compound solution at various concentrations.

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add 0.5 mL of the Griess reagent to 1 mL of the reaction mixture.

    • Allow the color to develop for 30 minutes at room temperature.

    • Measure the absorbance at 546 nm.

    • The percentage of NO scavenging is calculated, and the IC50 value is determined.

Anticancer Activity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the stilbenoid compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 540 and 590 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Anti-inflammatory Activity Assay

This assay measures the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Test compound (stilbenoid)

    • Griess reagent

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the stilbenoid for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Antimicrobial Activity Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

    • Test compound (stilbenoid)

    • 96-well microplates

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the stilbenoid compound in the broth in a 96-well microplate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Stilbenoids exert their biological effects by modulating various cellular signaling pathways. This section provides diagrams of key pathways implicated in the action of δ-viniferin and its analogs.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process often implicated in cancer growth. Some stilbenoids have been shown to inhibit this pathway.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Stilbenoids Stilbenoids (e.g., δ-viniferin) Stilbenoids->VEGFR2 Inhibits phosphorylation

VEGFR-2 signaling pathway and stilbenoid inhibition.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Stilbenoids can suppress inflammatory responses by inhibiting this pathway.

NFkB_Signaling cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activate IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Stilbenoids Stilbenoids (e.g., δ-viniferin) Stilbenoids->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Transcription

NF-κB signaling pathway and its inhibition by stilbenoids.
SIRT3/LKB1/AMPK Signaling Pathway

This pathway is involved in cellular energy homeostasis and has been implicated in the neuroprotective effects of some stilbenoids. Activation of this pathway can lead to enhanced mitochondrial function and reduced oxidative stress.

SIRT3_AMPK_Signaling cluster_cytoplasm Cytoplasm / Mitochondria Stilbenoids Stilbenoids (e.g., δ-viniferin) SIRT3 SIRT3 Stilbenoids->SIRT3 Activates LKB1 LKB1 SIRT3->LKB1 Deacetylates & Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates PGC1a PGC-1α AMPK->PGC1a Activates Antioxidant Antioxidant Response AMPK->Antioxidant Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

SIRT3/LKB1/AMPK signaling pathway activated by stilbenoids.

Conclusion

This technical guide has provided a detailed overview of the biological activities of stilbenoids, with a special emphasis on δ-viniferin. The quantitative data presented in the tables offer a clear comparison of the potency of these compounds in various assays. The detailed experimental protocols serve as a practical resource for researchers looking to investigate the properties of stilbenoids in their own laboratories. Furthermore, the signaling pathway diagrams provide a visual representation of the molecular mechanisms underlying the observed biological effects.

The diverse pharmacological activities of δ-viniferin and other stilbenoids, including their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, highlight their significant potential for the development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action, bioavailability, and efficacy in in vivo models, paving the way for their potential clinical applications.

References

Delta-Viniferin in Traditional Medicine: A Technical Guide to Its Modern Pharmacological Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin, a resveratrol dehydrodimer, is a naturally occurring stilbenoid found predominantly in grapevine (Vitis vinifera) and other plant species.[1][2] Historically, traditional medicine has utilized preparations from Vitis vinifera for a multitude of ailments, including inflammatory conditions, skin diseases, and as a general tonic. While traditional texts do not mention this compound by name, the long-standing use of grapevine extracts suggests a historical interaction with this bioactive compound. Modern scientific investigation has begun to unravel the pharmacological potential of isolated this compound, revealing a spectrum of activities that align with some of the plant's traditional uses. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its validated pharmacological activities, underlying mechanisms of action, and the experimental protocols used to elucidate them.

Core Pharmacological Activities of this compound

This compound has demonstrated significant potential in several key therapeutic areas. The primary focus of current research has been on its anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

This compound has emerged as a promising candidate in oncology research, with studies demonstrating its cytotoxic effects against various cancer cell lines. A notable study has elucidated its mechanism of action in human lung cancer cells.

Signaling Pathway: ROS/PI3K/Akt

In A549 lung cancer cells, trans-δ-viniferin has been shown to induce apoptosis through a pathway involving the generation of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/Akt signaling cascade. The accumulation of ROS leads to a reduction in the mitochondrial membrane potential, triggering the apoptotic process. The downregulation of the PI3K/Akt pathway, a key regulator of cell survival and proliferation, further contributes to the cancer cell's demise.

delta_viniferin_anticancer_pathway delta_viniferin δ-Viniferin ros ↑ Reactive Oxygen Species (ROS) delta_viniferin->ros pi3k PI3K delta_viniferin->pi3k mito ↓ Mitochondrial Membrane Potential ros->mito apoptosis Apoptosis mito->apoptosis akt Akt pi3k->akt akt->apoptosis Inhibits viniferin_anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk ikba IκBα ikk->ikba Phosphorylates nfkb_inactive IκBα-NF-κB (Inactive) ikba->nfkb_inactive Degrades nfkb NF-κB (p50/p65) nfkb_active NF-κB (Active) nfkb_inactive->nfkb_active nucleus Nucleus nfkb_active->nucleus Translocates proinflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) nucleus->proinflammatory_genes Induces delta_viniferin δ-Viniferin (potential action) delta_viniferin->ikk Inhibits viniferin_neuroprotective_pathway cluster_cytoplasm Cytoplasm/Mitochondria cluster_nucleus neuronal_stress Neuronal Stress (e.g., Oxidative Stress) sirt3 SIRT3 neuronal_stress->sirt3 Induces foxo3_ac FOXO3-Ac (Inactive) sirt3->foxo3_ac Deacetylates foxo3 FOXO3 (Active) foxo3_ac->foxo3 nucleus Nucleus foxo3->nucleus Translocates antioxidant_genes Antioxidant Gene Expression (e.g., MnSOD) nucleus->antioxidant_genes Induces neuroprotection Neuroprotection antioxidant_genes->neuroprotection delta_viniferin δ-Viniferin (potential action) delta_viniferin->sirt3 Activates delta_viniferin_extraction_workflow start Start: Dried & Powdered Vitis vinifera Stems extraction Maceration or Soxhlet Extraction (e.g., with 80% Ethanol) start->extraction filtration Filtration to Remove Solid Plant Material extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) crude_extract->liquid_liquid organic_phase Organic Phase (Enriched with Stilbenes) liquid_liquid->organic_phase chromatography Column Chromatography (e.g., Silica Gel or Sephadex LH-20) organic_phase->chromatography fraction_collection Fraction Collection and TLC/HPLC Analysis chromatography->fraction_collection purification Preparative HPLC fraction_collection->purification pure_compound Pure δ-Viniferin purification->pure_compound

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of δ-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin) is a resveratrol dehydrodimer, a stilbenoid found in various parts of the grapevine (Vitis vinifera), particularly in stressed leaves, canes, and stems[1][2]. As an isomer of the more commonly studied ε-viniferin, δ-viniferin has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3] This document provides detailed application notes and protocols for the extraction and purification of δ-viniferin, intended for use by researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of Extraction Methods

The yield of stilbenoids, including δ-viniferin, from grapevine canes is highly dependent on the extraction method and solvent system employed. The following table summarizes quantitative data from various studies to facilitate comparison.

Extraction MethodPlant MaterialSolvent SystemTemperature (°C)TimeCompoundYield (µg/g dry weight)Reference
Accelerated Solvent Extraction (ASE)Vitis vinifera cv. Cabernet Moravia cane powderMethanolNot SpecifiedNot SpecifiedTotal Stilbenes8500 ± 1100[4]
Accelerated Solvent Extraction (ASE)Vitis vinifera cv. Cabernet Moravia cane powderMethanolNot SpecifiedNot Specifiedtrans-ε-viniferin2260 ± 90[4]
Extraction at Elevated TemperatureVitis vinifera cv. Cabernet Moravia cane powderMethanol50165 mintrans-ε-viniferin~2100[4][5]
Fluidized-bed ExtractionVitis vinifera cv. Cabernet Moravia cane powderMethanolNot SpecifiedNot Specifiedr2-viniferin~500[4]
Ultrasound-Assisted Extraction (UAE)Vitis vinifera canes60% Ethanol in water7510 minTotal StilbenesNot specified, but optimized[6]
Ultrasound-Assisted NADES ExtractionVitis vinifera canesCholine chloride/1,2-propanediolNot Specified4.5 mintrans-ε-viniferin3010 ± 130[7]
Pressurized Liquid ExtractionVitis vinifera cv. Pinot Noir milled canesWater with 25% Ethanol95Not Specifiedtrans-ε-viniferin1650[8]
MacerationYoung spring grapevine canes (dried at room temp.)100% Methanol50165 mintrans-δ-viniferin~400-1200 (variety dependent)[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of δ-Viniferin from Grapevine Canes

This protocol is optimized for the rapid extraction of stilbenes, including δ-viniferin, from grapevine canes.

Materials:

  • Dried grapevine canes (oven-dried at 40°C or freeze-dried)

  • Milling apparatus

  • Ultrasonic homogenizer (e.g., UP200S, 200W, 24kHz)

  • Extraction solvent: 60% Ethanol in deionized water (v/v)

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried grapevine canes to a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 1 gram of the powdered grape cane material and place it in a 50 mL falcon tube.

    • Add 40 mL of the 60% ethanol extraction solvent (sample-to-solvent ratio of 1:40 w/v).

    • Immerse the ultrasonic probe into the mixture.

    • Apply ultrasound at 200W and 24kHz for 10 minutes at a controlled temperature of 75°C.

  • Solid-Liquid Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract rich in δ-viniferin.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of δ-Viniferin using Counter-Current Chromatography (CCC)

This protocol describes the purification of δ-viniferin from a crude grapevine extract using Counter-Current Chromatography (CCC).

Materials:

  • Crude grapevine extract containing δ-viniferin

  • High-Performance Counter-Current Chromatograph (HPCCC)

  • Solvent system: n-hexane/ethyl acetate/methanol/water (HEMWat) in a 2:5:4:5 (v/v/v/v) ratio

  • HPLC system for purity analysis

  • Lyophilizer

Procedure:

  • Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a 2:5:4:5 volume ratio in a separatory funnel.

    • Shake the mixture vigorously and allow the two phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • CCC Instrument Preparation:

    • Fill the CCC coil with the stationary phase (upper phase of the HEMWat system).

    • Set the rotational speed of the centrifuge (e.g., 800-1000 rpm).

  • Sample Injection:

    • Dissolve a known amount of the crude extract in a small volume of the mobile phase (lower phase).

    • Inject the sample into the CCC system.

  • Elution and Fraction Collection:

    • Pump the mobile phase through the coil at a constant flow rate (e.g., 2-3 mL/min).

    • Collect fractions of the eluent at regular intervals.

  • Monitoring and Analysis:

    • Monitor the separation process using a UV detector at a wavelength of 324 nm.

    • Analyze the collected fractions for the presence and purity of δ-viniferin using an analytical HPLC system.

  • Pooling and Drying:

    • Pool the fractions containing pure δ-viniferin.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure δ-viniferin as a solid.

  • Purity Confirmation: Confirm the purity of the isolated δ-viniferin using HPLC and its structure by NMR and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification start Grapevine Canes prep Drying & Grinding start->prep extraction Ultrasound-Assisted Extraction (60% Ethanol, 75°C, 10 min) prep->extraction separation Centrifugation & Filtration extraction->separation crude Crude Extract separation->crude ccc Counter-Current Chromatography (HEMWat 2:5:4:5) crude->ccc analysis HPLC Analysis of Fractions ccc->analysis pooling Pooling of Pure Fractions analysis->pooling final Pure δ-viniferin pooling->final

Caption: Workflow for δ-viniferin extraction and purification.

Signaling Pathway of δ-Viniferin in Cancer Cells

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viniferin δ-Viniferin receptor Receptor ? viniferin->receptor Binds/Activates cyclinD1 Cyclin D1/CDK4 viniferin->cyclinD1 Downregulates pi3k PI3K receptor->pi3k Inhibits akt Akt pi3k->akt Inhibits mtor mTOR akt->mtor Inhibits bcl2 Bcl-2 akt->bcl2 Inhibits proliferation Cell Proliferation mtor->proliferation Inhibits bax Bax bcl2->bax Inhibits cyto_c Cytochrome c bax->cyto_c Promotes release cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis cyclinD1->proliferation Promotes

Caption: δ-Viniferin induced apoptosis signaling pathway.

References

Application Note: Quantitative Analysis of δ-Viniferin in Plant Extracts using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin), a resveratrol dehydrodimer, is a significant phytoalexin found in various plants, notably in grapevine species (Vitis vinifera).[1][2] As a stilbene, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the separation, identification, and quantification of stilbenes in complex matrices such as plant extracts.[1][3] This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of δ-viniferin from plant materials using HPLC-DAD.

Principle of the Method

This method employs reversed-phase HPLC to separate δ-viniferin from other components in the plant extract based on its polarity. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase, typically a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol. The Diode Array Detector (DAD) facilitates the quantification of δ-viniferin by monitoring its absorbance at its maximum wavelength and allows for peak purity analysis by scanning a range of wavelengths.[3]

Experimental Protocols

Sample Preparation: Extraction of δ-Viniferin from Plant Material

This protocol is optimized for grapevine leaves or shoots but can be adapted for other plant matrices.

Materials and Reagents:

  • Fresh or dried plant material (e.g., grapevine leaves)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 80% Methanol in water (v/v)

  • Mortar and pestle or a laboratory grinder

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or nylon)

Procedure:

  • Sample Collection and Pre-treatment: Collect fresh plant material and wash it with distilled water to remove any contaminants. If using dried material, ensure it is free from foreign matter.

  • Grinding: Grind the plant material into a fine powder using a mortar and pestle or a laboratory grinder. This increases the surface area for efficient extraction.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: If not analyzed immediately, store the extracts at 4°C in the dark to minimize degradation.

HPLC-DAD Instrumentation and Conditions

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Conditions
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min, 10% B5-20 min, 10-40% B20-35 min, 40-70% B35-40 min, 70-10% B40-45 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 320 nm (for quantification), with a spectral scan from 200-400 nm for peak purity
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Standard Preparation:

  • Prepare a stock solution of δ-viniferin standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-DAD method for δ-viniferin analysis.

ParameterTypical Specification
Retention Time (RT) Approximately 21-23 minutes (highly dependent on the specific column and gradient)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) Intra-day: < 2% Inter-day: < 5%

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing sample Plant Material (e.g., Grapevine Leaves) grind Grinding to Fine Powder sample->grind extract Extraction with 80% Methanol grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc dad DAD Detection (320 nm) hplc->dad integrate Peak Integration dad->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting Results quantify->report

Caption: Workflow for δ-viniferin analysis.

Signaling Pathway (Illustrative Example)

While δ-viniferin itself is a secondary metabolite, its biosynthesis is part of the broader phenylpropanoid pathway, which is a major signaling and defense pathway in plants. The following diagram illustrates a simplified representation of the stilbene biosynthesis pathway leading to δ-viniferin.

Phenylpropanoid_Pathway cluster_pathway Simplified Stilbene Biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H resveratrol Resveratrol p_coumaric_acid->resveratrol STS delta_viniferin δ-Viniferin resveratrol->delta_viniferin Peroxidases/Laccases

Caption: Simplified stilbene biosynthesis pathway.

Conclusion

The HPLC-DAD method detailed in this application note provides a reliable and robust approach for the quantitative analysis of δ-viniferin in plant extracts. Adherence to the specified sample preparation and chromatographic conditions, along with proper method validation, will ensure accurate and reproducible results, which are crucial for research, quality control, and the development of new therapeutic agents.

References

Application Notes and Protocols for the Identification of δ-Viniferin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin) is a resveratrol dehydrodimer, an important phytoalexin found in grapevines and wine.[1][2] As a member of the stilbenoid family, δ-viniferin has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate identification and characterization of δ-viniferin are crucial for research into its biological functions and for quality control in the development of pharmaceuticals and nutraceuticals. This document provides detailed application notes and protocols for the identification of δ-viniferin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation.

Data Presentation

The following tables summarize the quantitative NMR and mass spectrometry data for δ-viniferin, facilitating easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for δ-Viniferin

The following ¹H and ¹³C NMR data were reported in methanol-d4 (CD₃OD). Chemical shifts (δ) are given in parts per million (ppm).

Atom Number¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)¹³C Chemical Shift (δ, ppm)
2'7.41 (d)160.3 (2 C)
2, 67.23 (d)159.7 (2 C)
6'7.20 (bs)159.6
7'7.05 (d)154.8
3'6.90 (d)152.9
8'6.84 (d)141.0
3, 56.83 (d)136.0
10', 14'6.49 (bs)134.1
126.22 (bs)132.1
10, 14, 12'6.19 (bs)129.8
75.54 (d)129.7 (2 C)
84.48 (d)128.8
123.9
123.0
118.6
116.8
116.4 (2 C)
111.8
109.2 (2 C)
106.0 (2 C)
103.0 (2 C)

Data compiled from multiple sources referencing ¹H NMR in CD₃OD and acetonitrile, and ¹³C NMR in CD₃OD.[3][4]

Table 2: Mass Spectrometry Data for δ-Viniferin
Ionization ModeMass AnalyzerObserved m/zInterpretation
APCI (+)Not specified454[M]⁺
APCI (+)Not specified437[M - H₂O]⁺
APCI (+)Not specified361[M - C₆H₅OH]⁺ (Loss of a phenol ring)

APCI-MS data suggests a molecular weight of 454 g/mol for δ-viniferin.[4] The molecular formula for δ-viniferin is C₂₈H₂₂O₆, with a monoisotopic mass of 454.1416 Da.

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of δ-viniferin are provided below.

Protocol 1: Extraction of δ-Viniferin from Grapevine Canes

This protocol outlines a general procedure for the extraction of stilbenoids, including δ-viniferin, from grapevine canes.

Materials:

  • Dried and powdered grapevine canes

  • Methanol or acetone

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the powdered grapevine canes in methanol or acetone at a ratio of 1:10 (w/v) for 12-24 hours at room temperature with occasional stirring.

  • Filter the mixture to separate the solid plant material from the solvent extract.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • The crude extract can be further purified using techniques such as column chromatography or high-performance countercurrent chromatography (HPCCC).

Protocol 2: NMR Spectroscopic Analysis of δ-Viniferin

This protocol provides guidelines for acquiring 1D and 2D NMR spectra for the structural elucidation of δ-viniferin.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified δ-viniferin in approximately 0.6 mL of deuterated methanol (CD₃OD) in a clean 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. 1D NMR Data Acquisition (¹H and ¹³C):

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters (Example):

    • Pulse sequence: zg30 or similar

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 s

    • Acquisition time: 2-4 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters (Example):

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay (d1): 2 s

    • Acquisition time: 1-2 s

    • Spectral width: 0 to 180 ppm

3. 2D NMR Data Acquisition (COSY, HSQC, HMBC):

  • COSY (Correlation SpectroscopY): To identify ¹H-¹H spin-spin couplings.

    • Use standard COSY pulse programs.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • Use standard HSQC pulse programs.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting spin systems.

    • Use standard HMBC pulse programs.

4. Data Processing and Analysis:

  • Process the acquired FIDs (Free Induction Decays) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm).

  • Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of δ-viniferin.

Protocol 3: Mass Spectrometric Analysis of δ-Viniferin

This protocol describes the general procedure for the analysis of δ-viniferin using HPLC coupled with mass spectrometry.

1. Sample Preparation:

  • Prepare a dilute solution of the purified δ-viniferin extract in a suitable solvent (e.g., methanol/water mixture).

2. HPLC-MS Analysis:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer such as a time-of-flight (TOF), Orbitrap, or triple quadrupole.

  • Ionization Mode: Both positive and negative ion modes should be tested for optimal sensitivity.

  • MS Parameters (Example for ESI):

    • Capillary voltage: 3-4 kV

    • Source temperature: 100-150 °C

    • Desolvation gas flow and temperature: Optimize for the specific instrument.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and MS/MS spectra for fragmentation analysis to confirm the structure.

Mandatory Visualizations

Experimental Workflow for δ-Viniferin Identification

G cluster_extraction Extraction and Purification cluster_analysis Spectroscopic Analysis cluster_identification Identification start Grapevine Canes extraction Solvent Extraction (Methanol/Acetone) start->extraction purification Purification (e.g., HPCCC) extraction->purification nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HPLC-MS/MS) purification->ms structure Structure Elucidation of δ-Viniferin nmr->structure ms->structure

Caption: Workflow for the extraction, purification, and identification of δ-viniferin.

Logical Relationship of NMR Experiments for Structural Elucidation

G h1 ¹H NMR cosy COSY h1->cosy ¹H-¹H Connectivity hsqc HSQC h1->hsqc Direct ¹H-¹³C Correlation hmbc HMBC h1->hmbc Long-Range ¹H-¹³C Correlation c13 ¹³C NMR c13->hsqc c13->hmbc structure Final Structure of δ-Viniferin cosy->structure hsqc->structure hmbc->structure

Caption: Interconnectivity of NMR experiments for the structural elucidation of δ-viniferin.

References

Application Notes and Protocols for the Quantification of δ-Viniferin in Wine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin) is a resveratrol dimer, a stilbenoid found in grapes and wine, which has garnered significant interest for its potential pharmacological activities. As a phytoalexin, its production in grapevines is stimulated by stressors such as fungal infections.[1][2] This document provides detailed application notes and protocols for the accurate quantification of δ-viniferin in wine samples, a critical step for research into its bioavailability, bioactivity, and potential as a therapeutic agent. The methodologies described are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection.

Biosynthesis of δ-Viniferin

This compound is not directly synthesized by the grape vine's genetic machinery but is rather the product of an oxidative dimerization of its precursor, resveratrol.[2][3] The biosynthesis of resveratrol begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This molecule then condenses with three molecules of malonyl-CoA, catalyzed by the enzyme stilbene synthase (STS), to form resveratrol. In the presence of oxidative enzymes such as peroxidases or laccases, resveratrol molecules can then dimerize to form various viniferin isomers, including δ-viniferin.

This compound Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroyl p-Coumaroyl-CoA pCoumaric->pCoumaroyl 4CL Res Resveratrol pCoumaroyl->Res STS Malonyl 3x Malonyl-CoA Malonyl->Res STS dVin δ-Viniferin Res->dVin Peroxidases/ Laccases

Biosynthetic pathway of δ-viniferin from phenylalanine.

Quantitative Data of δ-Viniferin in Wine

The concentration of δ-viniferin in wine can vary significantly based on grape variety, viticultural practices, and winemaking techniques. Red wines, particularly those with extended skin contact during fermentation, are expected to have higher concentrations. The following table summarizes available quantitative data for δ-viniferin in select wine varieties.

Wine VarietyCountry of OriginAverage Concentration (mg/L)Reference
MerlotBrazil10[4]
Other Brazilian Red WinesBrazil6.4[4]

Note: There is currently limited published data on the concentration of δ-viniferin across a wide range of international wine varieties. The data presented is based on available scientific literature.

Experimental Protocols

Accurate quantification of δ-viniferin requires meticulous sample preparation to remove interfering matrix components, followed by sensitive analytical detection.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and purification of δ-viniferin from wine samples prior to chromatographic analysis.

Materials:

  • Wine sample (red or white)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Take 10 mL of the wine sample and adjust the pH to approximately 2.0 with formic acid.

    • Load the pH-adjusted wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Elute the retained stilbenes, including δ-viniferin, with 5 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for the HPLC or LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Quantification by HPLC-UV

This protocol outlines the conditions for the quantification of δ-viniferin using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 320 nm.

  • Column Temperature: 30°C.

Quantification:

  • Prepare a series of standard solutions of δ-viniferin in the initial mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L).

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of δ-viniferin in the wine samples by interpolating their peak areas on the calibration curve.

Protocol 3: Quantification by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This protocol provides a starting point for method development.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient should be developed to ensure separation from isomers. A starting point could be similar to the HPLC-UV method but with a faster ramp-up.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Parent Ion (m/z): 453.1

    • Fragment Ions (m/z): Monitor for characteristic fragments (e.g., 411.1, 329.1). The exact fragments should be optimized by direct infusion of a δ-viniferin standard.

Quantification:

  • Quantification is performed similarly to the HPLC-UV method, using a calibration curve generated from δ-viniferin standards and the peak areas from the MRM chromatograms.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of δ-viniferin in wine samples.

Experimental Workflow Sample Wine Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Sample Preparation Analysis HPLC-UV or LC-MS/MS Analysis SPE->Analysis Purified Extract Data Data Acquisition and Processing Analysis->Data Quant Quantification using Calibration Curve Data->Quant Result Final Concentration of δ-Viniferin Quant->Result

Workflow for δ-viniferin quantification in wine.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the reliable quantification of δ-viniferin in wine samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the wine matrix. Accurate quantification of this promising bioactive compound is essential for advancing our understanding of its role in human health and for the development of new therapeutic strategies.

References

Application Notes and Protocols for Testing Delta-Viniferin Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture assays for the evaluation of delta-viniferin's bioactivity. The protocols detailed below cover key assays for assessing anticancer, anti-inflammatory, and antioxidant effects, along with methods for investigating the underlying molecular mechanisms.

I. Assessment of Anticancer Activity

This compound, a resveratrol dimer, has shown promise as an anticancer agent. The following assays are fundamental in characterizing its cytotoxic and cytostatic effects on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for determining the dose-dependent effects of this compound on cancer cell lines and for calculating the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values of Viniferin Derivatives in Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)Reference
trans-ε-viniferin Hep3BHuman Hepatocellular Carcinoma6372[1]
Ampelopsin A HepG2Human Hepatocellular Carcinoma7672[1]
R2-viniferin HepG2Human Hepatocellular Carcinoma9.7 ± 0.472[1]
R2-viniferin Hep3BHuman Hepatocellular Carcinoma47.8 ± 2.872[1]
Hopeaphenol Hep3BHuman Hepatocellular Carcinoma13.1 ± 4.172[1]
Isohopeaphenol Hep3BHuman Hepatocellular Carcinoma26.0 ± 3.072[1]
ε-viniferin C6 (in combination with Vincristine)Rat Glioma15.8 (in combo)Not Specified[2]
ε-viniferin HepG2 (in combination with Vincristine)Human Hepatocellular Carcinoma15.8 (in combo)Not Specified[2]

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in each well with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with this compound cell_seeding->treat_cells 24h Incubation delta_viniferin_prep Prepare this compound Dilutions delta_viniferin_prep->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Quantitative Data on Apoptosis Induction by Viniferin Derivatives

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Exposure Time (h)Reference
α-viniferin NCI-H46057.024[3]
α-viniferin NCI-H460108.324[3]
α-viniferin NCI-H4602022.324[3]
α-viniferin NCI-H4603035.024[3]
ε-viniferin + Cisplatin C695 + 13.2591.648[4]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • This compound treated and control cells

  • FITC Annexin V/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with This compound harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis

This compound may exert its anticancer effects by inducing cell cycle arrest. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

Materials:

  • This compound treated and control cells

  • PBS

  • 70% ice-cold ethanol

  • PI staining solution (containing RNase A)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Cell Cycle Analysis Workflow

CellCycle_Workflow cluster_prep Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis treat_cells Treat Cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix in 70% Ethanol harvest_cells->fix_cells stain_cells Stain with PI/RNase A fix_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates DeltaViniferin This compound ROS ROS DeltaViniferin->ROS Increases Akt Akt ROS->Akt Inhibits Phosphorylation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates pAkt p-Akt (Inactive) Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes AntiInflammatory_Workflow cluster_prep Preparation & Treatment cluster_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read Absorbance (540 nm) add_griess->read_absorbance quantify_no Quantify Nitrite read_absorbance->quantify_no

References

developing a delta-viniferin-based therapeutic agent

Application Note: δ-Viniferin as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

δ-Viniferin is a significant resveratrol dehydrodimer, belonging to the stilbenoid family of polyphenols.[1][2][3] It is a phytoalexin naturally synthesized by plants, notably grapevines (Vitis vinifera), in response to biotic or abiotic stresses such as fungal infections or UV radiation.[2][3][4] As an isomer of the well-studied ε-viniferin, δ-viniferin has garnered interest for its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[5][6][7][8] Its presence in plant extracts, cell cultures, and even wine makes it a crucial analyte in phytochemical research, food science, and drug discovery.[2][3]

This document provides detailed protocols for the use of δ-viniferin as a reference standard for its identification and quantification in various matrices. It is intended for researchers, analytical scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties of δ-Viniferin

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Molecular Formula C₂₈H₂₂O₆[1][9]
Molar Mass 454.47 g/mol [1][2][9]
IUPAC Name 5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol[1]
Synonyms Resveratrol (E)-dehydrodimer, Maximol A[1][2]
Class Stilbenoid, Polyphenol, Benzofuran[1][5]
Appearance Typically a solid, may appear as a yellowish color in solution upon bioconversion from resveratrol.[10]

Experimental Protocols

Protocol 1: Quantification of δ-Viniferin by High-Performance Liquid Chromatography (HPLC)

This protocol details a standard procedure for the quantification of δ-viniferin using a Reverse-Phase HPLC system with UV detection.

1. Materials and Reagents

  • δ-Viniferin reference standard (purity ≥95%)

  • Methanol (HPLC grade)[11][12]

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent, HPLC grade)[12]

  • Formic Acid or Orthophosphoric Acid (Analytical grade)[11][13]

  • Ethyl Acetate (for extraction)[10]

  • 0.2 µm or 0.45 µm Syringe Filters (PTFE or equivalent)[10][11]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler[11]

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector[3][11]

  • Analytical Balance

  • Vortex Mixer

  • Ultrasonic Bath

  • Centrifuge

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of δ-viniferin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Filter all standard solutions through a 0.2 µm syringe filter before injection.

4. Sample Preparation (Example: Plant Extract)

  • Extraction: Macerate or sonicate a known weight of dried, powdered plant material with a suitable solvent (e.g., 80% methanol or ethyl acetate).[10]

  • Filtration: Filter the extract to remove solid plant debris.

  • Drying & Reconstitution: If necessary, evaporate the solvent under reduced pressure. Reconstitute the dried extract in a known volume of the mobile phase.[10]

  • Final Filtration: Centrifuge the reconstituted extract and filter the supernatant through a 0.2 µm or 0.45 µm syringe filter prior to HPLC analysis.[10][11]

5. Chromatographic Conditions The following conditions are a general starting point and may require optimization.

ParameterRecommended ConditionSource
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[14]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol[11][13]
Gradient Elution Start with a low percentage of B, increase linearly to elute δ-viniferin, then return to initial conditions. A typical gradient might run from 20% to 80% B over 20 minutes.[15]
Flow Rate 0.4 - 1.0 mL/min[11][13]
Column Temperature 25-30 °C[11][15]
Detection Wavelength 324 nm (for viniferins) or scan from 190-600 nm with DAD[13][15]
Injection Volume 5 - 20 µL[11][16]

6. Data Analysis and Quantification

  • Identify the δ-viniferin peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of δ-viniferin in the injected sample.

  • Calculate the final content of δ-viniferin in the original material, accounting for all dilution factors and the initial weight of the sample.

Protocol 2: Preliminary Phytochemical Screening

Before quantitative analysis, a qualitative screening can indicate the presence of major phytochemical classes in the extract.

  • Test for Phenols: To 1 mL of extract, add 3-4 drops of ferric chloride solution. A bluish-black color indicates the presence of phenols.[17]

  • Test for Flavonoids (Alkaline Reagent Test): Add a few drops of sodium hydroxide solution to the extract. The formation of an intense yellow color that becomes colorless upon the addition of dilute acid suggests the presence of flavonoids.[17]

  • Test for Saponins (Foam Test): Vigorously shake 1 mL of the extract with 5 mL of distilled water. A stable foam layer lasting for several minutes indicates the presence of saponins.[17]

  • Test for Tannins: To the extract, add a 1% gelatin solution containing sodium chloride. The formation of a white precipitate is indicative of tannins.[17]

  • Test for Alkaloids (Wagner's Test): Add a few drops of Wagner's reagent (iodine in potassium iodide) to 1 mL of the extract. The formation of a reddish-brown precipitate suggests the presence of alkaloids.

Method Validation Data

Method validation is crucial for ensuring reliable quantitative results. While specific data for a δ-viniferin standard is limited in the provided results, typical validation parameters for related stilbenoids like resveratrol and ε-viniferin provide a useful reference.

ParameterTypical ValueSource
Linearity (Range) 0.010 - 6.4 µg/mL (for resveratrol)[14]
Limit of Detection (LOD) 0.056 µg/mL (trans-resveratrol)0.158 µg/mL (trans-ε-viniferin)[15]
Limit of Quantification (LOQ) 0.187 µg/mL (trans-resveratrol)0.525 µg/mL (trans-ε-viniferin)[15]
Precision (%RSD) Intra-day and Inter-day RSD < 2.2% (for resveratrol)[14]
Accuracy (Recovery) Typically expected to be within 85-115%[12]

Visualized Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant Plant Material (e.g., Grapevine Canes) extract Solvent Extraction (Methanol/Ethyl Acetate) plant->extract filter Filtration & Concentration extract->filter reconstitute Reconstitution in Mobile Phase filter->reconstitute hplc HPLC Injection (C18 Column) reconstitute->hplc detect UV Detection (λ = 324 nm) hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration & Identification chromatogram->integrate standard Prepare Standard Curve (δ-Viniferin Standard) quantify Quantification (Calculate Concentration) standard->quantify integrate->quantify report Final Report (mg/g of sample) quantify->report

Caption: Workflow for δ-Viniferin Quantification.

G delta_v δ-Viniferin catalase Catalase Protein Level delta_v->catalase increases no_synthase Nitric Oxide Synthase (NOS) delta_v->no_synthase stimulates oxidative_stress Oxidative Stress (e.g., H₂O₂) vec Vascular Endothelial Cells (VECs) oxidative_stress->vec induces damage catalase->oxidative_stress counteracts wound_repair Wound Repair & Cell Viability catalase->wound_repair protects & promotes no Nitric Oxide (NO) Production no_synthase->no leads to no->wound_repair promotes atherosclerosis Atherosclerosis Prevention wound_repair->atherosclerosis contributes to

Caption: Postulated Signaling Effects of δ-Viniferin.

Biological Activity

δ-Viniferin, along with its precursor resveratrol and isomer ε-viniferin, exhibits significant biological effects relevant to human health. Studies have shown that low concentrations of δ-viniferin can protect vascular endothelial cells from oxidative stress by increasing catalase protein levels.[6] Furthermore, it is implicated in stimulating nitric oxide (NO) production, which plays a role in wound repair and may contribute to the prevention of atherosclerosis.[6] Its antioxidant properties have been demonstrated through its capacity for radical scavenging and protecting hemoglobin from oxidation.[6][18] These activities underscore its potential as a therapeutic agent in cardiovascular diseases and other conditions linked to oxidative stress and inflammation.[6][19]

Stability and Storage

Proper storage of the δ-viniferin standard is critical to maintain its integrity and ensure accurate quantification.

  • Solid Form: Store the solid reference standard in a tightly sealed container, protected from light, at a controlled, cool temperature (e.g., 2-8 °C or -20°C for long-term storage).

  • In Solution: Stock solutions should be stored in amber vials at low temperatures (e.g., 4°C for short-term, -20°C for long-term). The stability of stilbenes in solution can be limited; for instance, storage in isopropanol solution at room temperature can lead to degradation within 20 days.[20] It is advisable to prepare fresh working standards daily.

  • Light Sensitivity: Like other stilbenes, δ-viniferin may be sensitive to light, which can cause isomerization or degradation.[20] All handling and preparation steps should be performed with protection from direct light.

  • Thermal Stability: While trans-stilbenes can show some stability at elevated temperatures for short periods, prolonged heating should be avoided to prevent degradation.[20]

δ-Viniferin is a valuable phytochemical marker with significant biological potential. Its accurate quantification is essential for research and development in the pharmaceutical, nutraceutical, and food industries. The HPLC protocol outlined in this note provides a reliable framework for the analysis of δ-viniferin. Adherence to proper storage, handling, and method validation procedures will ensure the generation of high-quality, reproducible data, facilitating further exploration of this promising natural compound.

References

Elucidating the Neuroprotective Potential of Viniferins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Delta-Viniferin: While the focus of this document is this compound, a resveratrol dimer, it is important to note that specific neuroprotective studies on this particular isomer are currently limited in the scientific literature.[1][2] this compound is recognized as an isomer of epsilon-viniferin and a major stilbene produced by stressed grapevine leaves.[1] However, comprehensive studies detailing its mechanisms and applications in neuroprotection are not yet available.

Therefore, this document will focus on the well-researched neuroprotective applications of a closely related isomer, epsilon-viniferin (ε-viniferin) . The findings and protocols presented for ε-viniferin can serve as a valuable reference and starting point for researchers investigating the potential of this compound and other resveratrol oligomers in neurodegenerative diseases.

Introduction to ε-Viniferin in Neuroprotection

Epsilon-viniferin, a dimer of resveratrol, has demonstrated significant antioxidant and anti-inflammatory properties.[3][4][5] Research suggests its potential as a therapeutic agent in neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[6][7][8] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.[3][9]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the neuroprotective effects of ε-viniferin.

Table 1: In Vitro Neuroprotection Studies with ε-Viniferin

Cell LineNeurotoxic Agentε-Viniferin ConcentrationKey FindingsReference
SH-SY5Y3.0 µM Rotenone (24h)1.0 µM (24h)Increased cell viability by 40.0 ± 1.8%; Upregulated SIRT3 expression; Promoted FOXO3 deacetylation; Increased ATP production; Decreased reactive oxygen species (ROS) production.[7]
PC12 (NGF-differentiated)50 µM 6-hydroxydopamine (6-OHDA) (24h)10⁻⁹ M (3h pre-treatment)Inhibited 6-OHDA-induced DNA fragmentation by 52 ± 9.2%; Reduced cleavage of caspase-3 and PARP-1.[4][10]
N9 microglia-PC12 co-cultureLipopolysaccharide (LPS)10⁻⁹ M (on N9 cells)Decreased microglia-induced neuronal PC12 cytotoxicity (28.3 ± 2.7% decrease in LDH release).[9]
SH-SY5YAmyloid-beta 42 (Aβ42)20 µMReduced Aβ42 monomer production by 34%.[11]

Table 2: In Vivo Neuroprotection Studies with ε-Viniferin

Animal ModelTreatment RegimenKey FindingsReference
APPswePS1dE9 transgenic mice (Alzheimer's model)20 mg/kg/week intraperitoneal injection (from 7 to 11 months of age)Decreased hippocampal amyloid load and deposits more effectively than resveratrol; Partially prevented cognitive decline; Decreased brain uptake of the TSPO PET tracer [18F]DPA-714.[8]
APPswePS1dE9 transgenic mice (Alzheimer's model)10 mg/kg/week intraperitoneal injection (from 3 to 6 months of age)Reduced amyloid deposits and neuroinflammation.[12]

Key Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Rotenone-Induced Toxicity in SH-SY5Y Cells

This protocol is adapted from a study investigating the neuroprotective mechanisms of ε-viniferin in a cellular model of Parkinson's disease.[3][7]

1. Cell Culture and Treatment:

  • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS).
  • Seed cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.
  • Induce neurotoxicity by treating cells with 3.0 µM rotenone for 24 hours.
  • For the experimental group, co-treat with 1.0 µM ε-viniferin for 24 hours. Include a vehicle control group.

2. Cell Viability Assessment (MTT Assay):

  • After the 24-hour treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate cell viability as a percentage of the control group.

3. Measurement of Reactive Oxygen Species (ROS):

  • Use a fluorescent probe such as DCFH-DA.
  • After treatment, incubate cells with DCFH-DA.
  • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

4. Western Blot Analysis for Protein Expression (SIRT3, FOXO3):

  • Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe with primary antibodies against SIRT3, acetylated-FOXO3, and total FOXO3, followed by HRP-conjugated secondary antibodies.
  • Visualize bands using an enhanced chemiluminescence (ECL) system.

Protocol 2: Anti-inflammatory and Anti-apoptotic Assays in a Neuron-Glia Co-culture Model

This protocol is based on a study evaluating the effect of ε-viniferin on neuroinflammation and apoptosis in a Parkinson's disease model.[4][5][9]

1. Cell Culture and Co-culture System:

  • Culture neuronal PC12 cells and N9 microglial cells separately.
  • For co-culture experiments, plate N9 microglial cells in culture inserts and PC12 cells on coverslips or in wells.
  • Pre-treat N9 cells with ε-viniferin (e.g., 10⁻⁹ M) for a specified time.
  • Activate the N9 microglia with lipopolysaccharide (LPS).
  • Transfer the N9-containing inserts into the wells with PC12 cells.

2. Cytotoxicity Measurement (LDH Assay):

  • After the co-culture period, collect the cell culture medium.
  • Measure the activity of lactate dehydrogenase (LDH) released from damaged PC12 cells using a colorimetric assay kit.

3. Apoptosis Assessment (TUNEL and Caspase-3 Staining):

  • For direct neuroprotection studies, treat PC12 cells with a neurotoxin like 6-OHDA with or without ε-viniferin pre-treatment.
  • Fix the cells and perform double immunofluorescence staining for TUNEL (to detect DNA fragmentation) and cleaved caspase-3 (an apoptosis marker).
  • Visualize and quantify the number of apoptotic cells using fluorescence microscopy.

4. Cytokine Measurement (ELISA):

  • Collect the supernatant from treated N9 microglial cells.
  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using specific ELISA kits.

Signaling Pathways and Experimental Workflows

SIRT3/FOXO3 Signaling Pathway in ε-Viniferin-Mediated Neuroprotection

ε-Viniferin has been shown to exert its neuroprotective effects in a rotenone-induced Parkinson's disease model by activating the SIRT3/FOXO3 pathway.[3][7] Rotenone induces mitochondrial dysfunction and oxidative stress, leading to neuronal apoptosis. ε-Viniferin upregulates the expression of SIRT3, a mitochondrial deacetylase. SIRT3 then deacetylates and activates FOXO3, promoting its nuclear translocation. This cascade enhances the expression of antioxidant enzymes, reduces ROS production, and maintains mitochondrial homeostasis, ultimately protecting the neuron from apoptosis.[3][7]

SIRT3_FOXO3_Pathway Rotenone Rotenone Mitochondrial_Dysfunction Mitochondrial Dysfunction & Oxidative Stress Rotenone->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Antioxidant_Response Enhanced Antioxidant Response & Mitochondrial Homeostasis Mitochondrial_Dysfunction->Antioxidant_Response Inhibits e_Viniferin ε-Viniferin SIRT3 SIRT3 Expression e_Viniferin->SIRT3 Upregulates FOXO3_deacetylation FOXO3 Deacetylation & Nuclear Translocation SIRT3->FOXO3_deacetylation Promotes FOXO3_deacetylation->Antioxidant_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Neuroprotection->Apoptosis Inhibits

SIRT3/FOXO3 pathway in ε-viniferin neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like ε-viniferin against a neurotoxin in a cell culture model.

Experimental_Workflow Start Start: Seed Neuronal Cells Pre_treatment Pre-treat with ε-Viniferin or Vehicle Control Start->Pre_treatment Toxin_Exposure Induce Neurotoxicity (e.g., Rotenone, 6-OHDA) Pre_treatment->Toxin_Exposure Incubation Incubate for 24-48 hours Toxin_Exposure->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability ROS ROS Measurement (DCFH-DA) Endpoint_Assays->ROS Apoptosis Apoptosis Assay (TUNEL, Caspase-3) Endpoint_Assays->Apoptosis Protein_Expression Protein Expression (Western Blot) Endpoint_Assays->Protein_Expression Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis ROS->Data_Analysis Apoptosis->Data_Analysis Protein_Expression->Data_Analysis

Workflow for in vitro neuroprotection screening.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of ε-viniferin in models of neurodegenerative diseases. The detailed protocols and mechanistic insights provided here offer a solid foundation for researchers in this field. Given the structural similarity between this compound and epsilon-viniferin, it is plausible that this compound may possess similar neuroprotective properties. Future research should focus on isolating or synthesizing this compound and conducting comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and therapeutic potential. Such studies will be crucial in determining if this compound can be developed as a novel neuroprotective agent.

References

Investigating the Antioxidant Capacity of Delta-Viniferin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin) is a natural resveratrol dimer found in grapevines and wine. As a stilbenoid, it belongs to a class of polyphenolic compounds known for their diverse biological activities. This document provides detailed application notes and experimental protocols for investigating the antioxidant capacity of this compound, a crucial aspect for its potential development as a therapeutic agent or nutraceutical.

This compound has demonstrated moderate antioxidant properties through various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, hydroxyl radical scavenging, and inhibition of lipid peroxidation.[1] Its antioxidant activity is comparable to its well-studied precursor, resveratrol, particularly in quenching hydroxyl radicals. Furthermore, it has shown protective effects against hemoglobin oxidation.[1] The antioxidant mechanism of this compound is believed to involve both direct radical scavenging and modulation of intracellular antioxidant pathways. Notably, it has been shown to induce the expression of key cytoprotective enzymes such as Sirtuin-1 (SIRT1) and Heme Oxygenase-1 (HO-1) in vascular endothelial cells, suggesting a role in cellular defense against oxidative stress.[2]

Data Presentation: In Vitro Antioxidant Capacity of this compound

While specific quantitative data for this compound is still emerging, the following table summarizes its reported antioxidant activities. For comparison, data for its precursor, resveratrol, and its isomer, epsilon-viniferin (ε-viniferin), are also included where available. Researchers are encouraged to use the provided protocols to generate more comprehensive data for this compound.

Compound/IsomerAssayIC50 / ValueReference
trans-Delta-Viniferin Hydroxyl Radical ScavengingModerate Activity (similar to trans-resveratrol)[1]
trans-Delta-Viniferin DPPH Radical ScavengingModerate Activity[1]
trans-Delta-Viniferin Lipid Peroxidation InhibitionModerate Activity[1]
ResveratrolDPPH81.92 ± 9.17 µM[3]
Epsilon-ViniferinDPPH80.12 ± 13.79 µM[3]
ResveratrolFRAP13.36 ± 0.91 µM[3]
Epsilon-ViniferinFRAP28.81 ± 4.15 µM[3]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. FRAP (Ferric Reducing Antioxidant Power) values are also presented as IC50, where a lower value indicates stronger reducing power.

Signaling Pathway

The antioxidant effects of many polyphenols are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is still under investigation, its precursor, resveratrol, is known to activate this pathway. Furthermore, this compound has been shown to upregulate Heme Oxygenase-1 (HO-1), a key antioxidant enzyme downstream of Nrf2. The proposed mechanism involves the activation of Sirtuin-1 (SIRT1), which may subsequently influence the Nrf2 pathway.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues DeltaViniferin This compound SIRT1 SIRT1 DeltaViniferin->SIRT1 Activates Nrf2_inactive Nrf2 SIRT1->Nrf2_inactive May Influence Dissociation from Keap1 Keap1->Nrf2_inactive Sequesters & Promotes Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Antioxidant_Genes->ROS Neutralizes

Proposed Nrf2 activation by this compound.

Experimental Protocols

The following are detailed protocols for commonly used in vitro antioxidant assays. Researchers should include appropriate positive controls (e.g., Trolox, Ascorbic Acid, Quercetin) and solvent blanks in all experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH radical scavenging assay workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

    • Prepare a similar concentration range for a positive control (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of this compound, positive control, or solvent (for blank) to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration required for 50% inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Workflow:

ABTS radical cation decolorization assay workflow.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a positive control (e.g., Trolox) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of this compound, positive control, or solvent blank to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Workflow:

ORAC assay workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the same phosphate buffer. This solution should be made fresh daily.

    • Prepare serial dilutions of this compound and a Trolox standard curve.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each concentration of this compound, Trolox standard, or buffer (for blank) to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60 minutes (Excitation: ~485 nm, Emission: ~520 nm).

    • Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standards.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Workflow:

Cellular Antioxidant Activity (CAA) assay workflow.

Methodology:

  • Cell Culture and Seeding:

    • Culture Human hepatocarcinoma (HepG2) cells in appropriate media.

    • Seed the cells in a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and a 25 µM solution of DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in treatment medium for 1 hour at 37°C. Include a positive control (e.g., Quercetin).

    • After incubation, wash the cells with PBS to remove extracellular compounds.

    • Add a 600 µM solution of AAPH to the cells to induce oxidative stress.

  • Measurement and Calculation:

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve for both the control and sample-treated wells.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results can also be expressed as Quercetin Equivalents (QE) by comparing the CAA units of the sample to a standard curve of Quercetin.

Conclusion

This compound presents a promising profile as a natural antioxidant. The provided protocols offer a standardized approach for researchers to further quantify its antioxidant capacity and elucidate its mechanisms of action. A deeper understanding of its interaction with cellular antioxidant pathways, such as the Nrf2 signaling cascade, will be crucial for its future development in the fields of nutrition and medicine.

References

Synthesis of Delta-Viniferin from Resveratrol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-viniferin (δ-viniferin), a resveratrol dimer, has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. As a naturally occurring stilbenoid found in grapevines and wine, its synthesis from the more readily available resveratrol is a key area of research for its application in pharmaceuticals and nutraceuticals. This document provides detailed application notes and protocols for the synthesis of δ-viniferin from resveratrol, focusing on enzymatic and chemical methods. The information is intended to guide researchers in the efficient and reliable production of this promising bioactive compound.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various methods for the synthesis of δ-viniferin from resveratrol, allowing for a comparative analysis of their efficiencies.

Synthesis MethodCatalyst/ReagentSubstrateSolvent/MediumReaction TimeTemperature (°C)pHYield (%)Reference
Enzymatic Synthesis
Grapevine Callus Conditioned Mediumtrans-resveratrolWater/Acetone30 min606.064[1][2]
Laccase (from Myceliophtora thermophyla)trans-resveratroln-butanol24 hoursNot SpecifiedNot Specified31[3]
Laccase (from Trametes pubescens)trans-resveratrolEthyl acetate/Acetate buffer24 hoursNot SpecifiedNot Specified18[3]
Horseradish Peroxidase (HRP)trans-resveratrolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Chemical Synthesis
Total Synthesis (dehydro-δ-viniferin)Methyl 4-hydroxybenzoate and 3,5-dihydroxyacetophenoneMultiple steps9 stepsNot SpecifiedNot SpecifiedNot Specified[4]
Total Synthesis (dehydro-δ-viniferin)3,5-dihydroxyacetophenoneMultiple steps8 stepsNot SpecifiedNot Specified27[5][[“]]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of δ-Viniferin using Grapevine Callus Conditioned Medium

This protocol describes a highly efficient and environmentally friendly method for the bioconversion of trans-resveratrol to δ-viniferin using the conditioned medium from grapevine callus suspension cultures.[1][2]

Materials:

  • Grapevine callus suspension cultures (Vitis labruscana)

  • MS1D liquid medium

  • trans-Resveratrol

  • Hydrogen peroxide (H₂O₂) (10% solution)

  • Acetone

  • Orbital shaker

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Preparation of Conditioned Medium (CM):

    • Culture 2 g of grapevine callus in 20 mL of MS1D liquid medium in a flask.

    • Incubate the callus suspension culture on an orbital shaker at 100 rpm.

    • After the desired culture period (e.g., 7 days), harvest the supernatant (Conditioned Medium) by centrifugation to remove cell debris.

  • Bioconversion Reaction:

    • In a 1.5 mL tube, add 0.6 mL of the prepared Conditioned Medium and 0.3 mL of water.

    • Add 2 µL of 10% hydrogen peroxide solution to achieve a final concentration of approximately 6.8 mM.

    • Incubate the mixture at 25°C on an orbital shaker at 100 rpm for 1 minute.

    • Prepare a solution of 1 mg of trans-resveratrol dissolved in 0.1 mL of 100% acetone.

    • Add the trans-resveratrol solution to the reaction mixture.

    • Incubate the final reaction solution at the optimized conditions: 60°C and pH 6.0 for 30 minutes on an orbital shaker at 100 rpm.[1][2]

  • Extraction and Analysis:

    • After incubation, stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the upper ethyl acetate layer containing δ-viniferin.

    • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the yield and purity of δ-viniferin.

Protocol 2: Enzymatic Synthesis of δ-Viniferin using Laccase

This protocol outlines the synthesis of δ-viniferin from trans-resveratrol catalyzed by laccase.[7]

Materials:

  • trans-Resveratrol

  • Laccase (e.g., from Trametes versicolor)

  • n-Butanol

  • Na₂HPO₄–sodium citrate buffer (pH 5.0) containing 0.1 M NaCl

  • Orbital shaker

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 2 mmol of trans-resveratrol

      • 30 mL of n-butanol

      • 15 mL of Na₂HPO₄–sodium citrate buffer (pH 5.0) with 0.1 M NaCl

    • Add 25 mg of immobilized laccase or an appropriate amount of free laccase to the reaction mixture.

  • Reaction:

    • Incubate the reaction mixture at 35°C on an orbital shaker.

    • Monitor the progress of the reaction by taking aliquots at different time points (e.g., 6, 12, 24 hours) and analyzing them by HPLC.

  • Purification:

    • After the reaction reaches completion (or the desired conversion), stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adding a water-immiscible organic solvent and extracting the product).

    • The organic phase containing δ-viniferin can be collected and the solvent evaporated.

    • The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure δ-viniferin.

Visualization of Pathways and Workflows

Synthesis of δ-Viniferin from Resveratrol

G Oxidative Dimerization of Resveratrol to δ-Viniferin resveratrol1 Resveratrol radical Resveratrol Radical resveratrol1->radical Oxidation (Peroxidase/Laccase + O₂/H₂O₂) resveratrol2 Resveratrol resveratrol2->radical Oxidation (Peroxidase/Laccase + O₂/H₂O₂) viniferin δ-Viniferin radical->viniferin Radical Coupling

Caption: Oxidative dimerization of two resveratrol molecules to form δ-viniferin.

Experimental Workflow for Enzymatic Synthesis

G Workflow for Enzymatic Synthesis of δ-Viniferin start Start prepare_reagents Prepare Reagents (Resveratrol, Enzyme, Buffer) start->prepare_reagents reaction Enzymatic Reaction (Incubation) prepare_reagents->reaction monitor Monitor Reaction (HPLC) reaction->monitor stop_reaction Stop Reaction monitor->stop_reaction Reaction Complete extract Extract Product stop_reaction->extract purify Purify Product (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the enzymatic synthesis and purification of δ-viniferin.

Antioxidant and Anti-inflammatory Signaling Pathways

Resveratrol and its derivatives, including δ-viniferin, exert their beneficial effects through the modulation of several key signaling pathways.

1. NF-κB Signaling Pathway (Anti-inflammatory Action)

Resveratrol is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][3][8][9][10] It can suppress the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][10]

G Inhibition of NF-κB Pathway by Resveratrol/δ-Viniferin stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK stimuli->ikk resveratrol Resveratrol / δ-Viniferin resveratrol->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, IL-6, TNF-α) nucleus->transcription Promotes G Activation of SIRT1 and Nrf2 Pathways resveratrol Resveratrol / δ-Viniferin sirt1 SIRT1 resveratrol->sirt1 Activates ampk AMPK resveratrol->ampk Activates nrf2 Nrf2 resveratrol->nrf2 Promotes dissociation foxo FOXO3a sirt1->foxo Deacetylates/Activates pgc1a PGC-1α sirt1->pgc1a Deacetylates/Activates ampk->sirt1 are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds keap1 Keap1 keap1->nrf2 Inhibits (degradation) antioxidant_genes Antioxidant Genes (e.g., HO-1, SOD, Catalase) are->antioxidant_genes Induces transcription antioxidant_enzymes Antioxidant Enzymes foxo->antioxidant_enzymes pgc1a->antioxidant_enzymes

References

Troubleshooting & Optimization

Technical Support Center: δ-Viniferin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of delta-viniferin (δ-viniferin) for successful in vitro assays. The following information addresses common challenges and provides detailed protocols to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of δ-viniferin?

A1: δ-Viniferin is a lipophilic molecule and, like other stilbenoids, exhibits poor solubility in aqueous solutions. The aqueous solubility of δ-viniferin has been reported to be approximately 419.7 µg/mL.[1][2] This low solubility can present challenges when preparing solutions for in vitro experiments in aqueous-based cell culture media.

Q2: What are the recommended solvents for dissolving δ-viniferin?

A2: Due to its low water solubility, organic solvents are necessary to dissolve δ-viniferin effectively. The most commonly used solvents for preparing stock solutions of δ-viniferin and other polyphenols for in vitro studies are dimethyl sulfoxide (DMSO) and ethanol.[3][4][5][6] DMSO is often preferred for its ability to dissolve a wide range of hydrophobic compounds at high concentrations.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%.[4][7] However, it is crucial to determine the specific tolerance of your cell line, as some, particularly primary cells, may be sensitive to concentrations as low as 0.1%.[4] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your assays to account for any solvent effects.

Q4: How should I store my δ-viniferin stock solution?

A4: δ-Viniferin stock solutions, typically prepared in DMSO, should be stored at low temperatures to maintain stability. For short-term storage, -20°C is acceptable, but for long-term storage, -80°C is recommended.[8][9] Viniferins can be sensitive to light, so it is best practice to store stock solutions in amber vials or tubes wrapped in foil to protect them from light degradation.[3][10] One study on the stability of a related viniferin in rat plasma found it to be stable for at least 20 days at -80°C.[8]

Troubleshooting Guide: Preventing δ-Viniferin Precipitation

Encountering precipitation when adding a δ-viniferin stock solution to your aqueous cell culture medium is a common issue. This guide provides solutions to prevent this problem.

Problem Potential Cause Solution
Immediate precipitation upon addition to media Localized High Concentration: Adding the DMSO stock directly into the media without proper mixing can create localized areas where the concentration of δ-viniferin exceeds its solubility limit in the aqueous environment.1. Pre-warm the media to 37°C before adding the compound.[11] 2. Use rapid mixing: Add the stock solution drop-wise into the vortex of the media while gently swirling or vortexing to ensure immediate and thorough mixing.[7][11] 3. Perform serial dilutions: Instead of a single large dilution, perform stepwise dilutions to gradually decrease the solvent concentration.[12]
Precipitate forms over time in the incubator Poor Solubility in Media: The final concentration of δ-viniferin in the cell culture medium may still be too high for its aqueous solubility, even if the DMSO concentration is acceptable for the cells.1. Lower the final concentration of δ-viniferin in your experiment if possible. 2. Increase the final DMSO concentration to the maximum tolerable limit for your specific cell line (e.g., up to 0.5%).[7] 3. Utilize a solubility enhancer: Consider using agents like stevioside, which has been shown to significantly increase the aqueous solubility of δ-viniferin.[1][2]
Cloudiness or fine precipitate observed under the microscope Temperature Shock or pH Shift: Rapid changes in temperature (e.g., adding cold stock to warm media) or a significant shift in the media's pH upon compound addition can reduce solubility.1. Ensure both the stock solution and the media are at the appropriate temperature before mixing. Thaw frozen stock solutions slowly.[12][13] 2. Check the pH of your final working solution to ensure it is within the optimal range for your cells.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of δ-viniferin in different solvents.

Solvent Solubility Notes
Water 419.7 µg/mL[1][2]
Water with 1% Stevioside (w/v) 897.8 µg/mLStevioside significantly enhances aqueous solubility.[2]
DMSO HighWhile a specific value is not readily available, stilbenes are generally highly soluble in DMSO. Stock solutions of 10 mM are commonly prepared for similar compounds.[5]
Ethanol SolubleStilbenes are known to be soluble in ethanol. Test sample solutions have been prepared in ethanol containing up to 2% DMSO.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM δ-Viniferin Stock Solution in DMSO

Materials:

  • δ-Viniferin powder (Molecular Weight: 454.47 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out a desired amount of δ-viniferin powder (e.g., 4.54 mg) in a sterile, amber microcentrifuge tube or vial. Perform this in a chemical fume hood, especially if the toxicity is unknown.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For 4.54 mg of δ-viniferin, add 1 mL of DMSO.

  • Dissolution: Add the DMSO to the tube containing the δ-viniferin powder.

  • Mixing: Vortex the solution thoroughly until the δ-viniferin is completely dissolved. A clear, particle-free solution should be obtained.

  • Storage: Store the 10 mM stock solution at -80°C for long-term storage, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Culture

Materials:

  • 10 mM δ-viniferin stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

Procedure:

  • Thawing: Thaw the 10 mM δ-viniferin stock solution at room temperature.

  • Dilution: To prepare a working solution (e.g., 10 µM), dilute the stock solution 1:1000 in pre-warmed cell culture medium.

    • Recommended Method: Vigorously vortex or swirl the pre-warmed media. While the media is in motion, add the required volume of the δ-viniferin stock solution drop-by-drop to the vortex. This ensures rapid and even dispersion.

  • Final DMSO Concentration Check: Ensure the final DMSO concentration in your working solution is at a non-toxic level for your cells (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).

  • Application: Use the freshly prepared working solution to treat your cells immediately.

Visualizations

experimental_workflow Workflow for Preparing δ-Viniferin Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh δ-Viniferin Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex store Store at -80°C (Light Protected) vortex->store thaw Thaw Stock Solution dilute Add Stock Drop-wise to Vortexing Medium thaw->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute apply Apply to Cells Immediately dilute->apply

Workflow for preparing δ-viniferin solutions.

signaling_pathway Known Signaling Pathways Modulated by δ-Viniferin cluster_sirt1 Endothelial Protection cluster_vegfr2 Anti-Angiogenesis dv1 δ-Viniferin sirt1 SIRT1 Activation dv1->sirt1 ho1 HO-1 Expression sirt1->ho1 protection Vascular Endothelial Cell Protection ho1->protection dv2 δ-Viniferin vegfr2 VEGFR-2 dv2->vegfr2 p70s6k p70S6K vegfr2->p70s6k angiogenesis Angiogenesis p70s6k->angiogenesis

Signaling pathways modulated by δ-viniferin.

References

stability of delta-viniferin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of δ-viniferin under various storage conditions. This information is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results and the quality of δ-viniferin-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is δ-viniferin and why is its stability important?

A1: δ-Viniferin is a resveratrol dehydrodimer, a naturally occurring stilbenoid found in grapevines and other plants.[1] Like other stilbenoids, it is investigated for various potential health benefits. Ensuring its stability is critical for accurate in-vitro and in-vivo studies, as degradation can lead to a loss of biological activity and the formation of unknown impurities, potentially affecting experimental outcomes and safety profiles.

Q2: What are the main factors that affect the stability of δ-viniferin?

A2: The primary factors affecting the stability of stilbenoids like δ-viniferin are temperature, light, and pH. The choice of solvent can also play a role in its stability in solutions.

Q3: How should solid δ-viniferin be stored?

A3: Solid δ-viniferin should be stored in a well-sealed container, protected from light, at a low temperature. For long-term storage, temperatures of -20°C or colder are recommended to minimize degradation.

Q4: How stable is δ-viniferin in solution?

A4: The stability of δ-viniferin in solution is dependent on the solvent, pH, temperature, and exposure to light. It is generally more susceptible to degradation in solution than in its solid state. For experimental use, it is advisable to prepare fresh solutions and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) and protected from light.

Q5: What are the likely degradation pathways for δ-viniferin?

A5: As a stilbenoid, δ-viniferin is susceptible to oxidation and photodegradation. Exposure to light, especially UV light, can induce isomerization and other photochemical reactions.[2][3] Oxidative degradation can occur, particularly at higher pH values and in the presence of oxygen.

Troubleshooting Guide

Issue Possible Cause Recommendation
Loss of biological activity in an experiment. Degradation of δ-viniferin in the experimental medium.Prepare fresh solutions of δ-viniferin for each experiment. Ensure the pH of the medium is within a stable range for δ-viniferin (ideally slightly acidic). Protect solutions from light during preparation and incubation.
Appearance of unexpected peaks in HPLC analysis. Degradation of δ-viniferin.Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate δ-viniferin from its degradants.
Inconsistent results between experimental replicates. Inconsistent storage and handling of δ-viniferin stock solutions.Standardize the protocol for the preparation, storage, and handling of δ-viniferin solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Stability Data Summary

While specific quantitative stability data for δ-viniferin is limited in publicly available literature, the following tables provide an extrapolated overview based on the known stability of related stilbenoids like resveratrol and ε-viniferin. This data should be considered as a general guideline, and it is highly recommended to perform in-house stability studies for specific experimental conditions.

Table 1: Estimated Stability of δ-Viniferin in Solution under Different Temperatures (Protected from Light)

TemperatureSolventEstimated Half-life
-20°CMethanol, Ethanol> 6 months
4°CMethanol, EthanolSeveral weeks
Room Temperature (~25°C)Methanol, EthanolDays to weeks
40°CMethanol, EthanolHours to days

Table 2: Estimated Influence of pH on δ-Viniferin Stability in Aqueous Solutions (Room Temperature, Protected from Light)

pH RangeEstimated Stability
< 4Relatively Stable
4 - 6.8Moderately Stable
> 7Prone to degradation

Table 3: Photostability of δ-Viniferin in Solution (Room Temperature)

Light ConditionSolventEstimated Degradation
Protected from LightMethanolMinimal
Ambient LightMethanolGradual degradation over hours to days
UV Light (e.g., 254 nm or 365 nm)MethanolRapid degradation within minutes to hours

Experimental Protocols

Protocol for a Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the stability of δ-viniferin. Method optimization and validation are crucial for specific applications.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating δ-viniferin from its potential degradation products.

2. Materials and Reagents:

  • δ-Viniferin reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for mobile phase adjustment)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation studies

  • Hydrogen peroxide (H₂O₂) for oxidative degradation studies

3. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 320 nm (or scan with PDA to determine optimal wavelength)

  • Injection Volume: 10 µL

5. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve δ-viniferin in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve δ-viniferin in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve δ-viniferin in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store solid δ-viniferin at 105°C for 24 hours.

  • Photodegradation: Expose a solution of δ-viniferin to UV light (e.g., 254 nm) for up to 24 hours. A control sample should be kept in the dark.

6. Analysis:

  • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent δ-viniferin peak and from each other. Peak purity analysis using a PDA detector is recommended.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start δ-Viniferin Sample dissolve Dissolve in Solvent start->dissolve stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) dissolve->stress hplc HPLC Analysis stress->hplc data Data Acquisition (Chromatogram) hplc->data eval Assess Peak Purity & Resolution data->eval report Stability Report eval->report

Caption: Workflow for a forced degradation study of δ-viniferin.

logical_relationship storage Storage Conditions temp Temperature storage->temp light Light Exposure storage->light ph pH storage->ph solvent Solvent storage->solvent stability δ-Viniferin Stability temp->stability light->stability ph->stability solvent->stability degradation Degradation Products stability->degradation influences formation of activity Biological Activity stability->activity impacts

References

Technical Support Center: Large-Scale Purification of Delta-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of delta-viniferin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
DV-P01 Low yield of this compound in the initial extract. - Inefficient extraction method.- Degradation of this compound during extraction.[1][2] - Low concentration in the source material.- Employ ultrasonic-assisted extraction (UAE) to improve efficiency.[3]- Use a suitable solvent such as 80% ethanol.[4]- Control extraction temperature; high temperatures over prolonged periods can be destructive.[1][2]- Protect the extract from light to prevent photoisomerization.[1][2]
DV-P02 Poor solubility of the crude extract or purified this compound. - this compound is known to have poor water solubility.[5][6][7]- Use co-solvents such as ethanol, acetone, or acetonitrile in water.[8]- For analytical purposes, dissolve in 80% methanol.[9]- Consider encapsulation in liposomes to significantly increase water solubility for formulation studies.[5][10]
DV-P03 Co-elution of this compound with other stilbenoids (e.g., resveratrol, epsilon-viniferin) during chromatography. - Similar polarity and structural characteristics of stilbenoids.- Optimize the mobile phase gradient in preparative HPLC to improve resolution.- Consider a multi-step purification approach, such as combining flash chromatography with preparative HPLC.[11]- Explore alternative chromatography techniques like high-speed counter-current chromatography (HSCCC) which separates based on partition coefficients.
DV-P04 Low purity of the final this compound product. - Presence of closely related impurities.- Incomplete separation from other compounds in the extract.- Re-chromatograph the collected fractions.- Perform a crystallization step after chromatographic purification.- Utilize a highly selective stationary phase in your HPLC protocol.
DV-P05 Degradation of this compound during purification. - Exposure to high temperatures, light, or extreme pH.[1][2]- Conduct purification steps at controlled room temperature or below.- Use amber-colored glassware or cover equipment to protect from light.- Maintain a neutral or slightly acidic pH during processing.
DV-P06 Difficulty in scaling up the purification process. - Non-linear factors affecting large-scale operations (e.g., pressure drops, solvent volumes).[12]- Decreased resolution with increased column loading.- Perform loading studies on an analytical column to determine optimal loading capacity before scaling up.- Optimize flow rates and gradient profiles for the larger column dimensions.- Consider using resins with improved salt tolerance to streamline the process.[12]

Frequently Asked Questions (FAQs)

1. What is the most common source for large-scale extraction of this compound?

This compound is a resveratrol dehydrodimer and an isomer of epsilon-viniferin.[13] It can be found in stressed grapevine (Vitis vinifera) leaves, grape canes, and red wine.[4][13] For large-scale production, grapevine shoots and canes are often utilized as they are abundant agricultural byproducts. Additionally, bioconversion of trans-resveratrol using grapevine callus suspension cultures presents a promising method for high-yield production of this compound.[4][9][14]

2. What are the key challenges in the large-scale purification of this compound?

The primary challenges include:

  • Poor Solubility: this compound has low solubility in water, which can complicate extraction and purification processes.[5][6][7]

  • Stability Issues: It can be sensitive to light and high temperatures, leading to degradation or isomerization.[1][2]

  • Co-purification of Similar Compounds: Its structural similarity to other stilbenoids, such as resveratrol and its various oligomers, makes separation challenging.

  • Scalability: Translating a lab-scale purification method to a large-scale industrial process can be difficult due to non-linear effects and the need for large volumes of solvents and specialized equipment.[12]

3. What are the recommended methods for large-scale purification of this compound?

A multi-step approach is generally recommended:

  • Extraction: Ultrasonic-assisted extraction (UAE) with a solvent like 80% ethanol is an efficient method for obtaining the crude extract.[3][4]

  • Initial Purification/Enrichment: Macroporous adsorption resins can be used to enrich the oligostilbene fraction from the crude extract.[3]

  • Chromatographic Separation: Preparative High-Performance Liquid Chromatography (preparative HPLC) is a common technique for isolating this compound to a high purity. A C18 stationary phase with a mobile phase gradient of water and acetonitrile or methanol is often used. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating compounds based on their partition coefficients in a biphasic solvent system.

4. Are there any specific materials to be cautious of during purification?

Yes, for the related compound epsilon-viniferin, it has been observed that polyvinylidene fluoride (PVDF) filters can selectively adsorb it from solution.[8][15] While this was noted as a potential issue for analytical HPLC sample preparation, it was also ingeniously developed into a preparative scale purification method for epsilon-viniferin.[8][15] Researchers should be aware of this potential interaction and test for similar effects with this compound, as it could either be a source of product loss or a potential purification strategy.

Experimental Protocols

Protocol 1: Bioconversion of trans-Resveratrol to this compound and Subsequent Extraction

This protocol is based on the method described by Jeong et al. (2022) for the efficient production of this compound.[4][9]

Objective: To produce and extract this compound from trans-resveratrol using conditioned medium from grapevine callus suspension cultures.

Methodology:

  • Preparation of Conditioned Medium (CM): Grapevine callus is cultured in a suitable liquid medium (e.g., MS1D) for a specified period (e.g., 13 days) to allow for the secretion of extracellular peroxidases.[4] The culture is then centrifuged or filtered to separate the callus and obtain the CM.

  • Bioconversion Reaction:

    • trans-Resveratrol is added to the CM.

    • Hydrogen peroxide (H₂O₂) is added to initiate the oxidative coupling of resveratrol.

    • The reaction is incubated under optimized conditions of pH, temperature, and time.

  • Extraction of this compound:

    • The reaction mixture is extracted using liquid-liquid extraction with an equal volume of ethyl acetate.[9]

    • The ethyl acetate layer, containing the this compound, is collected.

    • The solvent is evaporated under reduced pressure to yield the crude this compound.

  • Analysis: The product is dissolved in 80% methanol and analyzed by HPLC to confirm the presence and purity of this compound.[9]

Quantitative Data from a Representative Experiment:

ParameterValue
Starting materialtrans-Resveratrol
Bioconversion efficiencyUp to 99%[4]
Extraction solventEthyl acetate[9]
Protocol 2: General Workflow for Large-Scale Purification of Oligostilbenes from Plant Material

This protocol is a generalized workflow adapted from methods used for related oligostilbenes and can be applied to this compound purification.[3]

Objective: To purify this compound from a plant source (e.g., grapevine canes) on a large scale.

Methodology:

  • Extraction:

    • The dried and powdered plant material is subjected to ultrasonic-assisted extraction (UAE) with a suitable solvent (e.g., 70-80% ethanol).[3]

    • The extract is filtered and concentrated under vacuum.

  • Enrichment:

    • The concentrated extract is loaded onto a macroporous adsorption resin column.

    • The column is washed with water to remove sugars and other polar impurities.

    • The oligostilbene fraction, including this compound, is eluted with a higher concentration of ethanol (e.g., 95%).

  • Preparative HPLC:

    • The enriched fraction is further purified by preparative HPLC on a C18 column.

    • A gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B) is used to separate the different stilbenoids.

    • Fractions containing this compound are collected based on the chromatogram.

  • Final Purification and Drying:

    • The collected fractions are pooled, and the solvent is evaporated.

    • The purified this compound can be lyophilized to obtain a dry powder.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Purification cluster_final_product Final Product plant_material Grapevine Canes/Shoots uae Ultrasonic-Assisted Extraction (Ethanol) plant_material->uae crude_extract Crude Extract uae->crude_extract mar Macroporous Adsorption Resin Chromatography crude_extract->mar enriched_fraction Enriched Stilbenoid Fraction mar->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_delta_viniferin Purified This compound prep_hplc->pure_delta_viniferin lyophilization Lyophilization pure_delta_viniferin->lyophilization final_product This compound Powder lyophilization->final_product

Caption: Workflow for the large-scale purification of this compound.

troubleshooting_logic start Start Purification low_yield Low Yield? start->low_yield check_extraction Optimize Extraction (UAE, Solvent, Temp) low_yield->check_extraction Yes low_purity Low Purity? low_yield->low_purity No check_stability Control Stability (Light, Temp) check_extraction->check_stability check_stability->low_purity optimize_hplc Optimize HPLC (Gradient, Stationary Phase) low_purity->optimize_hplc Yes end High Purity Product low_purity->end No add_step Add Purification Step (e.g., Crystallization) optimize_hplc->add_step add_step->end

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing HPLC Methods for Delta-Viniferin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development for delta-viniferin and related stilbenoid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating δ-viniferin isomers?

The main difficulty lies in the high structural similarity between δ-viniferin isomers. These compounds are resveratrol dimers and can exist as various stereoisomers (enantiomers and diastereomers) and constitutional isomers (e.g., ε-viniferin, pallidol). These isomers often have nearly identical polarity and hydrophobicity, making their separation on standard chromatographic phases challenging and frequently resulting in poor resolution or complete co-elution.[1][2]

Q2: What type of HPLC column is recommended for initial method development?

A reversed-phase C18 column is a conventional and effective starting point for separating stilbenoids like δ-viniferin.[1] A standard dimension such as 4.6 x 250 mm with a 5 µm particle size is recommended for initial screening. However, for closely eluting or chiral isomers, more specialized columns will likely be necessary for achieving baseline resolution.

Q3: My δ-viniferin isomers are co-eluting on a C18 column. What alternative columns can improve separation?

If you are facing co-elution, consider these alternatives based on the type of isomerism:

  • For Positional Isomers: A Pentafluorophenyl (PFP) column is highly recommended. PFP phases offer alternative selectivity to C18 by enabling multiple interaction mechanisms beyond hydrophobicity, including π-π interactions, dipole-dipole, and hydrogen bonding, which can significantly enhance the resolution of structurally similar aromatic compounds.[1]

  • For Stereoisomers (Enantiomers): A chiral stationary phase is essential. For stilbene dimers, columns with cellulose-based selectors, such as a Chiralpak® IB N-5 column (cellulose tris(3,5-dimethylphenylcarbamate)), have been used successfully to separate enantiomeric pairs.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC analysis.

Q4: Why am I seeing poor resolution between my isomer peaks?

Poor resolution is a common issue when separating structurally similar compounds. Use the following decision tree to diagnose and solve the problem.

G start Poor Resolution (Rs < 1.5) check_column Is the column appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase check_conditions Are flow rate and temperature optimal? start->check_conditions sol_pfp Use PFP column for positional isomers check_column->sol_pfp No sol_chiral Use Chiral column for enantiomers check_column->sol_chiral No sol_gradient Flatten the gradient slope around elution time check_mobile_phase->sol_gradient No sol_solvent Change organic solvent (e.g., ACN to MeOH) check_mobile_phase->sol_solvent No sol_ph Adjust mobile phase pH with formic/phosphoric acid check_mobile_phase->sol_ph No sol_flow Reduce flow rate (e.g., 1.0 to 0.8 mL/min) check_conditions->sol_flow No sol_temp Perform temperature study (e.g., 25°C, 35°C, 45°C) check_conditions->sol_temp No

Caption: Troubleshooting decision tree for poor peak resolution.

Summary of Solutions for Poor Resolution:

  • Optimize the Gradient: If a scouting gradient shows partial separation, flatten the gradient slope around the elution window of the isomers. A shallower gradient increases the interaction time with the stationary phase, improving separation.[1]

  • Reduce Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for analyte-column interactions, though it will increase the total run time.[1]

  • Vary Column Temperature: Temperature affects solvent viscosity and mass transfer. Conduct a study by varying the temperature (e.g., 25°C, 35°C, 45°C) to find the optimum for selectivity and resolution.[1][3][4]

  • Adjust Mobile Phase pH: Adding an acidifier like 0.1% formic acid or phosphoric acid to the aqueous mobile phase is standard practice.[1][5] This helps maintain consistent analyte ionization and sharpens peaks.

Q5: My peaks are tailing. How can I improve peak shape?

Peak tailing is often caused by unwanted secondary interactions or column issues.

Potential Cause Solution Explanation
Secondary Silanol Interactions Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid).[1][6]Free silanol groups on the silica backbone can interact with analytes, causing tailing. An acid modifier suppresses this activity.
Column Overload Dilute the sample or reduce the injection volume.[1][7]Injecting too much sample saturates the stationary phase, leading to peak distortion.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1][8]A sample solvent much stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in poor peak shape.
Column Contamination/Aging Flush the column with a strong solvent (e.g., 100% ACN or MeOH).[7] If the problem persists, the column may need replacement.Contaminants at the column inlet or degradation of the stationary phase can disrupt the chromatographic path.

Q6: My retention times are shifting between injections. What is the cause?

Inconsistent retention times point to a lack of system stability.

Potential Cause Solution Explanation
Inadequate Column Equilibration Increase the equilibration time between runs to at least 10 column volumes.The column must fully return to the initial mobile phase conditions before the next injection for reproducible results.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If mixing online, ensure the pump is functioning correctly.[9]Organic solvents can evaporate, changing the mobile phase ratio and affecting retention times.
Pump Malfunction or Leaks Check for leaks at fittings and pump seals. Run a pump pressure test.[10]Leaks will cause flow rate fluctuations, leading to unstable retention times. Salt buildup from buffers is a common sign of a leak.[10]
Column Temperature Fluctuation Use a column oven to maintain a consistent temperature.[1][7]Even minor changes in ambient temperature can affect retention times.

Experimental Protocols & Data

Protocol 1: Standard Reversed-Phase (C18) Method

This protocol provides a robust starting point for the analysis of δ-viniferin and related stilbenoids.

Workflow Diagram:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Dissolve sample in Methanol/Mobile Phase A p2 Filter through 0.22 µm syringe filter p1->p2 h1 Equilibrate C18 column p2->h1 h2 Inject sample (5-10 µL) h1->h2 h3 Run gradient elution h2->h3 h4 Detect at 320 nm h3->h4 d1 Integrate peaks h4->d1 d2 Quantify isomers d1->d2

Caption: General experimental workflow for HPLC analysis.

Methodology:

  • Sample Preparation: Dissolve the dried extract or pure compound in methanol or the initial mobile phase composition. Filter the solution through a 0.22 µm syringe filter before injection.[1]

  • HPLC System & Column: Use an HPLC system with a UV-Vis or PDA detector. Install a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile or Methanol with 0.1% Formic Acid[1]

  • Chromatographic Conditions:

ParameterRecommended Value
Flow Rate 1.0 mL/min
Column Temperature 40°C[1][3][4]
Injection Volume 5-10 µL
Detection Wavelength 320 nm[1] (or 306 nm[5][11])
Gradient Program See table below

Example Gradient Program (Scouting)

Time (min)% Mobile Phase B
0.010
25.090
30.090
30.110
35.010 (Equilibration)
Protocol 2: Chiral Separation Method

This protocol is for separating enantiomers of δ-viniferin, which is not possible on a standard C18 column.

Methodology:

  • Sample Preparation: As described in Protocol 1.

  • HPLC System & Column: Use an HPLC system with a PDA detector. Install a chiral column, such as Chiralpak® IB N-5 (5 µm particle size).[2]

  • Mobile Phase: Chiral separations often use normal-phase solvents. A typical mobile phase would be a mixture of Hexane and an alcohol like Isopropanol (IPA) or Ethanol (EtOH). The exact ratio must be optimized.

  • Chromatographic Conditions:

ParameterRecommended Value
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C - 35°C
Injection Volume 5 µL
Detection PDA (scan for optimal wavelength, ~320 nm)
Elution Mode Isocratic

Example Isocratic Conditions for Chiral Separation

Mobile Phase CompositionPotential Application
95:5 (v/v) Hexane:EthanolStarting point for screening
90:10 (v/v) Hexane:IsopropanolAlternative condition for difficult separations
Comparative Data Summary

The following table summarizes typical HPLC parameters used for the separation of resveratrol and its oligomers, providing a reference for method development.

ParameterMethod 1 (Reversed-Phase C18)[5]Method 2 (Reversed-Phase C18)[12]Method 3 (Chiral)[2]
Column Unspecified C18Acquity UPLC BEH C18 (50x2.1mm, 1.7µm)Chiralpak® IB N-5
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidHexane
Mobile Phase B AcetonitrileAcetonitrileEthanol or Isopropanol
Flow Rate 0.8 mL/min0.6 mL/min1.0 mL/min
Temperature 25°C40°CAmbient
Elution Mode GradientGradientIsocratic
Example Retention Time trans-ε-viniferin: 14.3 minNot specifiedNot specified

References

Technical Support Center: Synthesis of δ-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of δ-viniferin. Our aim is to help you overcome low yields and other common experimental hurdles.

Troubleshooting Guides

Low Yield in Enzymatic/Bioconversion Synthesis
IssuePossible CauseRecommended Solution
Low or no δ-viniferin production Inactive or insufficient peroxidase in the conditioned medium (CM).- Ensure the grapevine callus suspension cultures are healthy and at the optimal growth phase for peroxidase secretion. - Increase the concentration of the CM in the reaction mixture. - Consider adding commercially available horseradish peroxidase as a supplement.
Suboptimal reaction conditions.- Optimize the concentration of hydrogen peroxide (H₂O₂), as excess can inhibit the enzyme. A concentration of 6.8 mM has been shown to be effective.[1][2] - Adjust the pH of the reaction mixture to the optimal range for peroxidase activity (typically around pH 6.0).[1] - Control the reaction temperature. A temperature of 60°C has been reported as optimal for the bioconversion.[1]
Short incubation time.Increase the incubation time to allow for complete conversion of resveratrol. A 30-minute incubation has been shown to be effective.[1]
Formation of unwanted byproducts Non-specific oxidation of resveratrol.- Ensure the purity of the starting resveratrol. - Optimize the H₂O₂ concentration to minimize side reactions.
Presence of other enzymes in the CM.Purify the peroxidase from the conditioned medium before use, if necessary.
Difficulty in purifying δ-viniferin Co-elution with other compounds.- Employ multi-step purification techniques, such as a combination of column chromatography and preparative HPLC.[3] - Use different stationary phases (e.g., C18, phenyl) to achieve better separation.
Low Yield in Chemical Synthesis
IssuePossible CauseRecommended Solution
Incomplete reaction Inefficient catalyst or reaction conditions.- For palladium-catalyzed reactions like the Heck coupling, ensure the catalyst is active and use the appropriate ligand.[4][5] - Optimize the reaction temperature and time. Some stilbene syntheses require prolonged reaction times.[6] - Ensure all reagents are dry and the reaction is performed under an inert atmosphere if using air-sensitive reagents.
Steric hindrance from substituents.Modify the synthetic route to introduce bulky groups at a later stage.
Formation of cis-isomer instead of trans-δ-viniferin Isomerization during the reaction or workup.- Use stereoselective reaction conditions. - Minimize exposure to light and heat during the reaction and purification steps, as these can induce isomerization.
Low yield in specific steps (e.g., cyclization) Suboptimal cyclization conditions.For intramolecular cyclizations, such as those forming the dihydrobenzofuran ring, carefully control the concentration of reagents and reaction time.
Complex product mixture Multiple side reactions occurring.- Protect reactive functional groups (e.g., hydroxyl groups) before carrying out sensitive reaction steps. - Carefully control the stoichiometry of the reactants.
Purification challenges Similar polarity of starting materials, intermediates, and the final product.- Utilize advanced chromatographic techniques like counter-current chromatography for efficient separation of isomers and related compounds.[7] - Consider derivatization to alter the polarity of the target compound for easier separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the bioconversion of resveratrol to δ-viniferin?

A1: The most common reason is suboptimal reaction conditions. The efficiency of the enzymatic conversion is highly sensitive to pH, temperature, hydrogen peroxide concentration, and incubation time. It is crucial to optimize these parameters for your specific experimental setup. For instance, a pH of 6.0, a temperature of 60°C, an H₂O₂ concentration of 6.8 mM, and an incubation time of 30 minutes have been reported to yield high bioconversion efficiency.[1]

Q2: I am observing the formation of multiple products in my chemical synthesis. How can I improve the selectivity for δ-viniferin?

A2: The formation of multiple products is a common challenge in the chemical synthesis of complex molecules like δ-viniferin. To improve selectivity, consider the following:

  • Protecting Groups: Protect the hydroxyl groups of resveratrol before performing coupling reactions to prevent unwanted side reactions.

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of the palladium source and the ligand can significantly influence the reaction's selectivity.

  • Reaction Conditions: Carefully control the temperature, pressure, and reaction time to favor the desired reaction pathway.

Q3: How can I confirm that I have synthesized δ-viniferin and not another isomer like ε-viniferin?

A3: Spectroscopic methods are essential for structural confirmation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to elucidate the structure and stereochemistry of your product. The chemical shifts and coupling constants for δ-viniferin are well-documented in the literature and can be used for comparison.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of your compound.

  • HPLC: High-performance liquid chromatography with a diode-array detector (HPLC-DAD) can be used to compare the retention time and UV spectrum of your product with a known standard of δ-viniferin.[10][11]

Q4: What are the main challenges in purifying δ-viniferin from the reaction mixture?

A4: The main challenges include the presence of unreacted starting materials, other stilbenoid isomers, and byproducts with similar polarities. A multi-step purification strategy is often necessary. This may involve initial extraction, followed by column chromatography on silica gel or polyamide, and a final polishing step using preparative HPLC or counter-current chromatography to achieve high purity.[3][7][12]

Quantitative Data Summary

Table 1: Optimized Conditions for δ-Viniferin Bioconversion

ParameterOptimal ValueReported Yield/EfficiencyReference
pH 6.0-[1]
Temperature 60 °C60% bioconversion efficiency[2]
H₂O₂ Concentration 6.8 mM43% bioconversion efficiency[2]
Incubation Time 30 min-[1]
Overall Optimized Yield -Up to 64% bioconversion efficiency[1]

Table 2: Example Yields in Chemical Synthesis of a δ-Viniferin Derivative (Dehydro-δ-viniferin)

StepReaction TypeYieldReference
Overall (8 steps) Multi-step synthesis27%[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of δ-Viniferin via Bioconversion

This protocol is based on the use of conditioned medium (CM) from grapevine callus suspension cultures.

1. Preparation of Conditioned Medium (CM): a. Establish and maintain grapevine (e.g., Vitis vinifera) callus suspension cultures in a suitable medium (e.g., MS medium with appropriate plant hormones). b. After a specific culture period (e.g., 10-14 days), harvest the culture medium by separating the cells via filtration or centrifugation. c. The resulting cell-free medium is the conditioned medium (CM), which contains the necessary peroxidases.

2. Bioconversion Reaction: a. In a reaction vessel, combine the CM with a solution of trans-resveratrol (e.g., dissolved in a minimal amount of a suitable solvent like ethanol or DMSO). b. Initiate the reaction by adding hydrogen peroxide (H₂O₂) to the mixture to a final concentration of approximately 6.8 mM.[1][2] c. Incubate the reaction mixture at the optimal temperature (e.g., 60°C) and pH (e.g., 6.0) for a predetermined time (e.g., 30 minutes).[1]

3. Extraction and Purification: a. Stop the reaction and extract the products from the aqueous medium using an organic solvent such as ethyl acetate. b. Concentrate the organic extract and purify δ-viniferin using column chromatography (e.g., silica gel) followed by preparative HPLC.

4. Analysis: a. Confirm the identity and purity of the synthesized δ-viniferin using HPLC, NMR (¹H and ¹³C), and Mass Spectrometry.[8][10][11]

Protocol 2: General Strategy for Chemical Synthesis of Stilbenoids (Illustrative)

This protocol outlines a general approach for synthesizing stilbenoids, which can be adapted for δ-viniferin. A common method is the Heck coupling reaction.

1. Synthesis of Precursors: a. Prepare the necessary aryl halide and vinyl partner. For δ-viniferin, this would involve synthesizing a suitably protected resveratrol monomer and a functionalized benzofuran component.

2. Heck Coupling Reaction: a. In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide and the vinyl partner in a suitable solvent (e.g., DMF, NMP). b. Add a palladium catalyst (e.g., Pd(OAc)₂, Pd/C) and a suitable ligand (e.g., a phosphine ligand).[4][5] c. Add a base (e.g., triethylamine, potassium carbonate). d. Heat the reaction mixture to the required temperature and monitor the reaction progress by TLC or HPLC.

3. Workup and Purification: a. After the reaction is complete, cool the mixture and perform an aqueous workup to remove the catalyst and salts. b. Extract the product with an organic solvent. c. Purify the crude product using column chromatography.

4. Deprotection (if necessary): a. If protecting groups were used, perform a deprotection step to obtain the final δ-viniferin.

5. Final Purification and Analysis: a. Perform a final purification step, such as recrystallization or preparative HPLC, to obtain high-purity δ-viniferin. b. Characterize the final product using NMR, MS, and HPLC.[8]

Visualizations

experimental_workflow cluster_bioconversion Bioconversion Synthesis Workflow cluster_chemical Chemical Synthesis Workflow culture Grapevine Cell Culture cm_prep Conditioned Medium Preparation culture->cm_prep reaction Bioconversion Reaction (Resveratrol + H2O2) cm_prep->reaction extraction Extraction reaction->extraction purification_bio Purification (Column Chromatography, HPLC) extraction->purification_bio analysis_bio Analysis (NMR, MS, HPLC) purification_bio->analysis_bio precursors Precursor Synthesis coupling Coupling Reaction (e.g., Heck) precursors->coupling workup Workup coupling->workup purification_chem Purification (Column Chromatography) workup->purification_chem deprotection Deprotection (if applicable) purification_chem->deprotection final_purification Final Purification (Prep HPLC) deprotection->final_purification analysis_chem Analysis (NMR, MS, HPLC) final_purification->analysis_chem

Caption: Comparative workflows for bioconversion and chemical synthesis of δ-viniferin.

troubleshooting_logic start Low Yield Observed synthesis_type Synthesis Method? start->synthesis_type bioconversion Bioconversion synthesis_type->bioconversion Enzymatic chemical Chemical Synthesis synthesis_type->chemical Chemical check_conditions Check Reaction Conditions (pH, Temp, H2O2) bioconversion->check_conditions check_cm Check Conditioned Medium Activity check_conditions->check_cm Conditions OK optimize_purification_bio Optimize Purification check_cm->optimize_purification_bio CM Active check_catalyst Check Catalyst & Reagents chemical->check_catalyst check_reaction_params Check Reaction Parameters (Temp, Time) check_catalyst->check_reaction_params Reagents OK check_side_reactions Analyze for Side Products check_reaction_params->check_side_reactions Parameters OK optimize_purification_chem Optimize Purification check_side_reactions->optimize_purification_chem Side Products Identified

Caption: A logical workflow for troubleshooting low yields in δ-viniferin synthesis.

References

Technical Support Center: δ-Viniferin Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of δ-viniferin in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of δ-viniferin in solution?

A1: The stability of δ-viniferin in solution is primarily affected by three main factors: light, temperature, and pH. Exposure to light can lead to photoisomerization and other photochemical reactions. Elevated temperatures can accelerate degradation, although δ-viniferin's precursor, resveratrol, is relatively heat-stable. The pH of the solution also plays a critical role, with optimal stability observed under slightly acidic to neutral conditions.

Q2: My δ-viniferin solution is changing color. What could be the cause?

A2: A color change in your δ-viniferin solution, often to a yellowish hue, is an indicator of degradation. This can be initiated by exposure to light, elevated temperatures, or non-optimal pH levels. The color change is likely due to the formation of various degradation products through oxidation and isomerization reactions.

Q3: I am observing a decrease in the concentration of δ-viniferin in my samples over a short period. What are the likely causes and how can I mitigate this?

A3: Rapid degradation of δ-viniferin can be caused by several factors. One significant cause is photodegradation, so it is crucial to protect your solutions from light by using amber vials or working under subdued light conditions. High temperatures can also accelerate degradation, so storing solutions at low temperatures (e.g., 4°C) is recommended. The pH of your solution should also be controlled, as extremes in pH can catalyze degradation. For long-term storage, it is advisable to keep solutions frozen (-20°C or -80°C) and protected from light.

Q4: What are the expected degradation products of δ-viniferin?

A4: While specific degradation products of δ-viniferin are not extensively documented in the literature, based on the degradation of similar stilbenoids like resveratrol and ε-viniferin, potential degradation products could arise from oxidation, leading to the formation of quinone-type structures or cleavage of the molecule. Photo-induced reactions may lead to isomerization or the formation of cyclized products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of δ-viniferin1. Prepare fresh solutions of δ-viniferin. 2. Ensure solutions are protected from light and stored at appropriate temperatures. 3. Check the pH of the solvent and adjust if necessary. 4. Analyze a freshly prepared standard to confirm the retention time of the parent compound.
Low recovery of δ-viniferin after extraction Degradation during the extraction process1. Minimize the exposure of the sample to light and heat during extraction. 2. Use solvents with appropriate pH. 3. Optimize extraction time to reduce the duration of exposure to potentially degradative conditions.
Inconsistent results between experimental replicates Variable degradation due to inconsistent handling1. Standardize all experimental procedures, including incubation times, light exposure, and temperature. 2. Prepare and handle all samples under identical conditions. 3. Use an internal standard to account for variations in sample preparation and analysis.

Experimental Protocols

Protocol for Assessing the Photostability of δ-Viniferin
  • Solution Preparation: Prepare a stock solution of δ-viniferin in a suitable solvent (e.g., methanol, ethanol, or a buffer of known pH).

  • Sample Preparation: Aliquot the stock solution into two sets of clear and amber glass vials. The clear vials will be exposed to light, while the amber vials will serve as the dark control.

  • Light Exposure: Place the clear vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) and temperature. The dark controls should be kept at the same temperature but shielded from light.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples immediately using a validated analytical method, such as HPLC-UV or HPLC-MS, to determine the concentration of δ-viniferin.

  • Data Analysis: Plot the concentration of δ-viniferin as a function of time for both the light-exposed and dark control samples. Calculate the degradation rate constant and half-life.

Protocol for Assessing the Thermal Stability of δ-Viniferin
  • Solution Preparation: Prepare a stock solution of δ-viniferin in a suitable solvent or buffer.

  • Sample Preparation: Aliquot the stock solution into several vials.

  • Incubation: Place the vials in constant temperature baths or ovens set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Sampling: At specified time points, remove a vial from each temperature and cool it rapidly to halt further degradation.

  • Analysis: Analyze the samples using HPLC or a similar technique to quantify the remaining δ-viniferin.

  • Data Analysis: Determine the degradation kinetics at each temperature, typically following first-order kinetics. An Arrhenius plot can be constructed to determine the activation energy of the degradation reaction.

Degradation Pathway Visualization

The degradation of δ-viniferin is influenced by several factors, leading to different potential pathways. The following diagrams illustrate these conceptual pathways.

delta_viniferin δ-Viniferin photo_degradation Photodegradation Products delta_viniferin->photo_degradation Light (UV/Vis) thermal_degradation Thermal Degradation Products delta_viniferin->thermal_degradation Heat ph_degradation pH-mediated Degradation Products delta_viniferin->ph_degradation pH (Acidic/Basic)

Caption: Factors influencing δ-viniferin degradation.

The following diagram illustrates a hypothetical workflow for investigating the degradation of δ-viniferin.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare δ-Viniferin Solution light Light Exposure prep->light heat Thermal Stress prep->heat ph pH Variation prep->ph hplc HPLC-UV/MS Analysis light->hplc heat->hplc ph->hplc nmr NMR for Product ID hplc->nmr kinetics Determine Degradation Kinetics hplc->kinetics products Identify Degradation Products nmr->products pathway Elucidate Degradation Pathway kinetics->pathway products->pathway

Caption: Workflow for δ-viniferin degradation studies.

minimizing interference in delta-viniferin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of delta-viniferin.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound and why is its quantification important? This compound is a resveratrol dehydrodimer and an isomer of epsilon-viniferin. It is a phytoalexin produced by plants like grapevines in response to stress, such as fungal infections or UV-C irradiation.[1] Its quantification is crucial for understanding its biosynthesis in plants, its concentration in food products like wine, and for pharmacokinetic and pharmacodynamic studies in drug development due to its potential biological activities.[2]
What are the common analytical techniques for this compound quantification? High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques. HPLC-DAD is used for its accessibility and ability to quantify based on UV absorbance, while LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices like plasma.[1][3]
What are the main challenges in quantifying this compound? The main challenges include interference from isomers (e.g., epsilon-viniferin), matrix effects in complex samples (e.g., plasma, wine), and the stability of the analyte, which can be sensitive to light and temperature.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification using HPLC-DAD and LC-MS/MS.

HPLC-DAD Troubleshooting
Problem Potential Cause Suggested Solution
Poor resolution between this compound and epsilon-viniferin peaks Suboptimal mobile phase composition or gradient.Optimize the gradient elution program. A shallow gradient with a mobile phase of acetonitrile and acidified water (e.g., with formic or acetic acid) on a C18 column can improve separation.
Inappropriate column chemistry.Use a high-resolution C18 column with a smaller particle size (e.g., ≤3.5 µm) to enhance separation efficiency.
Peak tailing or fronting Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups on the column, reducing peak tailing.[5]
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6]
Baseline noise or drift Contaminated mobile phase or detector flow cell.Prepare fresh mobile phase using high-purity solvents and degas thoroughly. Flush the detector flow cell.
Temperature fluctuations.Use a column oven to maintain a stable temperature.[7]
Loss of sensitivity Degradation of this compound.Protect samples from light and heat. Prepare fresh standards and samples.[4]
Detector lamp aging.Replace the detector lamp if its intensity is low.
LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Ion Suppression or Enhancement (Matrix Effects) Co-eluting matrix components from the sample (e.g., phospholipids in plasma, phenolics in wine).Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.[8]
Modify the chromatographic method to separate this compound from the interfering matrix components.
Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[9]
Inconsistent or low recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. For plasma, protein precipitation followed by liquid-liquid extraction or SPE is common.[3] For plant tissues, techniques like ultrasound-assisted extraction may be beneficial.
Adsorption of the analyte to labware.Use silanized glassware or polypropylene tubes to minimize adsorption.
No or low signal for this compound Incorrect MS parameters (e.g., MRM transitions, collision energy).Optimize MS parameters by infusing a standard solution of this compound. A common MRM transition is m/z 453.0 > 410.9 (negative ion mode).[3]
Analyte degradation in the ion source.Optimize the ion source temperature and gas flows to ensure efficient ionization without causing thermal degradation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound analysis.

Table 1: LC-MS/MS Method Parameters for this compound in Rat Plasma
Parameter Value Reference
Column ODS C18[3]
Mobile Phase Acetonitrile and 0.2% Formic Acid (gradient elution)[3]
Flow Rate 0.3 mL/min[3]
Ionization Mode Negative Electrospray Ionization (ESI-)[3]
MRM Transition m/z 453.0 > 410.9[3]
Linear Range 5 - 5000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]
Mean Recovery 91.05%[3]
Intra-day Precision (RSD) ≤ 10.5%[3]
Inter-day Precision (RSD) ≤ 10.5%[3]
Absolute Bioavailability (oral, in rat) 14.2%[3]
Table 2: Stability of Stilbenoids under Different Conditions
Condition Effect on Stilbenoids (including Viniferins) Recommendation Reference
Light Exposure Can cause degradation and isomerization (e.g., trans- to cis-isomers). For instance, after 7 days of light exposure, the concentration of cis-ε-viniferin increased by 300% due to isomerization from trans-isomers.[4]Protect samples and standards from light by using amber vials and minimizing exposure.[4]
Elevated Temperature (45°C) Can lead to degradation, especially for cis-isomers. However, a slight initial increase in trans-resveratrol and trans-ε-viniferin may be observed due to release from glycosidic bonds before degradation predominates.[4]Store samples at low temperatures (e.g., -20°C or -80°C) and avoid prolonged exposure to heat during sample preparation.[4]
Freeze-Thaw Cycles May lead to degradation.Minimize the number of freeze-thaw cycles. Aliquot samples before freezing if multiple analyses are planned.
pH Extreme pH values can cause degradation.Maintain samples and standards in a pH-neutral or slightly acidic environment.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plant Tissue (Grape Leaves)
  • Harvesting and Storage: Collect fresh grape leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen leaves into a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • To the powdered tissue, add an extraction solvent (e.g., methanol or an acetone/water mixture).

    • Vortex the mixture thoroughly.

    • Use ultrasound-assisted extraction for a specified period (e.g., 15-30 minutes) to improve extraction efficiency.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) at 4°C.

  • Purification:

    • Collect the supernatant.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.

    • Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound in Rat Plasma

This protocol is based on the validated method by Liu et al. (2014).[3]

  • Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C.

  • Protein Precipitation:

    • To a 50 µL aliquot of plasma, add the internal standard (e.g., chlorzoxazone).

    • Add 150 µL of methanol to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

  • Chromatographic and MS Conditions: Refer to Table 1 for the specific parameters.

Visualizations

Biosynthesis and Metabolism of this compound

Delta_Viniferin_Pathway Resveratrol Resveratrol OxidativeDimerization Oxidative Dimerization (Peroxidases, Laccases, COX-1) Resveratrol->OxidativeDimerization Biosynthesis DeltaViniferin This compound OxidativeDimerization->DeltaViniferin PhaseIIMetabolism Phase II Metabolism (Glucuronidation & Sulfation) DeltaViniferin->PhaseIIMetabolism Metabolism Metabolites This compound Glucuronides and Sulfates PhaseIIMetabolism->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Biosynthesis of this compound from resveratrol and its subsequent metabolism.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Start Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMS_Analysis LC-MS/MS Analysis SupernatantCollection->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing Result Concentration of this compound DataProcessing->Result

Caption: General workflow for this compound quantification in plasma by LC-MS/MS.

Logical Relationship of Interference Sources

Interference_Sources Quantification Accurate this compound Quantification Interference Sources of Interference Interference->Quantification Impacts Isomers Isomeric Compounds (e.g., epsilon-viniferin) Isomers->Interference Matrix Sample Matrix (e.g., plasma, wine) Matrix->Interference Stability Analyte Instability (Light, Temperature) Stability->Interference

Caption: Key sources of interference affecting accurate this compound quantification.

References

Technical Support Center: Troubleshooting Inconsistent Results in Delta-Viniferin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with delta-viniferin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are my experimental results inconsistent?

A1: this compound is a resveratrol dehydrodimer, a type of stilbenoid found in grapevines, and is investigated for its potential antioxidant, anti-inflammatory, and anticancer properties.[1] Inconsistencies in experimental results can arise from its inherent instability. This compound is sensitive to light, temperature, and pH, which can lead to degradation or isomerization, altering its biological activity.

Q2: How should I properly store and handle my this compound stock solutions to ensure consistency?

A2: To maintain the integrity of your this compound, stock solutions, typically prepared in DMSO, should be stored in small, single-use aliquots at -20°C or -80°C and protected from light.[2] Before each experiment, prepare fresh dilutions from a frozen stock. Avoid repeated freeze-thaw cycles. When diluting into aqueous cell culture media, ensure rapid mixing to prevent precipitation, as this compound has poor aqueous solubility.[2]

Q3: My cell viability results with the MTT assay are variable and don't seem to correlate with observed cell morphology. What could be the cause?

A3: Stilbenoids, including this compound, have been reported to interfere with the MTT assay.[3] This interference can stem from the compound's ability to reduce the MTT reagent directly, leading to a false-positive signal that suggests higher cell viability than is accurate. It is highly recommended to use an alternative cell viability assay.

Q4: What are reliable alternatives to the MTT assay for assessing cell viability in the presence of this compound?

A4: Several alternative assays are less prone to interference from compounds like this compound. These include:

  • Resazurin (AlamarBlue) Assay: This assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells. It is generally considered more sensitive and less susceptible to interference than MTT.[4][5]

  • ATP-Based Assays: These assays quantify ATP levels, which correlate with the number of viable cells. They are highly sensitive and rapid.[4]

  • Trypan Blue Exclusion Assay: This is a straightforward method to differentiate viable from non-viable cells based on membrane integrity.[4]

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.

Q5: I am observing lower than expected antioxidant activity in my DPPH or FRAP assays. What are the possible reasons?

A5: Lower than expected antioxidant activity can be due to several factors:

  • Compound Degradation: As mentioned, this compound is unstable. Ensure your stock solutions are fresh and have been properly stored.

  • Incorrect Reagent Concentration: The concentration of the DPPH radical or the FRAP reagent needs to be optimized for your experimental conditions.

  • Assay Interference: While less common than with viability assays, the inherent color of this compound or its reaction byproducts could potentially interfere with the colorimetric readings of these assays. Running appropriate controls is crucial.

  • Reaction Kinetics: Ensure you are incubating the reaction for the appropriate amount of time as specified in a validated protocol for stilbenoids.

Q6: Can the phenol red in my cell culture medium interfere with my this compound experiments?

A6: Yes, phenol red, a common pH indicator in cell culture media, can interfere with colorimetric and fluorescence-based assays.[6] It also has weak estrogenic activity, which could be a confounding factor in studies on hormone-sensitive cells.[7] If you are observing inconsistent results, consider using phenol red-free medium for your experiments.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays

This guide will help you troubleshoot variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability experiments.

Experimental Workflow for Cell Viability Assay (Resazurin Method)

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare fresh this compound dilutions in phenol red-free medium C Treat cells with a range of this compound concentrations A->C B Seed cells in a 96-well plate and allow to adhere overnight B->C D Include vehicle control (DMSO) and untreated control C->D E Incubate for desired time (e.g., 24, 48, 72 hours) D->E F Add Resazurin solution to each well E->F G Incubate for 1-4 hours at 37°C F->G H Measure fluorescence (Ex: 560 nm, Em: 590 nm) G->H I Subtract blank (media + resazurin) values H->I J Normalize data to vehicle control I->J K Plot dose-response curve and calculate IC50 J->K

Workflow for a Resazurin-based cell viability assay.
Troubleshooting Table: Cell Viability Assays

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding. 2. This compound precipitation. 3. Pipetting errors.1. Ensure a single-cell suspension before plating. 2. Vortex dilutions immediately before adding to wells. 3. Use calibrated pipettes and consistent technique.
IC50 value is much higher than expected 1. This compound degradation. 2. Incorrect concentration of stock solution. 3. Cell line is resistant.1. Use a fresh aliquot of stock solution. 2. Verify stock concentration via HPLC. 3. Compare with published IC50 values for your cell line (see Table 1).
IC50 value is much lower than expected 1. Error in serial dilutions. 2. Synergistic effect with media components. 3. High sensitivity of the cell line.1. Prepare fresh serial dilutions carefully. 2. Test in different types of media (with and without serum). 3. Confirm with a secondary viability assay.
Inconsistent results between experiments 1. Variation in cell passage number or health. 2. Different batches of this compound. 3. Inconsistent incubation times.1. Use cells within a consistent passage number range. 2. Qualify new batches of the compound. 3. Use a precise timer for all incubation steps.
Data Presentation: Reported IC50 Values for Viniferins
Compound Cell Line Assay Incubation Time Reported IC50 (µM) Reference
trans-δ-viniferinA549 (Lung Cancer)MTTNot Specified27.36[8]
(±)-δ-viniferinA375 (Melanoma)MTS48h>100
(±)-δ-viniferinH460 (Lung Cancer)MTS48h>100
(±)-δ-viniferinPC3 (Prostate Cancer)MTS48h>100[9]
R2-viniferinHepG2 (Liver Cancer)Not Specified72h9.7[1]
ε-viniferinHepG2 (Liver Cancer)Not Specified72h>200[1]
Inaccurate Results in Antioxidant Activity Assays

This section provides guidance for troubleshooting DPPH and FRAP assays.

Detailed Methodologies

DPPH Radical Scavenging Assay Protocol

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

  • Reaction: In a 96-well plate, add 20 µL of your this compound solution or standard (e.g., Trolox) to 180 µL of the DPPH solution.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12]

  • Measurement: Read the absorbance at 517 nm.[1][11][12]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.[13][14]

  • Sample Preparation: Prepare this compound dilutions in an appropriate solvent.

  • Reaction: In a 96-well plate, add 10 µL of your sample or standard (e.g., FeSO4) to 190 µL of the FRAP reagent.[13]

  • Incubation: Incubate at 37°C for up to 60 minutes.[4][13]

  • Measurement: Read the absorbance at 593 nm.[4][14]

  • Calculation: Create a standard curve using the ferrous sulfate standards and determine the FRAP value of the samples.

Troubleshooting Table: Antioxidant Assays
Problem Potential Cause Recommended Solution
High background absorbance in control wells 1. Contaminated reagents. 2. Degradation of DPPH or FRAP reagent.1. Use high-purity solvents and reagents. 2. Prepare fresh reagents for each experiment.
Low or no antioxidant activity detected 1. This compound degradation. 2. Insufficient concentration of this compound.1. Use a fresh, properly stored stock solution. 2. Test a wider and higher range of concentrations.
Color of this compound interferes with the assay 1. The inherent color of the compound absorbs at the assay wavelength.1. Run a sample blank (this compound in solvent without the assay reagent) and subtract its absorbance from the sample reading.
Results are not reproducible 1. Inconsistent incubation time or temperature. 2. Light exposure causing reagent degradation.1. Precisely control incubation time and temperature. 2. Keep reagents and reaction plates protected from light.
Unexpected Results in Western Blot Analysis of Signaling Pathways

This guide focuses on troubleshooting western blot experiments for analyzing the effect of this compound on signaling pathways, such as the PI3K/Akt pathway.

Signaling Pathway Diagram: PI3K/Akt Pathway and this compound

cluster_upstream Upstream cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTOR mTOR pAkt->mTOR Activates Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation DeltaV This compound DeltaV->pAkt Inhibits (Putative)

Putative inhibition of the PI3K/Akt pathway by this compound.
Detailed Methodology: Western Blot for p-Akt

  • Cell Treatment and Lysis:

    • Treat cells with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (e.g., Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin). Recommended starting dilution is 1:1000.[15][16]

  • Washing: Wash the membrane 3 times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[16]

  • Detection: Visualize bands using an ECL detection reagent.

Troubleshooting Table: Western Blot
Problem Potential Cause Recommended Solution
No or weak signal for target protein 1. Ineffective primary antibody. 2. Insufficient protein loading. 3. Over-washing of the membrane.1. Use an antibody validated for your application and species. Optimize antibody dilution. 2. Load 20-40 µg of protein per lane. 3. Adhere to the recommended washing times.
High background 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Further dilute the primary antibody. 3. Increase the number and duration of wash steps.
Inconsistent loading control bands 1. Inaccurate protein quantification. 2. Uneven protein transfer.1. Be meticulous with the protein quantification assay. 2. Ensure good contact between the gel and membrane during transfer.
No change in p-Akt levels after treatment 1. This compound concentration is too low or incubation time is too short. 2. The PI3K/Akt pathway is not modulated by this compound in your cell line.1. Perform a dose-response and time-course experiment. 2. Investigate other potential signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Delta-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of delta-viniferin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The low oral bioavailability of this compound, a resveratrol dimer, is primarily attributed to two main factors:

  • Poor Absorption: this compound exhibits low aqueous solubility and permeability, which limits its dissolution and subsequent absorption in the gastrointestinal (GI) tract.[1][2][3][4] A significant portion of an oral dose is excreted unchanged in the feces.[1][2][3][4]

  • Extensive First-Pass Metabolism: Like many stilbenoids, this compound undergoes rapid and extensive metabolism, mainly in the intestine and liver, before reaching systemic circulation.[1][2][3][4][5] The primary metabolites are glucuronide and sulfate conjugates, which may have different biological activities compared to the parent compound.[1][2][4]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Several promising approaches can be employed to improve the bioavailability of this compound and other stilbenoids. These strategies can be broadly categorized as:

  • Novel Drug Delivery Systems (NDDS): These systems aim to improve the solubility, stability, and absorption of this compound.[5] Examples include:

    • Nanoformulations (e.g., nanoparticles, nanoemulsions, nanostructured lipid carriers).[5][6][7]

    • Liposomes.[5][6]

    • Cyclodextrin inclusion complexes.[5][8]

    • Solid dispersions.[9][10]

    • Self-emulsifying drug delivery systems (SEDDS).[5][11]

  • Use of Bioenhancers: These are compounds that can increase the bioavailability of other substances without having a pharmacological effect of their own at the administered dose.[5] Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can inhibit drug metabolism and enhance gastrointestinal absorption.[5]

  • Chemical Modification: Structural modification of the this compound molecule can be explored to improve its physicochemical properties, such as solubility and permeability.[12][13]

Q3: How do nanoformulations improve the bioavailability of this compound?

A3: Nanoformulations enhance the bioavailability of poorly soluble compounds like this compound through several mechanisms:

  • Increased Surface Area: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to a higher dissolution rate.[14][15]

  • Enhanced Permeability and Uptake: Nanoparticles can be taken up by cells more readily and can traverse the intestinal epithelium through various pathways, including transcellular and paracellular routes.[6] Some polymers used in nanoparticles also have mucoadhesive properties, prolonging the residence time at the absorption site.[6]

  • Protection from Degradation: Encapsulating this compound within a nanoparticle can protect it from enzymatic and chemical degradation in the GI tract.[6]

Q4: What is a cyclodextrin inclusion complex and how does it work?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8][16] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity to form an inclusion complex.[8][17] This complexation enhances the apparent solubility and dissolution rate of the guest molecule.[8][18] The formation of an inclusion complex can also protect the guest molecule from degradation.[18]

Troubleshooting Guides

Issue 1: Very low plasma concentrations of this compound in my in vivo animal study.

Potential Cause Troubleshooting Suggestion
Poor intrinsic bioavailability of the free compound. The absolute oral bioavailability of this compound in rats is only about 2.3%.[1][2][4] Consider that the majority of the compound is rapidly metabolized.
Inadequate formulation. The formulation used may not have sufficiently enhanced the solubility and/or absorption of this compound. Review your formulation strategy. Consider incorporating solubilization techniques such as nanoformulations, cyclodextrin complexation, or solid dispersions.
Rapid metabolism. This compound is extensively converted to glucuronide and sulfate metabolites.[1][2][4] Ensure your analytical method is also quantifying these metabolites, as they can account for a significant portion of the absorbed dose.[1][2][4] Co-administration with a bioenhancer like piperine could inhibit metabolism.[5]
Issues with the analytical method. The sensitivity of your analytical method may be insufficient to detect the low levels of this compound in plasma. A highly sensitive method like LC-MS/MS is recommended, with a lower limit of quantification in the low ng/mL range.[1][2][4]

Issue 2: Difficulty in dissolving this compound for in vitro experiments.

Potential Cause Troubleshooting Suggestion
Low aqueous solubility. This compound is a lipophilic compound with poor water solubility.[3][19]
Use of co-solvents. Try dissolving this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as it may affect the cells or biological system being studied.
Complexation with cyclodextrins. Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance its aqueous solubility.[8][16]
Preparation of a solid dispersion. Formulating this compound as a solid dispersion with a hydrophilic polymer can improve its wettability and dissolution rate.[9][10][20]

Issue 3: My this compound formulation is not stable during storage.

Potential Cause Troubleshooting Suggestion
Physical instability of amorphous forms. Amorphous solid dispersions can be prone to recrystallization over time, especially under conditions of high humidity and temperature.[9] Store the formulation in a cool, dry place. The choice of polymer in the solid dispersion is crucial for stability.[9]
Chemical degradation. Stilbenoids can be sensitive to light and oxidation.[19] Protect your formulation from light by using amber-colored containers. Consider adding an antioxidant to the formulation.
Instability of nanoformulations. Nanoformulations like nanoemulsions and nanosuspensions can be subject to physical instability phenomena such as aggregation, creaming, or sedimentation. Optimize the formulation by adjusting the type and concentration of surfactants and stabilizers. Lyophilization (freeze-drying) can be a strategy to improve the long-term stability of some nanoformulations.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral (PO)
Dose 10 mg/kg70 mg/kg
Cmax (ng/mL) 2051 ± 43245.8 ± 12.6
Tmax (h) 0.0830.25
AUC (0-t) (ng·h/mL) 1189 ± 217110 ± 29
Absolute Bioavailability (%) -2.3
Data from a study in rats. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.[1][2][21][4]

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Methanol

    • Rotary evaporator

    • Vacuum oven

  • Methodology:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

    • Dissolve both components in a sufficient volume of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at 40°C.

    • A thin film will form on the inner wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be collected and pulverized for further characterization and use.

2. In Vitro Dissolution Study

  • Objective: To compare the dissolution profile of pure this compound with its solid dispersion formulation.

  • Materials:

    • USP dissolution apparatus (e.g., paddle type)

    • Phosphate buffer (pH 6.8)

    • Pure this compound

    • This compound solid dispersion

    • HPLC system for quantification

  • Methodology:

    • Prepare the dissolution medium (900 mL of phosphate buffer, pH 6.8) and maintain the temperature at 37 ± 0.5°C.

    • Place a quantity of pure this compound or its solid dispersion equivalent to a specific dose of this compound into the dissolution vessel.

    • Set the paddle speed to 100 rpm.

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

    • Plot the cumulative percentage of drug dissolved against time.

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the oral bioavailability of a novel this compound formulation.

  • Materials:

    • Sprague-Dawley rats

    • Novel this compound formulation

    • Vehicle control

    • Oral gavage needles

    • Blood collection tubes (with anticoagulant)

    • LC-MS/MS system for bioanalysis

  • Methodology:

    • Fast the rats overnight before the experiment, with free access to water.

    • Divide the rats into two groups: one receiving the novel formulation and the other receiving a control (e.g., this compound suspension in water).

    • Administer the formulation or control orally via gavage at a specific dose.

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.[1][2][21][4]

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation a This compound b Bioavailability Enhancing Strategy (e.g., Solid Dispersion, Nanoformulation) a->b c Optimized Formulation b->c d Dissolution Testing c->d e Permeability Assay (e.g., Caco-2 cells) c->e f Stability Studies c->f g Animal Model (e.g., Rats) c->g h Pharmacokinetic Study g->h i Bioanalysis (LC-MS/MS) h->i j Enhanced Bioavailability i->j Data Analysis & Bioavailability Calculation

Caption: Experimental workflow for enhancing this compound bioavailability.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low in vivo plasma concentration of this compound check_formulation Is the formulation optimized for solubility and permeability? start->check_formulation check_metabolism Are metabolites being quantified? start->check_metabolism check_analytics Is the analytical method sensitive enough? start->check_analytics reformulate Reformulate using NDDS (nanoparticles, cyclodextrins, etc.) check_formulation->reformulate No modify_protocol Include metabolite analysis in bioanalytical protocol check_metabolism->modify_protocol No add_bioenhancer Co-administer with a bioenhancer (e.g., piperine) check_metabolism->add_bioenhancer Yes, but still low optimize_lcms Optimize LC-MS/MS method for lower LLOQ check_analytics->optimize_lcms No

Caption: Troubleshooting low in vivo bioavailability of this compound.

References

Technical Support Center: δ-Viniferin Extraction & Refinement from Grape Canes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction and refinement of δ-viniferin from grape canes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of δ-Viniferin Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for δ-viniferin.An ethanol/water mixture is often effective. A moderate ethanol concentration (50-70%) has been shown to be optimal for stilbene extraction.[1][2] Consider using Natural Deep Eutectic Solvents (NADES) as a greener alternative.[3][4]
Inadequate Extraction Temperature: Temperature significantly impacts extraction efficiency.Increasing the temperature generally enhances the yield of stilbenes.[1][2] An optimal temperature has been reported around 83.6°C for ethanol/water extractions.[1][2][5] However, be aware that temperatures above 95°C can lead to degradation of some stilbenes.[6]
Incorrect Particle Size of Grape Canes: The surface area available for extraction is crucial.Grinding the grape canes to a smaller particle size can improve extraction efficiency. However, excessively fine powder can complicate filtration. A particle size of 500 µm–350 µm has been found to be optimal in some studies.[7]
Improper Pre-Extraction Handling: The drying method of the grape canes can influence stilbene content.Slow drying of grape canes at room temperature has been shown to increase the content of stilbenes compared to lyophilization.[8][9]
Degradation of δ-Viniferin during Extraction Exposure to Light: Stilbenes are known to be sensitive to light, which can cause isomerization and degradation.[10][11]Conduct the extraction process in the dark or using amber glassware to minimize light exposure.[10]
High Temperatures for Extended Periods: While higher temperatures can improve extraction, prolonged exposure can be destructive to thermally sensitive compounds like δ-viniferin.[10][11]Optimize the extraction time and temperature to find a balance between yield and degradation. For instance, ultrasound-assisted extraction can reduce extraction times.[12]
Co-extraction of Impurities Non-selective Solvent System: The chosen solvent may be extracting a wide range of other phenolic compounds and interfering substances.Employ a multi-step purification process. After initial extraction, techniques like solid-phase extraction (SPE) or counter-current chromatography can be used for refinement.[13][14]
Presence of Isomers (e.g., ε-viniferin): δ-viniferin and its isomer ε-viniferin are often co-extracted due to their similar chemical properties.[13][15]High-performance countercurrent chromatography (HPCCC) is a powerful method for separating these isomers.[13] A two-phase solvent system of n-hexane/ethyl acetate/methanol/water has been successfully used.[13]
Difficulty in Purifying δ-Viniferin Ineffective Chromatographic Separation: The chosen stationary and mobile phases may not be providing adequate resolution.Counter-current chromatography (CCC) and high-performance liquid chromatography (HPLC) are effective for purifying δ-viniferin.[13][16] For HPLC, a reversed-phase C18 column is commonly used.[5]
Adsorption of Target Compound: δ-viniferin might be adsorbing to filter membranes or other surfaces during processing.Be cautious with the use of certain filter materials like PVDF, as they can selectively adsorb stilbenes.[14]

Frequently Asked Questions (FAQs)

1. What is the optimal solvent for extracting δ-viniferin from grape canes?

A mixture of ethanol and water is frequently recommended for the extraction of stilbenes, including δ-viniferin, from grape canes.[5][6] Studies have indicated that a moderate ethanol concentration, in the range of 50-70%, combined with a high temperature of around 83.6°C, can provide maximum yields for trans-resveratrol and trans-ε-viniferin, which are structurally related to δ-viniferin.[1][2] Natural Deep Eutectic Solvents (NADES) are also emerging as effective and environmentally friendly alternatives to conventional organic solvents.[3][4]

2. How can I separate δ-viniferin from its isomer, ε-viniferin?

The separation of δ-viniferin and ε-viniferin can be challenging due to their structural similarity. High-performance countercurrent chromatography (HPCCC) has been demonstrated to be a highly effective technique for this purpose.[13] A one-step separation using a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water (2:5:4:5, v/v/v/v) has successfully yielded trans-δ-viniferin with a purity of 97.5%.[13]

3. What analytical techniques are suitable for quantifying δ-viniferin?

High-performance liquid chromatography (HPLC) with UV detection is a common and reliable method for the quantification of δ-viniferin and other stilbenes.[17] For enhanced sensitivity and specificity, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is recommended.[18][19]

4. How does the pre-extraction processing of grape canes affect the yield of δ-viniferin?

The handling of grape canes before extraction is a critical step. Research has shown that slow drying of the canes at room temperature can lead to a significant increase in the stilbene content compared to freeze-drying (lyophilization).[8][9] Additionally, the particle size of the ground canes influences the extraction efficiency, with a range of 350-500 µm being reported as optimal.[7]

5. What are the key stability concerns for δ-viniferin during extraction and storage?

δ-viniferin, like other stilbenes, is susceptible to degradation from light and prolonged exposure to high temperatures.[10][11] Light can induce isomerization.[11] Therefore, it is crucial to perform extraction and storage in dark or low-light conditions and to carefully optimize the extraction temperature and duration to prevent thermal degradation.[10]

Experimental Protocols

Optimized Solid-Liquid Extraction of Stilbenes (including δ-viniferin)

This protocol is based on methodologies optimized for the extraction of stilbenes from milled grape canes.[1][2]

  • Preparation of Grape Canes:

    • Dry the grape canes at room temperature in the dark for an extended period (e.g., three months) to potentially increase stilbene content.[8][9]

    • Grind the dried canes to a particle size of approximately 350-500 µm.[7]

  • Extraction:

    • Prepare a solvent mixture of 50-70% ethanol in water.[1][2]

    • Combine the milled grape cane powder with the solvent. The solvent-to-solid ratio has been found to be not a significant factor in some studies.[1][2]

    • Heat the mixture to 83.6°C and maintain this temperature during extraction.[1][2]

    • The optimal extraction time should be determined empirically, but maceration for several hours to days has been reported.[7]

    • Ensure the extraction is performed in a vessel protected from light.

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • The resulting crude extract can then be further purified.

Purification of δ-Viniferin using Counter-Current Chromatography (CCC)

This protocol is adapted from a method used for the one-step separation of trans-ε-viniferin and trans-δ-viniferin.[13]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a solvent system of n-hexane/ethyl acetate/methanol/water at a volume ratio of 2:5:4:5.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • CCC Operation:

    • Fill the CCC column with the stationary phase (the upper or lower phase, depending on the instrument and method).

    • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

    • Dissolve the crude extract in a suitable volume of the solvent system.

    • Inject the sample into the CCC system.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent.

    • Analyze the fractions using HPLC to identify those containing δ-viniferin.

    • Pool the fractions containing pure δ-viniferin and evaporate the solvent to obtain the purified compound.

Visualizations

Extraction_Workflow Start Grape Canes Drying Drying (Room Temperature) Start->Drying Grinding Grinding (350-500 µm) Drying->Grinding Extraction Solid-Liquid Extraction (50-70% EtOH, 83.6°C) Grinding->Extraction Separation Filtration / Centrifugation Extraction->Separation Crude_Extract Crude Stilbene Extract Separation->Crude_Extract

Caption: Workflow for the extraction of δ-viniferin from grape canes.

Purification_Workflow Crude_Extract Crude Stilbene Extract CCC Counter-Current Chromatography (n-hexane/EtOAc/MeOH/H2O) Crude_Extract->CCC Fractionation Fraction Collection CCC->Fractionation Analysis HPLC Analysis Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Viniferin Purified δ-Viniferin Evaporation->Pure_Viniferin

Caption: Purification of δ-viniferin using counter-current chromatography.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of δ-viniferin and ε-viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two resveratrol dimers, δ-viniferin and ε-viniferin. The information presented is collated from theoretical and experimental studies to assist in evaluating their potential as therapeutic agents.

Summary of Antioxidant Potency

The antioxidant potential of δ-viniferin and ε-viniferin has been explored through various in vitro and theoretical models. While both compounds exhibit significant antioxidant properties, their relative efficacy can vary depending on the specific assay and the oxidative stressor involved.

A theoretical study utilizing density functional theory (DFT) calculations to analyze radical scavenging activity suggests that δ-viniferin is a more potent antioxidant than ε-viniferin [1]. This computational analysis focused on the thermodynamic parameters of different radical scavenging mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET)[1].

In contrast, some experimental evidence in cellular models suggests a potent protective effect for both compounds. For instance, in studies on vascular endothelial cells (VECs), both ε-viniferin and δ-viniferin showed protective effects against hydrogen peroxide (H₂O₂)-induced cell death. Notably, δ-viniferin was effective at a lower concentration (5 μM) compared to ε-viniferin (10 μM) in significantly reversing the decrease in cell viability[2][3]. However, at a concentration of 10 μM, ε-viniferin demonstrated a stronger effect than resveratrol in increasing nitric oxide (NO) levels, a key molecule in vascular health[3].

It is important to note that direct, side-by-side experimental comparisons of the antioxidant activity of δ-viniferin and ε-viniferin using standardized chemical assays are not extensively available in the reviewed literature. Most studies evaluate one isomer or compare them with their parent compound, resveratrol.

Quantitative Antioxidant Activity Data

The following table summarizes the available quantitative data from various antioxidant assays. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

CompoundAssayIC50 Value (µM)Source
ε-viniferin DPPH Radical Scavenging80.12 ± 13.79[4]
DPPH Radical Scavenging~80[5]
FRAP (Ferric Reducing Antioxidant Power)Less active than resveratrol[4][6]
NO (Nitric Oxide) ScavengingLess active than resveratrol[4][6]
δ-viniferin DPPH Radical ScavengingModerate antioxidant properties reported, specific IC50 not provided.[7][8]
Hydroxyl Radical ScavengingModerate antioxidant properties reported, specific IC50 not provided.[7][8][9]
Lipid Peroxidation InhibitionModerate antioxidant properties reported, specific IC50 not provided.[7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Preparation of Reagents : A stock solution of DPPH (e.g., 200 µM) is prepared in methanol. The test compounds (δ-viniferin, ε-viniferin) and a standard antioxidant (e.g., Trolox) are prepared in a suitable solvent at various concentrations.

  • Reaction Mixture : In a 96-well plate, a specific volume of the test compound or standard is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Cellular Antioxidant Activity in Vascular Endothelial Cells (VECs)

This method assesses the ability of a compound to protect cells from oxidative stress-induced death.

  • Cell Culture : Vascular endothelial cells are cultured in a suitable medium (e.g., DMEM with 1% FBS) and seeded in 96-well plates.

  • Pre-treatment : The cells are pre-treated with various concentrations of δ-viniferin or ε-viniferin for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress : After pre-treatment, the medium is removed, and the cells are washed. A solution of hydrogen peroxide (H₂O₂) is then added to induce oxidative stress, and the cells are incubated for another period (e.g., 24 hours).

  • Cell Viability Assessment : Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength.

  • Data Analysis : The cell viability of the treated cells is compared to the control cells (treated with H₂O₂ but not the test compounds) to determine the protective effect of the viniferins.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway for Vascular Protection

The protective effects of δ-viniferin and ε-viniferin in vascular endothelial cells are linked to the activation of Sirtuin 1 (SIRT1) and Heme oxygenase-1 (HO-1), leading to increased nitric oxide (NO) production.

G cluster_0 Antioxidant Intervention cluster_1 Cellular Response cluster_2 Physiological Outcome delta_viniferin δ-viniferin SIRT1 SIRT1 Activation delta_viniferin->SIRT1 HO1 HO-1 Expression delta_viniferin->HO1 epsilon_viniferin ε-viniferin epsilon_viniferin->SIRT1 epsilon_viniferin->HO1 eNOS eNOS Activation SIRT1->eNOS Deacetylation VEC_protection Vascular Endothelial Cell Protection HO1->VEC_protection Antioxidant Effect NO Nitric Oxide (NO) Production eNOS->NO wound_repair Wound Repair NO->wound_repair wound_repair->VEC_protection

Caption: Protective signaling pathway of viniferins in vascular endothelial cells.

Experimental Workflow for DPPH Assay

The following diagram illustrates the key steps involved in determining the antioxidant activity of a compound using the DPPH assay.

G start Start reagent_prep Prepare DPPH Solution & Test Compound Dilutions start->reagent_prep mixing Mix DPPH Solution with Test Compound reagent_prep->mixing incubation Incubate in Dark (30 minutes) mixing->incubation measurement Measure Absorbance (517 nm) incubation->measurement calculation Calculate % Inhibition & IC50 Value measurement->calculation end End calculation->end

Caption: Workflow of the DPPH radical scavenging assay.

References

Delta-Viniferin vs. Resveratrol: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a well-studied stilbenoid found in grapes and other plants, has garnered significant attention for its diverse health-promoting properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Its derivatives, such as the viniferins, are oligomers of resveratrol and are also subjects of growing interest for their potential therapeutic applications.[3] This guide provides a comparative analysis of the bioactivity of delta-viniferin and resveratrol, focusing on experimental data to inform research and drug development. While extensive quantitative data exists for resveratrol and its dimer ε-viniferin, direct comparative data for δ-viniferin remains limited. This guide synthesizes the available information to offer a comprehensive overview.

Comparative Bioactivity: Data Summary

The following tables summarize the available quantitative data for the bioactivity of resveratrol and viniferin isomers. It is important to note that much of the comparative data for viniferins is for ε-viniferin, a close isomer of δ-viniferin.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 (µM)Source
Resveratrol DPPH Radical Scavenging81.92 ± 9.17[4]
FRAP (Ferric Reducing Antioxidant Power)13.36 ± 0.91[4]
NO (Nitric Oxide) Scavenging200.68 ± 15.40[4]
ε-Viniferin DPPH Radical Scavenging80.12 ± 13.79[4]
FRAP (Ferric Reducing Antioxidant Power)28.81 ± 4.15[4]
NO (Nitric Oxide) Scavenging338.35 ± 89.47[4]
δ-Viniferin DPPH Radical ScavengingModerate activity reported, no IC50 value specified.[5]
Table 2: Comparative Anticancer Activity (Cytotoxicity)
CompoundCell LineAssayIC50 (µM)Source
Resveratrol MCF-7 (Breast Cancer)MTT~20-40[6]
HepG2 (Liver Cancer)MTT~30.3[7]
ε-Viniferin Hep3B (Liver Cancer)MTT63[8]
R2-Viniferin (a tetramer) HepG2 (Liver Cancer)MTT9.7[8]

Signaling Pathways and Mechanisms of Action

Both resveratrol and viniferins exert their biological effects by modulating key cellular signaling pathways.

Resveratrol's Key Signaling Pathways

Resveratrol is known to interact with a multitude of cellular targets. One of the most studied is its activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[9] SIRT1 activation is linked to many of resveratrol's beneficial effects, including the regulation of metabolism and lifespan. However, it's important to note that some studies suggest resveratrol's activation of SIRT1 may be indirect or dependent on the experimental setup.[10] Resveratrol also inhibits the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.[11][12][13][14]

Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates NFkB NF-κB Resveratrol->NFkB Inhibits Apoptosis Apoptosis Resveratrol->Apoptosis Induces CellCycle Cell Cycle Arrest Resveratrol->CellCycle Induces SIRT1->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes cluster_0 In Vitro Bioactivity Assays cluster_1 Data Analysis cluster_2 Comparative Evaluation Antioxidant Antioxidant Assays (DPPH, FRAP, NO Scavenging) IC50 IC50 Value Calculation Antioxidant->IC50 AntiInflammatory Anti-inflammatory Assays (NO Scavenging in Cells, NF-κB Western Blot) AntiInflammatory->IC50 WesternBlotQuant Western Blot Quantification AntiInflammatory->WesternBlotQuant Anticancer Anticancer Assays (MTT on Cancer Cell Lines) Anticancer->IC50 Comparison Direct Comparison of Bioactivity (δ-Viniferin vs. Resveratrol) IC50->Comparison WesternBlotQuant->Comparison

References

Delta-Viniferin's In Vivo Anti-inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory effects of delta-viniferin. Due to the limited availability of direct in vivo data for this compound, this guide draws comparisons with its well-studied isomer, epsilon-viniferin, and its parent compound, resveratrol. Standard anti-inflammatory drugs, Indomethacin and Dexamethasone, are included for benchmark comparison. The data presented is based on established preclinical models of inflammation.

This compound, a resveratrol dehydrodimer, is a member of the stilbenoid family of compounds found in grapevines and other plants.[1] While in vitro studies have suggested its potential antioxidant and anti-inflammatory properties, comprehensive in vivo validation remains limited. This guide aims to contextualize the potential anti-inflammatory efficacy of this compound by comparing it with related compounds in two standard in vivo inflammation models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.

Comparative Efficacy in Preclinical Models

To provide a quantitative comparison, the following tables summarize the in vivo anti-inflammatory effects of epsilon-viniferin, resveratrol, and standard anti-inflammatory drugs in animal models. This data serves as a surrogate for the yet-to-be-established in vivo profile of this compound.

Carrageenan-Induced Paw Edema Model

This model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory compounds. Edema (swelling) is induced by injecting carrageenan into the paw of a rodent, and the reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point (post-carrageenan)% Inhibition of Paw EdemaReference
Resveratrol 100 mg/kgp.o.3 hours31%[2]
Resveratrol 200 mg/kgp.o.3 hours22%[2]
Indomethacin 5 mg/kgi.p.1-5 hoursSignificant inhibition[3]
Indomethacin 10 mg/kgi.p.4 hours57.66%[4]

Note: Data for this compound and epsilon-viniferin in this specific model were not available in the searched literature.

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines. This model is used to evaluate the ability of compounds to suppress this cytokine storm.

Table 2: Comparison of Anti-inflammatory Effects in LPS-Induced Inflammation in Mice

CompoundDoseRoute of AdministrationMeasured Cytokine(s)% Reduction in Cytokine LevelsReference
Resveratrol 25 µM (in vitro)-TNF-α, IL-6Significant suppression[5]
Resveratrol (in vivo)-TNF-α, IL-6, IFN-γSignificant decrease[6]
Dexamethasone 5 mg/kgp.o.TNF-α72.03%[7]
Dexamethasone 5 mg/kgp.o.IL-675.81%[7]

Note: In vivo dose and percentage reduction for resveratrol were not specified in the available abstract. Data for this compound and epsilon-viniferin in this specific in vivo model were not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the in vivo models cited.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation.[8][9]

  • Animals: Male Wistar rats (180-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Test Compound Administration: The test compound (e.g., this compound) or vehicle (for the control group) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection. The standard drug, such as Indomethacin (e.g., 10 mg/kg, i.p.), is administered to the positive control group.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol is a widely used model for studying systemic inflammatory responses.[5][6]

  • Animals: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions for a week to acclimatize.

  • Grouping: Mice are randomly assigned to control, LPS, and treatment groups.

  • Test Compound Administration: The test compound (e.g., this compound) or vehicle is administered at a specific time before or after the LPS challenge. A standard drug like Dexamethasone (e.g., 5 mg/kg, p.o.) can be used as a positive control.[7]

  • LPS Administration: Mice are injected intraperitoneally (i.p.) with a single dose of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), blood samples are collected via cardiac puncture or retro-orbital bleeding. Tissues such as the liver, lungs, and spleen can also be harvested.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The reduction in cytokine levels in the treated group is compared to the LPS control group to determine the anti-inflammatory effect.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of stilbenoids like viniferins are often attributed to their modulation of key signaling pathways involved in the inflammatory cascade.

Putative Anti-inflammatory Signaling Pathway of Viniferins

The anti-inflammatory mechanism of viniferins is thought to involve the inhibition of the NF-κB and COX-2 pathways, which are central to the production of pro-inflammatory mediators.

Anti-inflammatory Signaling Pathway of Viniferins cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Proinflammatory_Genes->Cytokines leads to COX2 COX-2 COX2_Gene->COX2 leads to Prostaglandins Prostaglandins COX2->Prostaglandins produces DeltaViniferin This compound (Putative) DeltaViniferin->IKK inhibits DeltaViniferin->NFkB inhibits DeltaViniferin->COX2 inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a test compound in the carrageenan-induced paw edema model.

Experimental Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (Control, Standard, Test) Acclimatization->Grouping Dosing Compound Administration (Vehicle, Standard, this compound) Grouping->Dosing Inflammation Induction of Inflammation (Carrageenan Injection) Dosing->Inflammation Measurement Paw Volume Measurement (0-5 hours) Inflammation->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End End Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is currently lacking in the public domain, the available data on its isomer, epsilon-viniferin, and its precursor, resveratrol, suggest a potential for anti-inflammatory activity. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a framework for future in vivo studies on this compound. Further research is warranted to elucidate the specific dose-dependent efficacy and mechanisms of action of this compound in established in vivo inflammation models. Such studies will be crucial in determining its potential as a novel anti-inflammatory agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for δ-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. δ-viniferin, a resveratrol dimer with significant pharmacological potential, is no exception. Ensuring the reliability and comparability of analytical data, especially when methods are transferred between laboratories or updated, requires a robust cross-validation process. This guide provides a comparative overview of analytical methods for δ-viniferin, supported by experimental data, to aid in the selection and validation of the most suitable analytical technique.

The process of cross-validation is crucial for confirming that a new or modified analytical method provides data that is comparable to the original validated method.[1][2] This is essential when, for example, transitioning from a High-Performance Liquid Chromatography (HPLC) method to an Ultra-Performance Liquid Chromatography (UPLC) method for improved throughput, or when transferring a method to a different laboratory.[1][2]

Comparative Analysis of Analytical Methods

While direct cross-validation studies for δ-viniferin are not extensively published, we can compare the performance of various validated analytical techniques used for its quantification and for similar compounds. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key validation parameters for different analytical methods, providing a basis for comparison.

ParameterLC-MS/MS for trans-δ-viniferin[3]HPTLC for Silibinin[4]UPLC for Vitamin C[5][6]HPLC for Vitamin C[5][6]
Linearity Range 5-5000 ng/mL2-10 μg/mLUp to 50 μg/mLUp to 300 μg/mL
Correlation Coefficient (r²) ≥ 0.996Not specified0.9990.999
Lower Limit of Quantification (LLOQ) 5 ng/mL1.423 μg/mL0.073 μg/mL0.149 μg/mL
Limit of Detection (LOD) Not specified0.469 μg/mL0.024 μg/mL0.049 μg/mL
Intra-day Precision (RSD) ≤ 10.5%Not specified1.7% (juice), 0.1% (tablets)2.2% (juice), 0.4% (tablets)
Inter-day Precision (RSD) ≤ 10.5%Not specified1.9% (juice), 0.3% (tablets)2.4% (juice), 0.5% (tablets)
Accuracy (RE) -6.3% to 2.1%97.53% to 99.82% (Recovery)Not specifiedNot specified
Mean Recovery 91.05%97.53% to 99.82%Not specifiedNot specified

Key Observations:

  • Sensitivity: LC-MS/MS demonstrates exceptional sensitivity with an LLOQ of 5 ng/mL for trans-δ-viniferin, making it highly suitable for pharmacokinetic studies where plasma concentrations can be very low.[3] In comparison, UPLC and HPLC methods for other compounds show lower sensitivity.[5][6]

  • Speed: UPLC methods are generally faster than traditional HPLC, with analysis times being significantly shorter.[5][6][7] This leads to higher throughput and reduced solvent consumption.

  • Versatility: HPTLC offers a simple, precise, and accurate method for quantification and can be a cost-effective alternative to HPLC and UPLC for certain applications.[4][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for LC-MS/MS and HPTLC.

LC-MS/MS Method for trans-δ-viniferin in Rat Plasma [3]

  • Sample Preparation: Protein precipitation is performed by adding methanol to the plasma sample.

  • Internal Standard: Chlorzoxazone is used as the internal standard.

  • Chromatographic Separation:

    • Column: ODS (Octadecylsilane) column.

    • Mobile Phase: A gradient of acetonitrile and 0.2% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Negative electrospray ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 453.0 > 410.9 for trans-δ-viniferin and m/z 168.0 > 132.0 for the internal standard.

General HPTLC Method Development [4][8][9]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Samples are applied as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents optimized for the specific analyte. For example, for Silibinin, a mix of chloroform, acetone, and formic acid (7:2:1 v/v) was used.[4]

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase vapor.

  • Detection: Densitometric scanning at the wavelength of maximum absorbance for the analyte (e.g., 288 nm for Silibinin).[4]

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that a new or transferred method produces results that are consistent and comparable with the original, validated method.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Define_Objectives Define Objectives and Acceptance Criteria Select_Samples Select QC and Incurred Samples Define_Objectives->Select_Samples Analyze_Method_A Analyze Samples with Original Method (A) Select_Samples->Analyze_Method_A Analyze_Method_B Analyze Samples with New/Transferred Method (B) Select_Samples->Analyze_Method_B Compare_Results Compare Results from Both Methods Analyze_Method_A->Compare_Results Analyze_Method_B->Compare_Results Statistical_Analysis Perform Statistical Analysis Compare_Results->Statistical_Analysis Assess_Comparability Assess Comparability Against Acceptance Criteria Statistical_Analysis->Assess_Comparability Successful_Validation Successful Cross-Validation Assess_Comparability->Successful_Validation Criteria Met Investigation_Required Investigation of Discrepancies Assess_Comparability->Investigation_Required Criteria Not Met

Analytical Method Cross-Validation Workflow

This guide highlights the importance of selecting and validating appropriate analytical methods for the quantification of δ-viniferin. While LC-MS/MS offers high sensitivity for pharmacokinetic studies, other methods like HPTLC and UPLC present viable alternatives depending on the specific research needs and available resources. A thorough cross-validation is essential to ensure data integrity and comparability across different analytical platforms and laboratories.

References

A Comparative Analysis of Viniferin Isomers' Cytotoxicity on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Viniferin, a class of resveratrol oligomers found predominantly in grapevine, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties. These stilbenoid compounds exist as various isomers, each demonstrating unique structural characteristics that influence their biological efficacy. This guide provides an objective comparative analysis of the cytotoxic effects of prominent viniferin isomers against various cancer cell lines, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Cytotoxicity Data

The cytotoxic potential of viniferin isomers is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell proliferation. The following tables summarize the IC50 values for different viniferin isomers across a range of human cancer cell lines, as determined by various in vitro studies.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Viniferin Isomers in Human Hepatocellular Carcinoma Cell Lines (72h treatment)

CompoundHepG2 (p53 wild-type)Hep3B (p53-null)
Resveratrol (Monomer) 30 µM21 µM
trans-ε-viniferin (Dimer) >200 µM63 µM
R2-viniferin (Tetramer) 9.7 ± 0.4 µM47.8 ± 2.8 µM
Hopeaphenol (Tetramer) 24 µM13.1 ± 4.1 µM
Isohopeaphenol (Tetramer) 54 µM26.0 ± 3.0 µM
Data sourced from a study screening resveratrol oligomers from Vitis vinifera.[1]

Table 2: Comparative Cytotoxicity (IC50) of Viniferin Isomers in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueIncubation Time
α-viniferin NCI-H460Non-Small Cell LungMore effective than ε-viniferinNot Specified
ε-viniferin NCI-H460Non-Small Cell LungLess effective than α-viniferinNot Specified
ε-viniferin C6Glioma18.4 µg/mLNot Specified
ε-viniferin HepG2Hepatocellular Carcinoma98.3 µM24h
ε-viniferin HeLaCervical Cancer20.4 µg/mLNot Specified
ε-viniferin MCF-7Breast Cancer44.8 µg/mLNot Specified
Data compiled from multiple sources.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of viniferin isomer cytotoxicity.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the viniferin isomers or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[4][5] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the viniferin isomers at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA, and all cells are pooled and washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension according to the manufacturer's protocol.[6]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[6]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.

  • Protein Extraction: After treatment with viniferin isomers, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, SIRT1, p-AKT, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of viniferin isomers are mediated through the modulation of various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death).

Experimental Workflow for Cytotoxicity Analysis

The diagram below outlines a typical workflow for assessing the cytotoxic and apoptotic effects of viniferin isomers.

G cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis start Seed Cancer Cells (e.g., 96-well, 6-well plates) treat Treat with Viniferin Isomers (Dose- & Time-response) start->treat mtt Cell Viability (MTT Assay) treat->mtt flow Apoptosis Analysis (Annexin V/PI Staining) treat->flow ic50 Calculate IC50 Values mtt->ic50 wb Protein Expression (Western Blot) flow->wb apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_quant Analyze Protein Levels (Bax/Bcl-2, Caspases) wb->protein_quant G cluster_cell Cancer Cell aVin α-Viniferin SIRT1 SIRT1 aVin->SIRT1 inhibition AKT p-AKT aVin->AKT inhibition SIRT1->AKT deacetylation (inhibition) Casp3 Caspase-3 AKT->Casp3 inhibition c_Casp3 Cleaved Caspase-3 Casp3->c_Casp3 activation PARP PARP c_PARP Cleaved PARP PARP->c_PARP c_Casp3->PARP cleavage Apoptosis Apoptosis c_Casp3->Apoptosis c_PARP->Apoptosis G cluster_cell Cancer Cell R2Vin R2-Viniferin ROS ↑ Intracellular ROS R2Vin->ROS Bax ↑ Bax R2Vin->Bax Bcl2 ↓ Bcl-2 R2Vin->Bcl2 Mito Mitochondria ROS->Mito CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Casp3 Caspase-3 CytoC->Casp3 activation c_Casp3 Cleaved Caspase-3 Casp3->c_Casp3 Apoptosis Apoptosis c_Casp3->Apoptosis

References

Navigating the Therapeutic Potential of Delta-Viniferin: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the current in vivo landscape reveals a notable scarcity of dedicated studies on delta-viniferin, a resveratrol dimer with promising preclinical therapeutic indications. While in vitro evidence suggests its potential across oncology, inflammatory conditions, and metabolic disorders, a direct translation to living models remains largely uncharted territory. This guide provides a comprehensive comparison of this compound's known biological activities with established therapeutic alternatives, supported by available in vivo experimental data for related compounds and standard-of-care agents. This analysis aims to equip researchers, scientists, and drug development professionals with a clear perspective on the current state of this compound research and its future trajectory.

This compound, a naturally occurring stilbene found in grapevines, has garnered interest for its potential health benefits. However, a thorough review of published literature highlights a significant gap in in vivo validation of its therapeutic efficacy. The majority of research has centered on its isomer, epsilon-viniferin, or on grapevine extracts containing a mixture of stilbenes. Pharmacokinetic studies in rats have indicated that this compound exhibits poor oral bioavailability due to extensive metabolism, a factor that may influence its therapeutic utility and dosing strategies in future in vivo trials.[1][2][3]

This guide, therefore, pivots to a comparative analysis, juxtaposing the in vitro bioactivity of this compound and the in vivo performance of related stilbenes against well-established therapeutic agents in key disease areas.

This compound in Oncology: A Comparison with Cisplatin

While direct in vivo studies on this compound's anticancer effects are lacking, in vitro research suggests it possesses antiproliferative properties.[4] To provide a relevant in vivo benchmark, we compare these preliminary findings with the well-documented efficacy of cisplatin, a cornerstone of chemotherapy.

Table 1: In Vivo Efficacy of Cisplatin in a Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Model [5]

ParameterExperimental Details
Animal Model Athymic nude mice with A549 human NSCLC xenografts
Treatment Cisplatin
Dosage Not specified in the abstract
Administration Intraperitoneal (i.p.)
Key Outcomes Inhibition of tumor growth

Experimental Protocol: Cisplatin in a Human Small Cell Lung Cancer (SCLC) Xenograft Model [1]

Female athymic nude mice (5-6 weeks old) are inoculated subcutaneously with 2x10^6 NCI-H526 SCLC cells. Once tumors are visible (approximately 2 weeks), mice are treated with cisplatin. In a resistance induction model, a sub-effective dose (e.g., 1.5 mg/kg) is administered intraperitoneally, followed by a higher dose (e.g., 3.0 mg/kg) seven days later to assess tumor response.[1] Tumor volume is measured regularly using calipers.

Signaling Pathway: Potential Anticancer Mechanism of Stilbenes

Stilbenes, including resveratrol and its derivatives, are known to modulate various signaling pathways involved in cancer progression. A potential mechanism involves the inhibition of cell proliferation and induction of apoptosis.

anticancer_pathway Potential Anticancer Signaling Pathway of Stilbenes Stilbenes Stilbenes Proliferation Proliferation Stilbenes->Proliferation inhibition Apoptosis Apoptosis Stilbenes->Apoptosis induction

Caption: Potential mechanism of stilbene anticancer activity.

This compound in Inflammation: A Comparison with Methotrexate

In vitro studies suggest that viniferins, as a class, possess anti-inflammatory properties.[6][7][8] To contextualize this potential, we compare it with methotrexate, a widely used disease-modifying antirheumatic drug (DMARD) for inflammatory conditions like rheumatoid arthritis.

Table 2: In Vivo Efficacy of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model [3][9][10]

ParameterExperimental Details
Animal Model DBA/1J mice with collagen-induced arthritis
Treatment Methotrexate (MTX)
Dosage 2, 10, 20, or 50 mg/kg, weekly
Administration Subcutaneous (s.c.)
Key Outcomes Dose-dependent reduction in disease activity score and paw volume.[3][10]

Experimental Protocol: Methotrexate in a Collagen-Induced Arthritis Mouse Model [9][10]

Male DBA/1J mice are immunized with an emulsion of chicken type II collagen and complete Freund's adjuvant. A booster injection is given 19 days later. Methotrexate treatment (e.g., 20 mg/kg/week) is initiated subcutaneously upon the first signs of arthritis (around day 14) and continued for the duration of the study.[3] Disease activity is assessed by scoring clinical signs of arthritis and measuring paw volume.

Experimental Workflow: In Vivo Anti-inflammatory Study

anti_inflammatory_workflow General Workflow for In Vivo Anti-inflammatory Studies Animal_Model Induction of Inflammation (e.g., CIA in mice) Treatment_Groups Treatment Administration (e.g., Methotrexate, Vehicle) Animal_Model->Treatment_Groups Monitoring Monitoring of Disease Progression (e.g., Paw volume, Clinical score) Treatment_Groups->Monitoring Analysis Biochemical and Histological Analysis Monitoring->Analysis

Caption: Workflow for in vivo anti-inflammatory efficacy testing.

This compound in Metabolic Disorders: A Comparison with Metformin

While direct in vivo data for this compound in metabolic diseases is absent, studies on epsilon-viniferin and grapevine extracts suggest potential benefits.[11][12][13] Here, we compare this with the established anti-diabetic agent, metformin.

Table 3: In Vivo Efficacy of Metformin in a Rat Model of Type 2 Diabetes [14]

ParameterExperimental Details
Animal Model High-fat diet and low-dose streptozotocin-induced type 2 diabetic rats
Treatment Metformin
Dosage 70 mg/kg/day
Administration Intragastric (i.g.)
Key Outcomes Significant decrease in fasting blood glucose levels.[14]

Experimental Protocol: Metformin in a Rat Model of Type 2 Diabetes [14]

A rat model of type 2 diabetic nephropathy is induced via a high-fat diet combined with a single low-dose injection of streptozotocin. Metformin (70 mg/kg) is administered intragastrically once a day for 13 weeks. Fasting blood glucose, lipid profiles, and renal function parameters are measured at the end of the treatment period.[14]

Signaling Pathway: Potential Metabolic Regulation by Stilbenes

Stilbenes are known to influence pathways related to glucose and lipid metabolism, suggesting a potential mechanism for their beneficial effects in metabolic disorders.

metabolic_pathway Potential Metabolic Regulatory Pathway of Stilbenes Stilbenes Stilbenes Glucose_Metabolism Glucose_Metabolism Stilbenes->Glucose_Metabolism regulation Lipid_Metabolism Lipid_Metabolism Stilbenes->Lipid_Metabolism regulation Insulin_Sensitivity Insulin_Sensitivity Stilbenes->Insulin_Sensitivity improvement

Caption: Potential metabolic pathways modulated by stilbenes.

The Path Forward for this compound Research

The conspicuous absence of in vivo efficacy studies for this compound presents both a challenge and an opportunity. While the in vitro data are encouraging, the significant first-pass metabolism and low bioavailability observed in rats underscore the need for formulation strategies to enhance its systemic exposure. Future research should prioritize well-designed in vivo studies to unequivocally determine the therapeutic potential of this compound in relevant animal models of cancer, inflammation, and metabolic diseases. Direct comparisons with its more studied isomer, epsilon-viniferin, would also be invaluable in elucidating structure-activity relationships within the viniferin class. Until then, the therapeutic promise of this compound remains largely speculative, awaiting rigorous in vivo validation.

References

A Comparative Analysis of the Neuroprotective Effects of Delta-Viniferin and Other Stilbenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of various stilbenes, with a focus on δ-viniferin, ε-viniferin, and resveratrol. Stilbenes, a class of polyphenolic compounds found in plants like grapes and berries, have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases.[1] Their neuroprotective mechanisms are multifaceted, involving antioxidant and anti-inflammatory actions, as well as the modulation of critical cellular signaling pathways.[1] This document synthesizes experimental data to offer an objective comparison of their performance, presents detailed methodologies for key experiments, and visualizes relevant biological pathways to aid in research and development.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various studies, comparing the efficacy of different stilbenes in key assays related to neuroprotection.

Table 1: In Vitro Antioxidant Activity of Stilbenes

CompoundAssayIC₅₀ (µM)Source
Resveratrol DPPH Radical Scavenging81.92 ± 9.17[2]
FRAP (Ferric Reducing Antioxidant Power)13.36 ± 0.91[2]
NO (Nitric Oxide) Scavenging200.68 ± 15.40[2]
ε-Viniferin DPPH Radical Scavenging80.12 ± 13.79[2]
FRAP (Ferric Reducing Antioxidant Power)28.81 ± 4.15[2]
NO (Nitric Oxide) Scavenging338.35 ± 89.47[2]
α-Viniferin DPPH Radical Scavenging~80[3]

Note: Data for δ-viniferin's direct antioxidant activity in neuroprotective models is limited. α-Viniferin is a trimer of resveratrol.

Table 2: Efficacy in a Cellular Model of Parkinson's Disease (6-OHDA-induced toxicity in PC12 cells)

Compound/Combination (10 nM)Parameter% Reduction vs. 6-OHDA ControlSource
Resveratrol LDH Release (Cytotoxicity)22.0 ± 4.0%[4]
DNA Fragmentation (Apoptosis)52.8 ± 9.6%[4]
ε-Viniferin LDH Release (Cytotoxicity)25.7 ± 2.3%[4]
DNA Fragmentation (Apoptosis)52.0 ± 9.2%[4]
Resveratrol + ε-Viniferin LDH Release (Cytotoxicity)36.3 ± 4.2%[4]
DNA Fragmentation (Apoptosis)55.8 ± 10.3%[4]

Table 3: Efficacy in an In Vitro Model of Alzheimer's Disease (Aβ₄₂ monomer production in SH-SY5Y cells)

Compound (20 µM)% Reduction in Aβ₄₂ Monomer ProductionSource
Resveratrol 33%[5]
ε-Viniferin 34%[5]

Table 4: Efficacy in an Animal Model of Alzheimer's Disease (APPswePS1dE9 transgenic mice)

Treatment (20 mg/kg/week)ParameterOutcome Compared to ControlSource
Resveratrol Hippocampal Insoluble Aβ₄₂ LevelsNo significant reduction[6]
ε-Viniferin Hippocampal Insoluble Aβ₄₂ LevelsSignificant reduction[6]
Resveratrol Hippocampal IL-1β Levels-42% (not significant)[6]
ε-Viniferin Hippocampal IL-1β Levels-37% (not significant)[6]

Key Signaling Pathways in Stilbene-Mediated Neuroprotection

Stilbenes exert their neuroprotective effects by modulating several key signaling pathways. Below are diagrams illustrating some of the identified mechanisms.

G cluster_0 ε-Viniferin-Mediated Neuroprotection in Parkinson's Disease Model eViniferin ε-Viniferin SIRT3 SIRT3 Activation eViniferin->SIRT3 FOXO3 FOXO3 Deacetylation SIRT3->FOXO3 MitochondrialHomeostasis Mitochondrial Homeostasis FOXO3->MitochondrialHomeostasis OxidativeStress Reduced Oxidative Stress MitochondrialHomeostasis->OxidativeStress Apoptosis Reduced Apoptosis OxidativeStress->Apoptosis

Caption: ε-Viniferin neuroprotective signaling pathway.

G cluster_1 α-Viniferin Anti-Inflammatory Pathway in Microglia aViniferin α-Viniferin PI3K_Akt PI3K/Akt Pathway aViniferin->PI3K_Akt inhibits LPS LPS Stimulation LPS->PI3K_Akt NFkB NF-κB Activation PI3K_Akt->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGE2 NO & PGE₂ Production iNOS_COX2->NO_PGE2

Caption: α-Viniferin anti-inflammatory signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. A solution of DPPH in methanol is mixed with various concentrations of the stilbene. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.[2]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm. The antioxidant capacity is determined against a standard curve of Fe²⁺.[2]

  • NO (Nitric Oxide) Scavenging Assay: This assay is based on the scavenging of nitric oxide generated from sodium nitroprusside. The amount of remaining nitric oxide is quantified using the Griess reagent. The absorbance of the chromophore formed is measured at 540 nm. The percentage of NO scavenging is calculated, and the IC₅₀ value is determined.[2]

Cellular Model of Parkinson's Disease
  • Cell Culture and Treatment: PC12 cells, a rat pheochromocytoma cell line, are differentiated into a neuronal phenotype using nerve growth factor (NGF). The differentiated cells are pre-treated with the stilbene compounds (e.g., 10 nM) for a specified time before being exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cytotoxicity and apoptosis.[4]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: Cell death is quantified by measuring the activity of LDH released from damaged cells into the culture medium. The amount of formazan dye formed in a coupled enzymatic reaction is proportional to the amount of LDH released and is measured spectrophotometrically at 490 nm.[4]

  • DNA Fragmentation (Apoptosis) Assay: Apoptosis is assessed by quantifying the amount of cytoplasmic histone-associated DNA fragments using a cell death detection ELISA kit. The absorbance is read at 405 nm, and the results are expressed as a percentage of the control.[4]

In Vitro Model of Alzheimer's Disease
  • Cell Culture and Aβ₄₂ Quantification: Human neuroblastoma SH-SY5Y cells are cultured and treated with the stilbene compounds (e.g., 20 µM). The levels of secreted Aβ₄₂ monomers in the cell culture supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[5]

Animal Model of Alzheimer's Disease
  • Animal Model and Treatment: APPswePS1dE9 transgenic mice, which develop age-dependent amyloid-β plaques, are used. Mice receive weekly intraperitoneal injections of the stilbene compounds (e.g., 20 mg/kg) or vehicle over a specified period.[6]

  • Quantification of Aβ Deposits: Following the treatment period, mouse brains are harvested. The hippocampus is dissected, and proteins are extracted. The levels of insoluble and soluble Aβ₄₀ and Aβ₄₂ are quantified by ELISA.[6]

  • Quantification of Neuroinflammation: The levels of pro-inflammatory cytokines, such as IL-1β, in hippocampal homogenates are measured by ELISA.[6]

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of stilbenes.

G cluster_2 General Workflow for Neuroprotection Studies InVitroAntioxidant In Vitro Antioxidant Assays (DPPH, FRAP) CellCultureModels Cell Culture Models (e.g., PC12, SH-SY5Y) InVitroAntioxidant->CellCultureModels Neurotoxin Induce Neurotoxicity (e.g., 6-OHDA, Aβ) CellCultureModels->Neurotoxin StilbeneTreatment Stilbene Treatment Neurotoxin->StilbeneTreatment AssessViability Assess Cell Viability & Apoptosis StilbeneTreatment->AssessViability MechanismStudies Mechanism of Action Studies (Western Blot, PCR) AssessViability->MechanismStudies AnimalModels In Vivo Animal Models (e.g., Transgenic Mice) MechanismStudies->AnimalModels BehavioralTests Behavioral Tests AnimalModels->BehavioralTests Histopathology Histopathology & Biomarker Analysis AnimalModels->Histopathology

Caption: Workflow for stilbene neuroprotection evaluation.

Discussion and Future Directions

The available data strongly suggests that stilbenes, particularly ε-viniferin and resveratrol, are potent neuroprotective agents. In several experimental models, ε-viniferin demonstrates comparable or even superior efficacy to resveratrol. For instance, in a mouse model of Alzheimer's disease, ε-viniferin was more effective at reducing insoluble amyloid-β levels than resveratrol.[6] Both compounds show significant promise in mitigating neuronal damage in models of Parkinson's disease, and their combination may offer synergistic effects.[4] The neuroprotective mechanisms of these stilbenes are linked to their antioxidant properties and their ability to modulate key signaling pathways involved in cellular stress and inflammation.

A significant gap in the current research is the lack of comprehensive data on the neuroprotective effects of δ-viniferin. While it is structurally similar to ε-viniferin, its specific activities in neuroprotective models have not been extensively studied. One study on vascular endothelial cells suggested that δ-viniferin has a potent biological activity, comparable to ε-viniferin. Further research is crucial to elucidate the neuroprotective potential of δ-viniferin and to directly compare its efficacy against other stilbenes. Future studies should focus on in-depth in vitro and in vivo comparisons of δ-viniferin with other stilbenes, employing the standardized experimental protocols outlined in this guide. This will provide a clearer understanding of its therapeutic potential for the treatment of neurodegenerative diseases.

References

Validating Delta-Viniferin as a Plant Stress Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate detection of plant stress is paramount for ensuring crop health and productivity. This guide provides a comprehensive comparison of delta-viniferin as an emerging biomarker for plant stress against other established markers. Experimental data and detailed protocols are presented to support researchers in validating and potentially implementing this compound in their work.

Comparative Analysis of Plant Stress Biomarkers

This compound, a resveratrol dehydrodimer, is a phytoalexin produced by certain plants, notably grapevines, in response to biotic and abiotic stressors.[1][2][3] Its potential as a specific and sensitive biomarker warrants a comparative evaluation against other commonly used indicators of plant stress.

Biomarker CategorySpecific BiomarkerPrinciple of Action & Stress ResponseAdvantagesLimitations
Stilbenoids This compound A phytoalexin synthesized via the phenylpropanoid pathway in response to fungal infection (e.g., Plasmopara viticola, Botrytis cinerea) and abiotic stress (e.g., UV-C radiation, ozone).[2][4][5][6] Its concentration can significantly increase under stress, often exceeding that of its isomer, epsilon-viniferin.[2]High specificity to certain stressors in producer plants (e.g., grapevine).[2][6] Accumulates at the site of stress, providing localized information.Not universally produced by all plant species. Requires specialized analytical techniques (e.g., HPLC-MS) for quantification.[2][6]
Epsilon-ViniferinA resveratrol dimer often co-occurring with this compound. It is also induced by biotic and abiotic stress.[2]Similar to this compound, it can be a specific marker in certain plant species.May be present in lower concentrations than this compound under specific stress conditions.[2]
ResveratrolA precursor to viniferins, it is a well-known phytoalexin with antioxidant properties, accumulating in response to stress.[3][4]Widely studied with established analytical methods. Broadly responsive to various stressors.Can be rapidly converted to other stilbenoids, potentially complicating interpretation.
Amino Acids ProlineAn osmoprotectant that accumulates in response to a wide range of abiotic stresses, particularly drought and salinity, to maintain osmotic balance and protect cellular structures.[7][8][9]Broadly responsive to various abiotic stresses across many plant species.[7][8] Relatively simple and cost-effective to quantify.Lack of specificity; its accumulation is a general stress response, making it difficult to pinpoint the exact stressor.[7]
Antioxidant Enzymes Superoxide Dismutase (SOD), Catalase (CAT), Peroxidase (POX)These enzymes are key components of the plant's reactive oxygen species (ROS) scavenging system, and their activities increase in response to oxidative stress caused by various biotic and abiotic factors.Indicates the level of oxidative stress, a common component of many stress responses. Assays for enzyme activity are well-established.Enzyme activity can be influenced by various factors other than stress, such as developmental stage. Provides a general indication of oxidative stress rather than the specific cause.
Phytohormones Abscisic Acid (ABA)A key hormone involved in regulating stomatal closure and gene expression in response to drought, salinity, and cold stress.[10]A central regulator of abiotic stress responses, providing insight into the plant's signaling network.Its levels can fluctuate rapidly and are influenced by a complex interplay of various factors, requiring sensitive and precise quantification methods.
Salicylic Acid (SA)A key signaling molecule in plant defense against biotrophic pathogens.A specific indicator of certain types of biotic stress.Its role in abiotic stress is less direct and more complex.
Jasmonic Acid (JA)A signaling molecule primarily involved in defense against necrotrophic pathogens and insects.A specific indicator of certain types of biotic stress and wounding.Its role in abiotic stress responses can be complex and intertwined with other hormonal pathways.

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol is adapted from methodologies used for the analysis of stilbenes in grapevine leaves.[2][11][12]

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Mortar and pestle or a ball mill

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Lyophilize the frozen tissue to remove water.

  • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the mixture for 30 minutes in an ultrasonic water bath to enhance extraction efficiency.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process on the remaining pellet with an additional 1.5 mL of 80% methanol to maximize the yield.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for HPLC analysis of this compound.[2][6][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and a mass spectrometer (MS) for confirmation.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • This compound standard (for calibration curve)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm (or monitor a specific mass transition if using MS)

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient from 90% to 10% B

    • 35-40 min: 10% B (column re-equilibration)

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Validation of the Analytical Method

To ensure the reliability of the quantification data, the analytical method should be validated according to established guidelines.[13] Key validation parameters include:

  • Linearity: Assess the linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added analyte (spiked samples).

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by performing multiple analyses of the same sample.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Signaling Pathways and Experimental Workflows

plant_stress_response stressor Biotic or Abiotic Stressor (e.g., Pathogen, UV Radiation) perception Stress Perception (Receptors) stressor->perception signaling Signal Transduction Cascade (ROS, Ca2+, Kinases) perception->signaling phenylpropanoid Phenylpropanoid Pathway Activation signaling->phenylpropanoid resveratrol Resveratrol Biosynthesis phenylpropanoid->resveratrol viniferin This compound Biosynthesis (Oxidative Dimerization) resveratrol->viniferin response Plant Defense Response (e.g., Cell Wall Reinforcement, Antimicrobial Activity) viniferin->response

experimental_workflow start Start: Plant Stress Induction sampling Tissue Sampling & Freezing start->sampling extraction Extraction of Metabolites sampling->extraction analysis HPLC-MS Analysis extraction->analysis quantification Quantification of this compound and Other Biomarkers analysis->quantification comparison Comparative Data Analysis quantification->comparison validation Validation of this compound as a Biomarker comparison->validation

References

Comparative Efficacy of Delta-Viniferin from Diverse Natural Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of delta-viniferin, a resveratrol dehydrodimer, from various natural sources. While direct comparative studies on this compound from different plant origins are limited in publicly available literature, this document synthesizes the existing data on its biological activities and discusses the factors that may influence its therapeutic potential based on its source.

This compound, an isomer of the more commonly studied epsilon-viniferin, is a significant phytoalexin produced by grapevines (Vitis vinifera) in response to biotic and abiotic stress.[1][2] Its concentration in stressed grapevine leaves has been found to be higher than that of epsilon-viniferin, underscoring its role as a key defense molecule.[1] Emerging research suggests that this compound possesses potent antioxidant, anti-inflammatory, and neuroprotective properties. This guide delves into the available data on its efficacy, outlines key experimental protocols for its evaluation, and illustrates relevant biological pathways.

Quantitative Efficacy of Viniferin Isomers

Direct comparative studies quantifying the efficacy of this compound from different natural sources are scarce. However, data on the bioactivity of this compound and its isomers provide insights into potential variations. A theoretical study based on density functional theory calculations suggests that this compound is a more potent antioxidant than its isomer epsilon-viniferin.

The following table summarizes available quantitative data for various viniferin compounds, highlighting the differences in their biological activities. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Compound/ExtractSourceAssayEfficacy (IC50)Reference
ε-Viniferin Vitis viniferaDPPH Radical Scavenging~80 µM[3]
ε-Viniferin Vitis vinifera vine shootsDPPH Radical Scavenging80.12 ± 13.79 µM[4]
ε-Viniferin Vitis vinifera vine shootsFerric Reducing Antioxidant Power (FRAP)28.81 ± 4.15 µM[4]
ε-Viniferin Vitis vinifera vine shootsNitric Oxide (NO) Scavenging338.35 ± 89.47 µM[4]
(+)-(7aS,8aS)-E-ε-viniferin Vitis vinifera 'Cabernet Sauvignon'Anti-inflammatory & AntioxidantReported as the most active stereoisomer[5]
Grape Seed Extract Vitis vinifera 'Koshu'Neuroprotection (glutamate-induced toxicity)Effective at 1.0 ng/ml[6]
Grape Seed Extract Vitis vinifera 'Muscat Bailey A'Neuroprotection (glutamate-induced toxicity)No significant effect[6]

The differential neuroprotective effects of grape seed extracts from 'Koshu' and 'Muscat Bailey A' varieties suggest that the specific composition of stilbenoids, including this compound, can vary significantly between cultivars, leading to different biological outcomes.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of this compound. Below are protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. A blank well should contain the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity (Measurement of IL-6 and TNF-α)

This protocol describes the measurement of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), centrifuge the cell culture plates and collect the supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for either IL-6 or TNF-α and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest.

    • After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Finally, add a substrate solution (e.g., TMB) and stop the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Determine the concentration of IL-6 or TNF-α in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and other stilbenoids are mediated through their interaction with various cellular signaling pathways. Diagrams generated using Graphviz (DOT language) are provided below to visualize these complex relationships and a typical experimental workflow.

experimental_workflow cluster_source Source Material cluster_extraction Processing cluster_assays Efficacy Evaluation cluster_analysis Data Analysis grape_leaves Grapevine Leaves (Vitis vinifera) extraction Extraction & Purification of this compound grape_leaves->extraction antioxidant Antioxidant Assays (e.g., DPPH) extraction->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., IL-6, TNF-α) extraction->anti_inflammatory neuroprotective Neuroprotective Assays (e.g., Cell Viability) extraction->neuroprotective data_analysis Comparative Data Analysis (IC50 values) antioxidant->data_analysis anti_inflammatory->data_analysis neuroprotective->data_analysis

Experimental Workflow for Comparative Efficacy Analysis.

The anti-inflammatory effects of stilbenoids are often attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates delta_viniferin This compound delta_viniferin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces

Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

While this compound shows significant promise as a therapeutic agent, the current body of research lacks direct comparative studies to definitively ascertain the most potent natural source. The available data suggests that the efficacy of this compound and related stilbenoids can be influenced by the plant's genetic background (cultivar) and environmental conditions. Future research should focus on isolating this compound from various promising sources, such as different Vitis vinifera cultivars known for high stilbenoid content, and conducting head-to-head comparisons of their biological activities using standardized protocols. Such studies will be invaluable for identifying the most effective natural sources of this compound for the development of novel pharmaceuticals and nutraceuticals.

References

Safety Operating Guide

Navigating the Disposal of Delta-Viniferin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling delta-viniferin, the absence of specific, mandated disposal procedures necessitates a cautious and informed approach based on established laboratory safety principles. While no definitive protocol for this compound is readily available, a comprehensive waste management strategy can be formulated by adhering to general guidelines for chemical disposal. This ensures the safety of laboratory personnel and minimizes environmental impact.

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. In the case of spills, the area should be contained, and the material collected for proper disposal. For detailed guidance on handling chemical spills, refer to your institution's safety protocols and general chemical spill response procedures.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like any chemical waste, is contingent on its classification and local regulations. The following procedural steps provide a framework for responsible disposal:

  • Waste Characterization and Segregation :

    • Determine if the this compound waste is pure or mixed with other solvents or chemicals.

    • Consult the Safety Data Sheet (SDS) for any known hazards associated with this compound or any other components in the waste mixture. Although a specific SDS for this compound disposal is not available, reviewing an SDS for a related compound like trans-ε-Viniferin may offer some insight, noting that it is not classified as a hazardous substance.

    • Segregate the this compound waste from other waste streams to avoid unintended reactions.

  • Containerization and Labeling :

    • Use a chemically compatible, leak-proof container for the waste.

    • Clearly label the container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any other components in the mixture. Indicate the approximate quantities.

  • Consult Local Regulations and Institutional Policies :

    • Contact your institution's Environmental Health and Safety (EHS) department to understand the specific requirements for chemical waste disposal.

    • Regulations regarding chemical waste can vary significantly by location. Your EHS department will provide guidance on the appropriate disposal route, which may include incineration or landfilling at a designated hazardous waste facility.[1]

  • Arrange for Professional Disposal :

    • Do not dispose of this compound down the drain or in regular trash.[1][2]

    • All chemical waste should be disposed of through a licensed hazardous waste management company.[1] Your institution's EHS department will typically coordinate this.

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps to be taken when preparing this compound for disposal.

cluster_0 Phase 1: Waste Assessment cluster_1 Phase 2: Preparation for Disposal cluster_2 Phase 3: Final Disposal A This compound Waste Generated B Characterize Waste (Pure or Mixed?) A->B C Consult Safety Data Sheet (SDS) (if available for mixture components) B->C D Select Chemically Compatible Container C->D E Label Container Clearly (Contents, Hazards) D->E F Segregate from other Waste Streams E->F G Contact Environmental Health & Safety (EHS) F->G H Follow Institutional & Local Regulations G->H I Arrange for Professional Waste Disposal H->I

A logical workflow for the proper disposal of this compound.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding the disposal of this compound. The following table summarizes general chemical waste handling parameters that should be considered.

ParameterGuidelineCitation
Storage Store in a well-ventilated area, away from incompatible materials.
Container Type Chemically resistant and sealed to prevent leaks or spills.
Labeling Must include the full chemical name and any known hazard warnings.
Disposal Method Through a licensed hazardous waste contractor, as determined by local regulations.[1]
Small Spills Absorb with inert material and place in a sealed container for disposal.
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat.

By adhering to these general principles and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound waste, thereby fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling delta-viniferin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling delta-viniferin. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications & Justification
Hands Nitrile glovesProvides chemical resistance. Double-gloving is recommended when handling the pure compound.[1][2]
Eyes Safety glasses with side shields or safety gogglesProtects against splashes and airborne particles.[3]
Body Laboratory coatStandard protection against incidental contact.
Respiratory Not generally required for small quantitiesUse in a well-ventilated area. If weighing out powder and dust is generated, a dust mask or use of a fume hood is recommended.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is vital for minimizing risk and ensuring the integrity of experiments.

Preparation and Weighing:

  • Designate a specific area for handling this compound.

  • Ensure the area is clean and free of clutter.

  • When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any airborne powder.

  • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

Dissolving and Diluting:

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If sonication or heating is required, ensure the container is appropriately sealed or capped to prevent aerosolization.

Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.

  • Keep containers sealed when not in use.

Table 2: Logistical Summary for Handling this compound

Procedure StageKey ActionPrimary HazardRecommended PPE
Receiving & Storage Store in a cool, dry, and dark place.MinimalStandard lab coat
Weighing Powder Use a fume hood or ventilated enclosure.Inhalation of powderLab coat, gloves, safety glasses
Solubilization Add solvent to powder.SplashesLab coat, gloves, safety glasses
Experimentation Handle solutions with care.Skin/eye contactLab coat, gloves, safety glasses

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, sealed waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed waste container. The solvent type should be noted for proper disposal.

Disposal Procedure:

  • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Do not pour this compound solutions down the drain.[4]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling a powdered chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Well-Ventilated Workspace A->B C Weigh this compound Powder (in fume hood if necessary) B->C Proceed to Handling D Dissolve in Appropriate Solvent C->D E Perform Experiment D->E F Segregate Solid & Liquid Waste E->F Conclude Experiment G Dispose of Waste via EHS Protocols F->G H Clean Workspace & Equipment G->H Final Steps I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Standard Laboratory Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delta-viniferin
Reactant of Route 2
delta-viniferin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。